molecular formula C₁₈H₃₂O B123277 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one CAS No. 173074-85-6

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Cat. No.: B123277
CAS No.: 173074-85-6
M. Wt: 264.4 g/mol
InChI Key: ITFDRFJPWYWSMZ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-(Z)-2-(5-tetradecenyl)cyclobutanone belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety (±)-(Z)-2-(5-tetradecenyl)cyclobutanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (±)-(Z)-2-(5-tetradecenyl)cyclobutanone is primarily located in the membrane (predicted from logP).

Properties

IUPAC Name

2-[(Z)-tetradec-5-enyl]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h9-10,17H,2-8,11-16H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFDRFJPWYWSMZ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291668
Record name 2-[(5Z)-5-tetradecenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

173074-85-6
Record name 2-[(5Z)-5-tetradecenyl]cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173074-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5Z)-5-tetradecenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 - 26 °C
Record name (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one CAS 173074-85-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (CAS 173074-85-6)

Introduction: Unveiling a Unique Marker of Irradiation

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is a cyclic ketone that has garnered significant scientific interest not for its direct therapeutic applications, but as a specific and reliable chemical marker for the detection of irradiation in lipid-containing foods.[1][2] Formed from the radiolytic cleavage of fatty acids, its presence is a unique signature of the irradiation process, making it a critical tool for regulatory compliance, quality control, and consumer transparency in the food industry. This guide provides an in-depth exploration of its chemical properties, synthesis, analytical detection, and the broader context of its formation and utility. For researchers in food science, regulatory affairs, and analytical chemistry, understanding the nuances of this molecule is paramount for the effective monitoring of irradiated foodstuffs.

Physicochemical and Structural Characteristics

The fundamental properties of a molecule dictate its behavior, solubility, and the analytical methods best suited for its detection. 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is an aliphatic homomonocyclic compound characterized by a four-membered cyclobutanone ring and a C14 alkenyl side chain.[3] The "(5Z)" designation specifies a cis configuration for the double bond between the 5th and 6th carbons of the tetradecenyl chain.

Core Properties

The key physicochemical properties are summarized below, providing a snapshot for laboratory use and analytical method development.

PropertyValueSource(s)
CAS Number 173074-85-6[1][]
Molecular Formula C18H32O[1][]
Molecular Weight 264.45 g/mol [1][]
IUPAC Name 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one[3]
Physical Form Oil[1]
Color Pale Yellow to Light Red[1]
Melting Point 25-26 °C[3]
Boiling Point 360.6 ± 11.0 °C (Predicted)[1]
Density 0.891 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[1]
Storage Temp. -20°C[1]
Chemical Structure

The structure combines a strained four-membered ketone ring with a long, unsaturated hydrocarbon tail. This amphipathic nature influences its biological location, which is noted to be within the cell membrane.[3]

Caption: 2D structure of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one.

Genesis of the Molecule: Synthesis and Radiolytic Formation

Understanding the origin of this cyclobutanone is twofold: its creation in a controlled laboratory setting for use as an analytical standard and its formation in food matrices via irradiation.

Chemical Synthesis Pathway

The unambiguous identification of 2-alkylcyclobutanones in irradiated food required the synthesis of pure analytical standards. Research has detailed the chemical synthesis of both cis- and trans-2-(tetradec-5′-enyl)cyclobutanone to confirm the identity of the isomer found in irradiated products like chicken and papaya.[2] While the full paper provides exhaustive detail, the general synthetic strategy for forming substituted cyclobutanones often involves a [2+2] cycloaddition of a ketene with an appropriate alkene. This approach provides a high degree of control over the resulting structure, which is essential for creating the reference standards needed for analytical method validation.

G cluster_synthesis Conceptual Synthesis Workflow start Alkene & Ketene Precursors cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutanone Substituted Cyclobutanone Core cycloaddition->cyclobutanone purification Chromatographic Purification (e.g., HPLC, Column) cyclobutanone->purification standard Pure Analytical Standard (CAS 173074-85-6) purification->standard

Caption: Conceptual workflow for the chemical synthesis of cyclobutanone standards.

Radiolytic Formation in Food

The true significance of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one stems from its formation mechanism. When food containing lipids is exposed to ionizing radiation, the energy causes cleavage of the fatty acid chains. Specifically, this molecule is derived from oleic acid, a common monounsaturated fatty acid. The radiation induces a cleavage near the carbonyl group of the fatty acid, followed by an intramolecular cyclization to form the stable four-membered cyclobutanone ring. The rest of the fatty acid chain remains as the alkyl substituent. Because this reaction is unique to the irradiation process and does not occur through other food processing methods like heating or freezing, the resulting cyclobutanone is a specific and unambiguous marker.

G cluster_formation Radiolytic Formation from Oleic Acid oleic_acid Oleic Acid (in Triglyceride) radiation Ionizing Radiation (γ-rays, X-rays) oleic_acid->radiation cleavage Radiolytic Cleavage (near carbonyl group) radiation->cleavage cyclization Intramolecular Cyclization cleavage->cyclization product 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one cyclization->product

Caption: Mechanism of radiolytic formation of the target cyclobutanone.

Analytical Methodologies for Detection

Given its role as a trace-level marker, robust and sensitive analytical methods are required for the detection and quantification of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one in complex food matrices. The lipophilic nature of the molecule guides the choice of extraction and cleanup techniques.

Standard Protocol: Fat Extraction Followed by GC-MS

The gold-standard methodology involves gas chromatography coupled with mass spectrometry (GC-MS). The causality for this choice is clear: GC provides the necessary separation for complex food extracts, while MS offers the high sensitivity and specificity required to identify the target molecule unequivocally.

Step-by-Step Experimental Protocol:

  • Sample Homogenization: A representative sample of the food product (e.g., mango, salmon meat) is thoroughly homogenized to ensure a uniform distribution of the analyte.[1]

  • Lipid Extraction: The total lipid fraction is extracted from the homogenized sample. This is a critical step, as the target molecule is non-polar and will be concentrated in the fat. A common method is Soxhlet extraction or a modified Folch extraction using a chloroform/methanol solvent system. The choice of solvent is dictated by its ability to efficiently solvate the lipids and the target analyte.

  • Extract Cleanup: The raw lipid extract is often too complex for direct GC-MS analysis. A cleanup step, such as solid-phase extraction (SPE) using a silica or Florisil cartridge, is employed. This removes more polar interferences (e.g., free fatty acids, phospholipids) while allowing the less polar cyclobutanone to pass through or be selectively eluted.

  • Derivatization (Optional): In some cases, derivatization of the ketone can improve its chromatographic properties or detection sensitivity, though it is often not necessary with modern MS detectors.

  • GC-MS Analysis:

    • Injection: A small volume of the cleaned extract is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used, as it separates compounds primarily based on boiling point, which is ideal for the hydrocarbon-like nature of the analyte.

    • Separation: The oven temperature is programmed to ramp from a low to a high temperature, allowing for the sequential elution of compounds. The long alkyl chain of the target molecule results in a relatively high retention time.

    • Detection: As the compound elutes from the column, it is ionized (typically by electron impact, EI) and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a fingerprint for identification. Quantification is achieved by comparing the peak area to that of a calibration curve generated from the synthesized analytical standard.

Applications and Regulatory Significance

The primary and currently sole application of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is as a marker for food irradiation.[1][2] Food irradiation is a process used to improve safety and extend shelf life by reducing or eliminating microorganisms and insects. However, regulations in many countries require that irradiated foods be labeled as such. The detection of 2-alkylcyclobutanones provides a reliable scientific method to verify labeling and enforce these regulations, ensuring fair trade and consumer choice. Its use has been validated in a variety of foods, including fruits (mango, papaya), cheese (Camembert), and meat (salmon, chicken).[1][2]

Biological Context and Toxicological Profile

While the cyclobutane ring is a structural element in a range of naturally occurring compounds with diverse biological activities, from antimicrobial to antitumor, there is currently very limited specific data on the bioactivity or toxicity of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one itself.[5] Its presence in food is at very low concentrations (ppb range), and it is generally considered a marker rather than a compound of toxicological concern. However, for drug development professionals, the cyclobutane moiety remains an interesting scaffold. Optically active cyclobutane derivatives are valuable building blocks for synthesizing biologically relevant molecules, serving as substrates in ring-expansion reactions or as rigid scaffolds to orient functional groups.[6] The study of this specific molecule is therefore confined to its role in analytical and food science, with no current research pointing towards its use in drug development.

Conclusion

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is a molecule of significant importance in the realm of food science and safety. Its unique formation through the radiolysis of oleic acid makes it an ideal and specific marker for the detection of irradiated foods. A comprehensive understanding of its physicochemical properties, coupled with robust analytical methods like GC-MS, allows regulatory bodies and manufacturers to ensure compliance and transparency. While it does not possess known biological activity relevant to drug development, its study provides a classic example of how a deep understanding of chemistry—from synthesis to reaction mechanisms—can be applied to solve real-world challenges in food safety and regulation.

References

  • FooDB. (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone (FDB016625). Published April 08, 2010. [Link]

  • Hamilton, L., Stevenson, M. H., Boyd, D. R., et al. Detection of 2-substituted cyclobutanones as irradiation products of lipid-containing foods: synthesis and applications of cis- and trans-2-(tetradec-5′-enyl)cyclobutanones and 11-(2′-oxocyclobutyl)undecanoic acid. Journal of the Chemical Society, Perkin Transactions 1. 1996, 139-146. [Link]

  • Šterk, D., & Stephan, M. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]

  • Usami, Y., Asada, N., Shizuma, C., et al. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules. Published November 23, 2025. [Link]

  • Gagnon, D., & Tius, M. A. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. Published August 05, 2025. [Link]

Sources

Technical Guide: 2-Substituted Alkylcyclobutanones (2-ACBs) as Radiolytic Markers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard of Irradiation Detection

In the forensic analysis of food processing, 2-substituted alkylcyclobutanones (2-ACBs) occupy a unique position. Unlike volatile hydrocarbons or free radicals, which can be generated by thermal processing or oxidation, 2-ACBs are radiolytic products formed exclusively through the exposure of triglycerides to ionizing radiation (gamma rays, X-rays, or electron beams).

They do not occur naturally in any known food matrix. Consequently, their detection serves as positive, unequivocal proof of irradiation. This guide details the mechanistic formation, analytical quantification (following EN 1785 standards), and toxicological profile of these compounds, providing a rigorous framework for laboratory implementation.

Mechanistic Origins: Radiation-Induced Rearrangement

The formation of 2-ACBs is not a random fragmentation but a specific radical-cation rearrangement. Understanding this mechanism is critical for predicting which markers will appear based on the food's fatty acid profile.

The Reaction Pathway

When ionizing radiation interacts with triglycerides, it ejects an electron from the carbonyl oxygen of the ester bond. This creates a radical cation. Through a six-membered cyclic transition state, the molecule rearranges to cleave the fatty acid chain at the alpha-position, reforming as a cyclobutanone ring with an alkyl side chain.

Visualization: The Formation Pathway

The following diagram illustrates the transformation from a parent triglyceride to a specific 2-ACB marker.

G TG Parent Triglyceride Radical Radical Cation (Excited State) TG->Radical Ionizing Radiation (e- abstraction) Transition 6-Membered Transition State Radical->Transition Rearrangement Cleavage Alpha-Cleavage Transition->Cleavage ACB 2-Alkylcyclobutanone (2-ACB) Cleavage->ACB Ring Closure Residue Free Fatty Acid Residue Cleavage->Residue

Figure 1: The radiolytic pathway converting triglycerides to 2-ACBs via a radical cation intermediate.

The Marker Profile: Precursor-Product Relationships[1]

A critical "Expert Insight" for method development is that you cannot detect what isn't there. The specific 2-ACB formed is strictly dependent on the fatty acid composition of the food.

  • Beef/Pork: High in Palmitic and Stearic acid

    
     Expect 2-dDCB and 2-tDCB.
    
  • Poultry: Higher Oleic content ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Expect 2-tDeCB.
    
Table 1: Fatty Acid Precursors and Corresponding 2-ACB Markers
Parent Fatty AcidCarbon Number2-ACB Analyte NameAbbreviationTarget Ion (

)*
Palmitic Acid C16:02-dodecylcyclobutanone2-dDCB 98, 112
Stearic Acid C18:02-tetradecylcyclobutanone2-tDCB 98, 112
Oleic Acid C18:12-(tetradec-5'-enyl)cyclobutanone2-tDeCB 98, 67
Linoleic Acid C18:22-(tetradeca-5',8'-dienyl)cyclobutanone2-tDdiCB 98, 81

*Note: The base peak m/z 98 is characteristic of the cyclobutanone ring rearrangement (McLafferty rearrangement).

Analytical Workflow: Protocol EN 1785

The European Standard EN 1785 is the reference method.[1][2][3][4] However, successful execution requires attention to "clean-up" steps to prevent triglyceride carryover, which can contaminate the Mass Spectrometer source.

Step-by-Step Methodology
Phase 1: Lipid Extraction
  • Homogenization: Grind the sample (meat, cheese, avocado) with anhydrous sodium sulfate (

    
    ) to bind moisture.
    
  • Extraction:

    • Method A (Standard): Soxhlet extraction with n-hexane for 6 hours.

    • Method B (High Throughput): Accelerated Solvent Extraction (ASE) or Supercritical Fluid Extraction (SFE).

  • Evaporation: Concentrate the lipid extract using a rotary evaporator.

Phase 2: Fractionation (The Critical Step)

Why this matters: You must separate the ppm-level 2-ACBs from the percentage-level bulk fat.

  • Column Prep: Prepare a glass column with 30g of deactivated Florisil (magnesium silicate).

  • Loading: Apply ~200 mg of extracted fat to the column.

  • Elution:

    • Fraction 1: Elute with n-hexane (removes non-polar hydrocarbons). Discard.

    • Fraction 2: Elute with 1% diethyl ether in n-hexane. Collect. This contains the 2-ACBs.

  • Concentration: Evaporate Fraction 2 to dryness and reconstitute in isooctane containing the Internal Standard (2-cyclohexylcyclobutanone).

Phase 3: GC-MS Detection[5][6]
  • Column: Non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Mode: Selected Ion Monitoring (SIM).

    • Monitor

      
       98 (quantifier) and 
      
      
      
      112 (qualifier).
  • Identification Criteria: Retention time match (

    
     0.1 min) and Ion Ratio match (
    
    
    
    20%) vs. standards.
Visualization: Analytical Decision Tree

Workflow Sample Food Sample (Fat Containing) Extract Lipid Extraction (Soxhlet/ASE) Sample->Extract n-Hexane CleanUp Florisil Chromatography (Remove Triglycerides) Extract->CleanUp Load 200mg Fat GC GC Separation (DB-5MS Column) CleanUp->GC 1% Ether Fraction MS MS Detection (SIM Mode: m/z 98) GC->MS Elution Result Quantification vs. Internal Standard MS->Result Signal Integration

Figure 2: The EN 1785 analytical workflow for isolating 2-ACBs from lipid matrices.

Toxicology & Safety Assessment

For drug development professionals and toxicologists, the safety profile of 2-ACBs has been a subject of debate. The core question: Are these unique radiolytic products genotoxic?

The Controversy (In Vitro vs. In Vivo)

Early studies (Burnouf et al., 2002) suggested that 2-ACBs could induce DNA damage in colon cells in vitro (Comet assay). This raised concerns about potential promotion of colon carcinogenesis.[7]

The Consensus (Authoritative View)

Subsequent rigorous testing has clarified the risk profile:

  • Ames Test: 2-ACBs consistently test negative for mutagenicity in Salmonella typhimurium strains.

  • In Vivo Studies: Animal feeding studies have not demonstrated genotoxicity or carcinogenicity at levels relevant to human consumption.

  • Metabolism: 2-ACBs are rapidly metabolized and excreted. They do not bioaccumulate in adipose tissue unlike some lipophilic toxins.

Current Regulatory Stance: The European Food Safety Authority (EFSA) and WHO have reviewed the data and maintained that irradiated foods are safe for consumption, noting that the exposure levels to 2-ACBs are negligible (microgram/kg range).

References

  • European Committee for Standardization (CEN). (2003). EN 1785:2003 Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones.[1]

  • Crews, C., et al. (2012).[1] Analytical methods for the detection of irradiated food.[8][1][2][3][4][9][10][11][12]Trends in Food Science & Technology .

  • Burnouf, D., et al. (2002). Toxicological study to assess the risk associated with the consumption of irradiated fat-containing food.[9][11][13][14]Report to the European Commission .

  • Sommers, C. H., & Schiestl, R. H. (2004). 2-Dodecylcyclobutanone does not induce mutations in the Escherichia coli tryptophan reverse mutation assay.Journal of Food Protection .

  • Nawar, W. W., & Balboni, J. J. (1970). Detection of irradiation treatment in foods.[8][2][4][6][9][10][11][12][14][15][16]Journal of Association of Official Analytical Chemists .

Sources

Formation mechanism of 2-tetradecenylcyclobutanone from palmitic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation mechanism of 2-alkylcyclobutanones (2-ACBs), specifically addressing the radiolytic conversion of palmitic acid and oleic acid.[1]

Critical Correction on Precursor-Product Relationships: Before detailing the mechanism, it is scientifically imperative to correct the precursor-product pairing mentioned in the topic request to ensure experimental accuracy:

  • Palmitic Acid (C16:0) forms 2-Dodecylcyclobutanone (2-dDCB) .[2][3][4][5]

  • Oleic Acid (C18:1) forms 2-Tetradecenylcyclobutanone (2-tDeCB) .[4]

While the user inquiry linked 2-tetradecenylcyclobutanone to palmitic acid, this specific unsaturated cyclobutanone is the unique radiolytic product (URP) of oleic acid . This guide will focus on the universal mechanistic pathway common to both transformations, known as the LeTellier-Nawar mechanism, while distinguishing the specific alkyl chain dynamics of the requested molecules.

The Precursor-Product Stoichiometry

2-ACBs are formed exclusively via the radiolysis of triglycerides.[3][6] They are not produced by heating, oxidation, or enzymatic action, making them the "Gold Standard" markers for detecting irradiated foodstuffs (European Standard EN 1785).

The formation conserves the total number of carbon atoms from the parent fatty acid.[3] The cyclobutanone ring utilizes 4 carbons (C1–C4), leaving the remaining carbons as the alkyl side chain at position 2.

Parent Fatty AcidStructureResulting 2-ACBSide ChainTotal Carbons
Palmitic Acid C16:0 (Saturated)2-Dodecylcyclobutanone (2-dDCB)

4 (Ring) + 12 (Tail) = 16
Oleic Acid C18:1 (Unsaturated)2-Tetradecenylcyclobutanone (2-tDeCB)

4 (Ring) + 14 (Tail) = 18
Stearic Acid C18:0 (Saturated)2-Tetradecylcyclobutanone (2-tDCB)

4 (Ring) + 14 (Tail) = 18

Molecular Mechanism: The LeTellier-Nawar Pathway

The formation of 2-ACBs is a free-radical process initiated by ionizing radiation (gamma rays, X-rays, or electron beams). It is mechanistically analogous to the McLafferty Rearrangement observed in mass spectrometry, but with a crucial divergence: the intermediate cyclizes rather than fragmenting.

Phase 1: Ionization and Radical Cation Formation

Upon irradiation, the triglyceride molecule absorbs energy, leading to the ejection of an electron from the electron-rich carbonyl oxygen of the ester linkage.

  • Species: Triglyceride Radical Cation (

    
    ).
    
  • Localization: The positive charge and radical character are localized on the carbonyl oxygen.

Phase 2: The 1,5-Hydrogen Shift (Gamma-Abstraction)

The radical on the carbonyl oxygen abstracts a hydrogen atom from the


-carbon  (gamma-carbon) of the fatty acid chain.
  • Transition State: A quasi-six-membered ring structure forms, facilitating the transfer.

  • Result: The radical site migrates from the oxygen to the

    
    -carbon, creating a 1,4-biradical intermediate .
    
Phase 3: Cyclization and Scission

This is the divergent step where radiolysis differs from standard mass spec fragmentation:

  • Coupling: The radical at the

    
    -carbon attacks the 
    
    
    
    -carbon (alpha-carbon).
  • Ring Closure: A new C-C bond forms between

    
     and 
    
    
    
    , creating a four-membered ring.
  • Elimination: Simultaneously, the bond between the carbonyl carbon and the glycerol oxygen (acyl-oxy bond) cleaves.

  • Product: The fatty acid moiety is released as a 2-alkylcyclobutanone , and the glycerol backbone remains as a diglyceride radical.

Mechanism Visualization

RadiolysisMechanism Triglyceride Triglyceride (Precursor) Ionization Ionization (Gamma/e-beam) Triglyceride->Ionization RadicalCation Radical Cation (Charge on Carbonyl O) Ionization->RadicalCation e- ejection TransitionState 6-Membered Transition State (1,5-H Shift) RadicalCation->TransitionState Biradical 1,4-Biradical Intermediate TransitionState->Biradical Gamma-H Abstraction Cyclization Cyclization & Scission Biradical->Cyclization C-alpha to C-gamma bond Product 2-Alkylcyclobutanone (2-dDCB or 2-tDeCB) Cyclization->Product Ring Formation Byproduct Diglyceride Radical Cyclization->Byproduct Ester Bond Break

Figure 1: The LeTellier-Nawar mechanism for the radiolytic formation of 2-alkylcyclobutanones from triglycerides.

Experimental Validation & Analytical Protocols

To confirm the presence of 2-tDeCB (from Oleic) or 2-dDCB (from Palmitic), a rigorous extraction and identification protocol is required. The standard method (EN 1785) utilizes Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Extraction and Analysis
  • Lipid Extraction:

    • Extract fat from the sample (e.g., meat, avocado, nuts) using a Soxhlet apparatus with hexane or via Supercritical Fluid Extraction (SFE).

    • Note: SFE is preferred for minimizing solvent waste and thermal degradation.

  • Fractionation (Cleanup):

    • The crude fat contains high amounts of triglycerides which interfere with GC analysis.

    • Florisil Column Chromatography: Pass the fat extract through a Florisil column. Elute with hexane (to remove non-polar hydrocarbons) followed by 1% diethyl ether in hexane. The 2-ACBs elute in the ether fraction.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (non-polar).

    • Ionization: Electron Impact (EI) at 70 eV.

    • SIM Mode: Use Selected Ion Monitoring for high sensitivity.

      • 2-dDCB (Palmitic marker): Monitor m/z 98 (base peak, rearrangement ion) and m/z 112.

      • 2-tDeCB (Oleic marker): Monitor m/z 98 and molecular ion m/z 250.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Irradiated Sample (Meat/Nut) Extraction Fat Extraction (Soxhlet/SFE) Sample->Extraction Cleanup Florisil Column Chromatography Extraction->Cleanup Elution Elution with 1% Ether/Hexane Cleanup->Elution Remove Triglycerides GCMS GC-MS Analysis (SIM Mode) Elution->GCMS Data Quantification of 2-ACBs GCMS->Data m/z 98, 112

Figure 2: Standardized workflow for the isolation and detection of 2-ACBs (EN 1785).

Quantitative Insights: Dose-Yield Relationship

The concentration of 2-ACBs is linearly proportional to two factors:

  • Lipid Precursor Concentration: Higher palmitic acid content yields higher 2-dDCB.

  • Absorbed Radiation Dose: The yield follows a linear dependency up to approximately 10 kGy, allowing for retrospective dose estimation.

Typical Yields (Approximate):

  • 0.5 µg of 2-ACB is formed per gram of fat per kGy of radiation.

  • Detection Limit: Modern GC-MS can detect irradiation doses as low as 0.1 kGy.

References

  • European Committee for Standardization (CEN). (2003). Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones (EN 1785:2003).

  • Crews, C., Driffield, M., & Thomas, M. (2012).[4][5] Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects. Journal of Food Composition and Analysis.

  • LeTellier, P. R., & Nawar, W. W. (1972). 2-Alkylcyclobutanones from the radiolysis of triglycerides. Lipids, 7(1), 75-76.

  • Food Standards Agency (UK). (2002). 2-Alkylcyclobutanones in Irradiated Beef.

Sources

Beyond the CAS: A Technical Guide to 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one in literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development/Food Safety Professionals

Executive Summary & Chemical Identity

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is a specialized cyclic ketone primarily recognized in literature not as a pharmaceutical intermediate, but as a definitive radiolytic marker for the detection of irradiated lipid-containing foods.

While its IUPAC name is precise, the molecule is frequently obscured in scientific literature by varying nomenclature systems, abbreviations, and its functional role as a derivative of Oleic Acid . This guide consolidates these synonyms, explains the mechanism of its formation, and details the standard analytical protocols for its detection.

The Synonym Ontology

Researchers searching for this compound will encounter a fragmented landscape of terminology. The table below normalizes these synonyms for effective literature mining.

Nomenclature TypeSynonym / IdentifierContext of Use
IUPAC (Systematic) 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-oneFormal chemical synthesis; Patent filings.[1]
Literature Common 2-(tetradec-5-enyl)cyclobutanoneMost common in food safety journals (Elsevier/Springer).
Abbreviation 2-tDeCB or 2-TDCB Rapid identification in chromatographic data (GC-MS).
Precursor-Based Oleic Acid Radiolytic ProductUsed when discussing the origin (C18:1

9 precursor).
CAS Registry 173074-85-6 Chemical purchasing and regulatory databases.
Stereochemical cis-2-(5-tetradecenyl)cyclobutanoneSpecific reference to the Z geometry retained from Oleic acid.

Mechanistic Origin: The Radiolytic Rearrangement

To understand the molecule is to understand its origin. Unlike naturally occurring pheromones or biosynthetic lactones, 2-tDeCB is formed almost exclusively through high-energy irradiation (Gamma, X-ray, or Electron Beam) of triglycerides containing Oleic Acid .

The C18 Conservation Principle

The formation of 2-alkylcyclobutanones (2-ACBs) follows a specific rearrangement pathway where the carbon count of the parent fatty acid is conserved.

  • Parent: Oleic Acid (C18:1, cis-9).

  • Product: 2-tDeCB (C4 Ring + C14 Chain = C18).

Structural Transformation Logic

The cyclization event consumes the first four carbons of the fatty acid chain to form the cyclobutanone ring. Consequently, the double bond, originally at position 9 (C9) in Oleic acid, shifts mathematically in the index to position 5 (C5) of the alkyl side chain.



This preservation of the cis (Z) configuration is critical for analytical specificity; the trans isomer is not a primary radiolytic product.

RadiolysisMechanism cluster_process Radiolytic Pathway Triglyceride Triglyceride (Oleic Acid Moiety) Radical Cation Radical Intermediate Triglyceride->Radical Ionization Irradiation Irradiation Source (Gamma/E-Beam) Irradiation->Radical Rearrangement Cyclic Rearrangement (C1-C4 form Ring) Radical->Rearrangement Acyl-Oxygen Cleavage Product 2-[(5Z)-tetradec-5-en-1-yl] cyclobutan-1-one (2-tDeCB) Rearrangement->Product Stabilization

Figure 1: The radiolytic pathway converting Oleic Acid moieties into 2-tDeCB via radical cation rearrangement.

Analytical Methodology: Detection & Validation

The detection of 2-tDeCB is the gold standard for proving food irradiation (EN 1785 Standard). Because it is present in trace amounts (approx. 0.5–1.0 µg/g fat per kGy of dose), the protocol requires rigorous extraction and cleanup.

Protocol: SFE vs. Solvent Extraction

While solvent extraction is traditional, Supercritical Fluid Extraction (SFE) is preferred for high-throughput labs due to solvent reduction.

StepSolvent Extraction (Traditional)SFE (Modern/Green)
Matrix Homogenized lipid-rich tissue (e.g., Chicken skin, Avocado).Dried, homogenized tissue mixed with hydromatrix.
Solvent n-Hexane or n-Pentane.Supercritical

.
Cleanup Florisil column (deactivated). Elute fat with hexane; elute ACBs with 1% ether/hexane.Inline fractionation or post-extraction Florisil SPE.
Pros Low equipment cost; established standard (EN 1785).Faster; cleaner extracts; lower solvent waste.
GC-MS Identification Workflow

The following workflow ensures high-confidence identification, distinguishing 2-tDeCB from naturally occurring lipids.

  • Column Selection: Low-polarity capillary column (e.g., DB-5MS or HP-5).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Key Diagnostic Ions:

    • m/z 98: Base peak (characteristic rearrangement of the cyclobutanone ring).

    • m/z 112: Secondary diagnostic ion.

    • Molecular Ion (

      
      ):  m/z 264 (often weak).
      

AnalyticalWorkflow Sample Lipid-Rich Sample (e.g., Poultry Skin) Extraction Lipid Extraction (Soxhlet or SFE) Sample->Extraction Cleanup Florisil Chromatography (Remove Triglycerides) Extraction->Cleanup Crude Fat GCMS GC-MS Analysis (DB-5MS Column) Cleanup->GCMS Purified Fraction DataAnalysis SIM Mode Detection (m/z 98, 112) GCMS->DataAnalysis Validation Ratio Confirmation (2-tDeCB vs 2-DCB) DataAnalysis->Validation Compare with Standards

Figure 2: Validated workflow for the extraction and mass-spectrometric identification of 2-tDeCB.

Synthesis of Standards

Since 2-tDeCB is not naturally occurring, analytical standards must be synthesized. The most robust method involves the alkylation of cyclobutanone via an imine intermediate.

Protocol Summary:

  • Imine Formation: React cyclobutanone with isopropylamine to form N-cyclobutylideneisopropylamine.

  • Alkylation: Deprotonate with LDA (Lithium Diisopropylamide) at -78°C.

  • Addition: Add 1-bromo-cis-5-tetradecene .

  • Hydrolysis: Acidic hydrolysis yields 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one.

Note on Causality: The use of the imine protects the carbonyl group and directs the alkylation to the alpha position, preventing poly-alkylation and ensuring high yield of the mono-substituted product.

References

  • European Committee for Standardization (CEN). (2003). Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones. EN 1785:2003.[2]

  • Nawar, W. W., & Balboni, J. J. (1970). Detection of irradiation treatment in foods. Journal of the Association of Official Analytical Chemists, 53(4), 726-729.

  • Variyar, P. S., et al. (2008). Detection of irradiated food: Current progress and future prospects. LWT - Food Science and Technology.

  • Horvatovich, P., et al. (2005). Determination of monounsaturated alkyl side chain 2-alkylcyclobutanones in irradiated foods. Journal of Agricultural and Food Chemistry, 53(15), 5836-5841.

  • ChemicalBook. (2023).[3] 2-(5-TETRADECENYL)CYCLOBUTANONE Properties and Suppliers.

Sources

Differences between 2-dodecylcyclobutanone and 2-tetradecenylcyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Dodecylcyclobutanone (2-DCB) and 2-Tetradecenylcyclobutanone (2-tDeCB) , focusing on their chemical properties, formation mechanisms, analytical detection, and toxicological profiles.

A Comparative Analysis of Radiolytic Markers and Toxicological Implications

Executive Summary

2-Dodecylcyclobutanone (2-DCB) and 2-Tetradecenylcyclobutanone (2-tDeCB) are alkylcyclobutanones (ACBs)—a unique class of radiolytic compounds formed exclusively when fat-containing foods are exposed to ionizing radiation (gamma rays, X-rays, or electron beams).[1][2][3] They serve as the global gold standard for detecting irradiated foods (EN 1785).

For researchers and drug development professionals, these compounds are of dual interest:

  • Forensic Markers: They provide a linear dose-response relationship for validating irradiation processing.

  • Toxicological Substrates: Emerging research into their cytotoxicity and tumor-promoting potential challenges the historical "chemical safety" assumption of irradiated lipids, necessitating rigorous safety assessments in food and pharmaceutical supply chains.

Chemical Identity and Biosynthesis

Both compounds are formed via the radiolysis of triglycerides. The specific alkylcyclobutanone produced depends entirely on the fatty acid precursor available in the food matrix.

2.1 Comparative Chemical Profile
Feature2-Dodecylcyclobutanone (2-DCB)2-Tetradecenylcyclobutanone (2-tDeCB)
Precursor Fatty Acid Palmitic Acid (C16:[2]0)Oleic Acid (C18:1,

)
Chemical Formula


Molecular Weight 238.4 g/mol 264.4 g/mol
Side Chain Nature Saturated (Dodecyl)Unsaturated (Tetradecenyl)
Double Bond Position N/AC5' on the alkyl side chain (derived from

of oleic acid)
CAS Registry 104224-55-3159357-96-9 (Generic for Oleic-ACB)
Primary Occurrence Poultry, Pork, Beef (High Palmitic content)Chicken skin, Olive oil, Nuts (High Oleic content)
2.2 Mechanism of Formation (Radiolysis)

The formation of ACBs is a radical-mediated process. Ionizing radiation ejects an electron from the carbonyl oxygen of the triglyceride ester bond. This triggers a specific rearrangement (Cyclization) rather than random fragmentation.

RadiolysisMechanism cluster_0 Precursor Specificity Triglyceride Triglyceride (Parent Lipid) Ionization Ionization Event (Gamma/X-Ray) Triglyceride->Ionization Energy Absorption RadicalCation Acyloxy Radical Cation Intermediate Ionization->RadicalCation - 1 e- Rearrangement 1,4-Hydrogen Transfer & Cyclization RadicalCation->Rearrangement Loss of Glycerol moiety Product 2-Alkylcyclobutanone (2-DCB or 2-tDeCB) Rearrangement->Product Ring Closure Palmitic Palmitic Acid (C16:0) Palmitic->RadicalCation Yields 2-DCB Oleic Oleic Acid (C18:1) Oleic->RadicalCation Yields 2-tDeCB

Figure 1: Radiolytic pathway transforming fatty acids into alkylcyclobutanones. The process is specific: Palmitic acid yields 2-DCB, while Oleic acid yields 2-tDeCB.

Analytical Methodology: Detection & Quantification

Differentiation between 2-DCB and 2-tDeCB is critical for identifying the source of fat and the irradiation history. The European Standard EN 1785 is the reference method.[4][5]

3.1 Extraction Protocol (Soxhlet/Florisil)
  • Lipid Extraction: Extract fat from the sample using Soxhlet extraction with hexane.

  • Fractionation: Pass the fat extract through a Florisil® column to separate non-polar hydrocarbons from the slightly more polar cyclobutanones.

  • Elution: Elute the cyclobutanone fraction using 1% diethyl ether in hexane.

  • Concentration: Evaporate solvent under nitrogen stream to ~200 µL.

3.2 GC-MS Identification Criteria

Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is required for sensitivity.

CompoundDiagnostic Ion 1 (Quantifier)Diagnostic Ion 2 (Qualifier)Molecular Ion (

)
Retention Time
2-DCB m/z 98 m/z 112m/z 238Earlier
2-tDeCB m/z 98 m/z 83 / 67m/z 264Later
  • m/z 98: The base peak for most 2-alkylcyclobutanones, resulting from the McLafferty rearrangement of the cyclobutanone ring (

    
     or similar ring fragment).
    
  • Differentiation: 2-tDeCB is distinguished by its higher molecular weight (

    
     264) and the presence of unsaturated fragment ions (e.g., m/z 83) derived from the alkenyl side chain.
    
Toxicological Profile

For drug development professionals, the safety profile of these compounds is the most contentious and critical aspect. While regulatory bodies (EFSA, WHO) deem irradiated foods safe, specific experimental conditions have revealed biological activity in ACBs.

4.1 Genotoxicity vs. Cytotoxicity

Research indicates a divergence in toxicity based on the saturation of the side chain.[6]

  • Genotoxicity (Ames/Micronucleus): Both 2-DCB and 2-tDeCB generally test negative in standard regulatory genotoxicity assays (Ames test, in vivo micronucleus). They are not classic DNA-reactive mutagens.

  • Cytotoxicity: 2-tDeCB (unsaturated) often exhibits higher cytotoxicity than 2-DCB. The double bond in the lipid tail may facilitate membrane intercalation or lipid peroxidation cascades, increasing cellular stress.

4.2 Tumor Promotion (The AOM Mechanism)

The most significant finding concerns tumor promotion . In rat models pre-treated with the carcinogen azoxymethane (AOM), ACBs acted as promoters, increasing the number and size of colonic tumors.

Key Study Insight:

  • Rats fed 2-DCB or 2-tDeCB did not develop tumors spontaneously.

  • Rats treated with AOM + 2-DCB/2-tDeCB showed significantly higher tumor multiplicity than AOM alone.

  • Implication: ACBs may not initiate cancer but can promote the survival or expansion of pre-neoplastic cells.

ToxicityPathway cluster_toxicity Cellular Mechanisms Exposure Oral Exposure (2-DCB / 2-tDeCB) GutLumen Gut Lumen Absorption Exposure->GutLumen CellUptake Uptake by Colonocytes GutLumen->CellUptake OxStress Oxidative Stress (ROS Generation) CellUptake->OxStress Lipid Interaction ApoptosisInhib Inhibition of Apoptosis OxStress->ApoptosisInhib Signaling Alteration Proliferation Clonal Expansion of Pre-neoplastic Cells ApoptosisInhib->Proliferation Tumor Tumor Promotion (Adenoma/Carcinoma) Proliferation->Tumor + Initiating Agent (AOM)

Figure 2: Proposed mechanism of tumor promotion. ACBs may exacerbate oxidative stress and inhibit apoptosis in damaged cells, facilitating tumor growth.

Regulatory & Safety Implications
  • EU Regulation: The presence of 2-DCB or 2-tDeCB is proof of irradiation. Undeclared irradiation is a regulatory violation.

  • Safety Thresholds: Current consensus (WHO/FAO) is that the low levels of ACBs formed at standard doses (<10 kGy) do not pose a significant human health risk, as the "tumor promotion" effects were observed at concentrations orders of magnitude higher than dietary exposure.

  • Drug Development Relevance: If using irradiated lipid excipients (e.g., oils in softgels), screening for ACBs is a necessary quality control step to ensure no unexpected physiological effects in sensitive toxicity studies.

References
  • European Committee for Standardization (CEN). (2003). Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones. EN 1785:2003.[4] Link

  • Raul, F., et al. (2002).[3] Food-borne radiolytic compounds (2-alkylcyclobutanones) may promote experimental colon carcinogenesis.[1][7] Nutrition and Cancer, 44(2), 189-191. Link

  • Yamakage, K., et al. (2014).[1] Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and 2-tetradecylcyclobutanone, two radiolytic products of fatty acids. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 94-104. Link

  • Ndiaye, B., et al. (1999). 2-Alkylcyclobutanones as markers for irradiated food. Radiation Physics and Chemistry, 55(5-6), 437-445. Link

  • Sommers, C.H., & Schiestl, R.H. (2006). 2-Dodecylcyclobutanone, a radiolytic product of palmitic acid, is genotoxic in primary human colon cells and in cells from preneoplastic lesions.[7] Mutation Research, 594(1-2), 148-154. Link

Sources

Technical Monograph: Stability & Analysis of 2-Alkylcyclobutanones (2-ACBs) in Irradiated Lipid Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Cyclobutanone Markers in Irradiated Lipid-Containing Foods Content Type: Technical Monograph / Standard Operating Procedure (SOP) Guide Audience: Analytical Chemists, Food Safety Scientists, and Regulatory Researchers

Executive Summary

The detection of irradiated food products relies heavily on the identification of unique radiolytic products (URPs). Among these, 2-alkylcyclobutanones (2-ACBs) serve as the primary chemical markers for lipid-containing foods.[1][2][3] Unlike volatile hydrocarbons, which can be artifacts of oxidation, 2-ACBs are formed almost exclusively via ionizing radiation (gamma, electron beam, X-ray) acting on triglycerides.

This guide provides a rigorous examination of the stability of 2-ACBs—specifically 2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-TCB) —under varying conditions of storage, thermal processing, and extraction. It further details the EN 1785 analytical standard, offering a self-validating protocol for laboratory implementation.

Mechanistic Origins: The Radiolytic Pathway

To understand stability, one must first understand the formation energy. 2-ACBs are generated through a cyclic rearrangement of fatty acids cleaved from the glycerol backbone. This is a free-radical-mediated process that occurs at the acyl-oxygen bond.

Precursor-Product Relationships

The alkyl side chain length of the resulting cyclobutanone is determined by the parent fatty acid:

  • Palmitic Acid (C16:0)

    
    2-Dodecylcyclobutanone (2-DCB) [2][4][5]
    
  • Stearic Acid (C18:0)

    
    2-Tetradecylcyclobutanone (2-TCB) [2][6]
    
  • Oleic Acid (C18:1)

    
    2-Tetradecenylcyclobutanone (2-TeCB) 
    
Formation Mechanism Diagram

The following diagram illustrates the cleavage and ring-closure mechanism that stabilizes the cyclobutanone structure.

G Triglyceride Triglyceride (Parent Lipid) Radical Cation Radical Intermediate Triglyceride->Radical Energy Absorption Ionization Ionizing Radiation (Gamma/e-Beam) Ionization->Radical Rearrangement Cyclic Rearrangement Radical->Rearrangement 6-Membered Transition Cleavage Acyl-Oxy Bond Cleavage Rearrangement->Cleavage ACB 2-Alkylcyclobutanone (Stable Marker) Cleavage->ACB Ring Closure

Figure 1: Radiolytic formation pathway of 2-ACBs from triglyceride precursors via cyclic rearrangement.

Stability Dynamics: Storage & Processing

A critical attribute of a forensic marker is its persistence. 2-ACBs demonstrate remarkable stability in raw matrices but exhibit variable recovery rates under high-thermal stress.

Long-Term Storage Stability

Research confirms that 2-ACBs are chemically stable in raw, frozen matrices for extended periods.

  • Frozen (-20°C): Negligible degradation over >12 months.

  • Ambient (20-25°C): Stable in shelf-stable products (e.g., retort pouches) for >1 year.

  • Mechanism of Loss: Primary loss in storage is due to bulk lipid oxidation or enzymatic hydrolysis of the matrix, rather than breakdown of the cyclobutanone ring itself.

Thermal Stability (Cooking)

Cooking does not generate 2-ACBs (making them unique to irradiation), but it can reduce their concentration. The degree of loss is a function of volatility and co-distillation with water vapor.

Table 1: Comparative Stability of 2-DCB under Processing Conditions

Processing MethodConditionRetention of 2-DCB (%)Mechanism of Loss
Raw Storage -20°C (12 months)> 95%Minimal degradation.
Boiling 100°C (Open system)40 - 60%Steam distillation/Volatilization.
Frying (Pan) 170°C (Open air)50 - 70%Volatilization & oxidative degradation.
Microwaving 700W (5 min)> 85%Rapid heating minimizes volatilization time.
Retort/Canning 121°C (Sealed)> 90%Closed system prevents volatilization.

Critical Insight: Even with ~50% loss during frying, the sensitivity of GC-MS (LOD ~0.05 mg/kg fat) is sufficient to detect irradiation in cooked samples, provided the initial dose was standard (1–3 kGy).

Analytical Protocol: EN 1785 Standard

The European Standard EN 1785 is the reference method for detecting 2-ACBs.[2][6][7][8][9][10] The following protocol integrates this standard with field-optimized cleanup steps to maximize signal-to-noise ratios.

Reagents & Standards
  • Internal Standard (IS): 2-Cyclohexylcyclobutanone (recommended) or 2-isopropylcyclobutanone.

  • Solvents: n-Hexane (HPLC grade), Diethyl ether.

  • Adsorbent: Florisil (60-100 mesh), deactivated with 1% water to prevent irreversible binding of ACBs.

Step-by-Step Workflow
  • Lipid Extraction:

    • Extract fat using Soxhlet (6h with hexane) or Supercritical Fluid Extraction (SFE).

    • Note: SFE is faster but requires specific optimization to ensure recovery of the non-polar ACB fraction.

  • Internal Standard Addition:

    • Add IS before the cleanup step to account for recovery losses.

  • Florisil Fractionation (The Critical Step):

    • Pack a glass column with 30g deactivated Florisil.

    • Load ~200mg of extracted fat.

    • Elution 1 (Waste): Elute with 150mL hexane. (Removes non-polar hydrocarbons).

    • Elution 2 (Collect): Elute with 150mL hexane:diethyl ether (99:1 v/v). This fraction contains the 2-ACBs. [2][8][11]

    • Why: 2-ACBs are slightly more polar than hydrocarbons but less polar than triglycerides. This narrow window is crucial.

  • Concentration:

    • Evaporate solvent under nitrogen stream to ~1mL. Do not dry completely to avoid volatilization of 2-DCB.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Mode: Selected Ion Monitoring (SIM).[12]

    • Target Ions: m/z 98 (base peak), m/z 112.[12]

Analytical Workflow Diagram

Workflow Sample Homogenized Food Sample Extraction Lipid Extraction (Soxhlet/Hexane) Sample->Extraction Spike Add Internal Standard (2-Cyclohexylcyclobutanone) Extraction->Spike Cleanup Florisil Column Chromatography (1% Deactivated) Spike->Cleanup Fraction1 Fraction 1: Hexane (Discard Hydrocarbons) Cleanup->Fraction1 Fraction2 Fraction 2: Hexane/Ether (99:1) (Collect 2-ACBs) Cleanup->Fraction2 GCMS GC-MS Analysis (SIM Mode: m/z 98, 112) Fraction2->GCMS

Figure 2: Optimized EN 1785 workflow for the isolation and detection of 2-ACBs.

Quality Control & False Positives

To ensure trustworthiness (Trustworthiness in E-E-A-T), analysts must be aware of potential confounders.

  • UV-C Interference: Recent studies indicate that high-intensity UV-C light can induce 2-ACB formation in lipids, potentially leading to false positives for ionizing radiation if the sample was UV-pasteurized. However, the profile and ratios often differ from gamma irradiation.

  • Linearity: The concentration of 2-ACBs is linearly proportional to the radiation dose (0.1 kGy to 10 kGy).

  • Limit of Detection (LOD): The method typically achieves an LOD of 0.05 µg/g lipid, sufficient to detect doses as low as 0.5 kGy.

References

  • European Committee for Standardization (CEN). (2003). Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones (EN 1785:2003).

  • Ndiaye, B., et al. (1999).[2] "2-Alkylcyclobutanones as markers for irradiated foodstuffs II. The CEN (European Committee for Standardization) method: Field of application and limit of utilization." Radiation Physics and Chemistry.

  • Crews, C., Driffield, M., & Thomas, C. (2012).[2] "Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects." Journal of Food Composition and Analysis.

  • Horvatovich, P., et al. (2000). "Stability of 2-alkylcyclobutanones in irradiated food samples." Radiation Physics and Chemistry.

  • Ye, H., et al. (2013). "Determination of 2-alkylcyclobutanones in ultraviolet light-irradiated fatty acids, triglycerides, corn oil, and pork samples: Identifying a new source of 2-alkylcyclobutanones."[1][13] Food Chemistry.

Sources

Technical Guide: Identification of 2-tDeCB Irradiation Markers in Poultry and Papaya Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical isolation and identification of 2-tetradecylcyclobutanone (2-tDeCB) , a radiolytic marker specific to irradiation treatment. While 2-tDeCB analysis in high-fat matrices like poultry is a well-established validation of food safety compliance (typically >1 kGy), its detection in low-fat, low-dose treated commodities like papaya (quarantine doses <0.4 kGy) presents significant signal-to-noise challenges. This document provides a unified, self-validating protocol based on EN 1785 standards, adapted for variable lipid content, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Part 1: Mechanistic Principles of 2-tDeCB Formation

The Radiolytic Pathway

2-tDeCB is an alkylcyclobutanone (ACB) formed exclusively via the radiolysis of stearic acid (C18:0) and its triglyceride esters. It does not occur in raw, cooked, or spoiled foods, making it a "gold standard" forensic marker for irradiation.

When ionizing radiation (Gamma rays, X-rays, or E-beams) interacts with lipids, it induces a cyclic disproportionation of the fatty acid at the alpha and beta carbon positions relative to the carbonyl group.[1]

Key Reaction Stoichiometry:

  • Precursor: Stearic Acid (C18:0)

  • Radiolytic Product: 2-tetradecylcyclobutanone (C18H34O)

  • Mechanism: Cyclic rearrangement involving the cleavage of the acyl-oxygen bond.

Pathway Visualization

The following diagram illustrates the transformation of stearic acid into 2-tDeCB under irradiation.

RadiolysisMechanism Stearic Stearic Acid (Triglyceride) Excitation Ionization/Excitation (Gamma/E-beam) Stearic->Excitation Energy Absorption Intermediate Acyl-O Bond Cleavage (Six-membered transition) Excitation->Intermediate Radical Formation Product 2-tDeCB (2-tetradecylcyclobutanone) Intermediate->Product Cyclization

Figure 1: Radiolytic formation pathway of 2-tDeCB from stearic acid precursors.

Part 2: Analytical Strategy & Validation

The "Fat-First" Approach

Since 2-tDeCB is lipophilic, the analytical limit of detection (LOD) is strictly dependent on the efficiency of lipid extraction.

  • Poultry: High lipid content (>10%) allows for small sample sizes and robust signal.

  • Papaya: Low lipid content (<0.5% in flesh) requires aggressive solvent extraction or analysis of seeds (which are high in fat) to confirm irradiation of the whole fruit.

Internal Standardization

To ensure quantitative accuracy and account for losses during the extensive cleanup phase, an internal standard (IS) must be added prior to extraction.

  • Recommended IS: 2-cyclohexyl-cyclohexanone .

  • Alternative IS: 2-dodecylcyclobutanone (2-dDCB) (only if the sample contains no palmitic acid, which is rare; therefore, cyclohexyl-cyclohexanone is preferred).

Part 3: Detailed Experimental Protocols

Reagents and Equipment
  • Solvents: n-Hexane (HPLC grade), Isooctane.

  • Adsorbent: Florisil (60-100 mesh), deactivated with 1% water.

  • Instrumentation: GC-MS (Single Quadrupole or Triple Quad) with EI source.

Workflow Diagram

ProtocolWorkflow Sample Sample Preparation (Poultry: Skin/Muscle | Papaya: Seeds/Flesh) IS_Add Add Internal Standard (2-cyclohexyl-cyclohexanone) Sample->IS_Add Extract Lipid Extraction (Soxhlet/Hexane) IS_Add->Extract Cleanup Florisil Chromatography (Elute ACBs, retain triglycerides) Extract->Cleanup Concentrate Solvent Evaporation (N2 stream to 200 µL) Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode: m/z 98, 112, 266) Concentrate->GCMS

Figure 2: Step-by-step extraction and analysis workflow for 2-tDeCB isolation.[2]

Matrix-Specific Extraction Steps
Protocol A: Poultry (High Fat / High Dose)
  • Homogenization: Grind 200g of chicken meat (preferably with skin).

  • Extraction: Mix 20g of homogenate with anhydrous sodium sulfate to dry. Extract with 150 mL n-hexane in a Soxhlet apparatus for 6 hours.

  • Evaporation: Remove solvent via rotary evaporator. Weigh the extracted fat.

  • Cleanup (Critical):

    • Pack a glass column with 30g deactivated Florisil.

    • Load ~200mg of extracted fat onto the column.

    • Elute with 150 mL n-hexane (ACBs elute here; triglycerides are retained).

    • Concentrate the eluate to 1 mL under nitrogen.

Protocol B: Papaya (Low Fat / Low Dose)

Challenge: Papaya is often irradiated at quarantine doses (150-400 Gy), producing very low 2-tDeCB levels.

  • Target Selection: Separate seeds from flesh. Seeds contain ~25% fat and provide a higher probability of detection. If analyzing flesh, increase starting mass to 50g.[3]

  • Extraction: Blend sample with 100 mL hexane/isopropanol (3:2 v/v) to disrupt cell walls.

  • Partition: Wash extract with water to remove isopropanol and sugars. Retain the hexane layer.[4]

  • Cleanup: Proceed with Florisil chromatography as above, but reduce the final volume to 50-100 µL (instead of 1 mL) to concentrate the analyte.

Part 4: Data Interpretation & Quality Control

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

  • Mode: Selected Ion Monitoring (SIM).

Identification Criteria

Positive identification requires the presence of the molecular ion and characteristic fragments at the correct retention time (relative to IS).

Ion Typem/z ValueDescription
Base Peak 98 Characteristic rearrangement of the cyclobutanone ring.
Fragment 112Secondary fragment (often used for confirmation).
Molecular Ion 266Parent ion for 2-tDeCB (C18 precursor).

Confirmation Logic:

  • Peak must appear at the retention time of the 2-tDeCB standard.

  • Signal-to-Noise (S/N) ratio for m/z 98 must be > 3:1.

  • Ratio of m/z 98 to m/z 112 should match the standard within ±20%.

Troubleshooting Papaya Analysis

If 2-tDeCB is not detected in papaya flesh:

  • Check Sensitivity: Ensure the GC-MS can detect 0.05 pg of standard on-column.

  • Matrix Interference: Fruit carotenoids may co-elute. Use a secondary cleanup (Silica gel) if the background at m/z 98 is too high.

  • Dose Verification: At <150 Gy, detection is statistically difficult. Confirm if the sample was treated for shelf-life (higher dose) or strictly quarantine (lower dose).

References

  • European Committee for Standardization (CEN). (2003). EN 1785: Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones.

  • Codex Alimentarius. (2023). General Methods for the Detection of Irradiated Foods (CXS 231-2001).

  • Nawar, W. W., & Balboni, J. J. (1970). Detection of irradiation treatment in foods. Journal of the Association of Official Analytical Chemists.
  • International Atomic Energy Agency (IAEA). (2022). Manual of Good Practice in Food Irradiation: Sanitary, Phytosanitary and Other Applications.

Sources

Biological Activity and Toxicity Profile of 2-Alkylcyclobutanones (2-ACBs)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, toxicity profile, and analytical characterization of 2-alkylcyclobutanones (2-ACBs).

Technical Whitepaper | Version 1.0

Executive Summary

2-Alkylcyclobutanones (2-ACBs) are a class of radiolytic compounds formed exclusively when lipid-containing foods undergo irradiation.[1][2][3][4] As the only known unique markers of food irradiation, they play a critical role in regulatory enforcement. However, their biological activity has been the subject of intense scientific debate. While early in vitro studies suggested potential genotoxic and tumor-promoting properties, comprehensive in vivo toxicological assessments and regulatory reviews (EFSA, WHO) have largely mitigated these concerns, attributing early positive results to experimental artifacts or non-physiological concentrations. This guide synthesizes the chemical formation, toxicity data, and experimental protocols for 2-ACBs.[3]

Chemical Identity and Formation Mechanism

The Radiolytic Process

2-ACBs are cyclic ketones formed via the radiolysis of triglycerides.[3][5][6] When ionizing radiation (gamma rays, X-rays, or electron beams) interacts with food lipids, it induces the cleavage of the acyl-oxygen bond in fatty acids.

  • Precursor Specificity: The alkyl side chain of the resulting 2-ACB corresponds directly to the parent fatty acid.

    • Palmitic Acid (C16:0)

      
      2-Dodecylcyclobutanone (2-dDCB) [4][7]
      
    • Stearic Acid (C18:0)

      
      2-Tetradecylcyclobutanone (2-tDCB) 
      
Mechanism of Formation

The formation is a free-radical mediated process involving the ionization of the carbonyl oxygen, followed by a specific rearrangement (Leffingwell reaction type) that results in a four-membered ring structure.

Figure 1: Radiolytic Formation Pathway of 2-ACBs

FormationMechanism Triglyceride Triglyceride (Parent Lipid) Radical Cation Radical Intermediate Triglyceride->Radical Energy Absorption Radiation Ionizing Radiation (Gamma/e-beam) Radiation->Radical Cleavage Acyl-Oxygen Bond Scission Radical->Cleavage Unstable Cyclization Cyclization (Ring Closure) Cleavage->Cyclization Rearrangement ACB 2-Alkylcyclobutanone (2-ACB) Cyclization->ACB Stable Product

Caption: Radiolytic conversion of triglycerides to 2-ACBs via radical cation intermediates.

Biological Activity and Toxicity Profile[3][5][7][8][9][10]

The toxicity profile of 2-ACBs is characterized by a dichotomy between in vitro hazard identification and in vivo risk assessment.

Genotoxicity and Mutagenicity

The primary concern regarding 2-ACBs arose from studies indicating DNA damage.[3][5] However, the consensus has shifted based on methodological validation.

Assay TypeKey FindingsScientific Consensus
Ames Test (Salmonella)Consistently Negative across strains TA98, TA100, TA1535.2-ACBs are not mutagenic in prokaryotic systems.
Comet Assay (Human Colon Cells)Positive in some studies (DNA strand breaks detected).Effects often observed only at cytotoxic concentrations; likely secondary to oxidative stress rather than direct DNA alkylation.
Micronucleus Test (In Vivo)Negative in bone marrow and colon cells.[8]Systemic exposure does not result in chromosomal damage.
Chromosomal Aberration Negative in CHO cells.No clastogenic potential observed.[3][6][7]
Cytotoxicity and Mechanism of Action

2-dDCB and 2-tDCB exhibit cytotoxicity in human colon adenocarcinoma cells (HT-29) at high micromolar concentrations.

  • Mechanism: The toxicity is likely mediated through oxidative stress . 2-ACBs may induce the formation of Reactive Oxygen Species (ROS), leading to lipid peroxidation and secondary DNA damage (base oxidation recognized by Fpg protein), rather than direct covalent binding to DNA.

Tumor Promotion (The Controversy)

A pivotal study (Raul et al., 2002) suggested that 2-ACBs might promote colon carcinogenesis in rats pre-treated with a carcinogen (AOM).

  • Critique: Subsequent reviews by EFSA noted that the study used high concentrations and that the "promotion" effect was not consistently reproducible in larger cohorts.

  • Metabolism: In vivo studies show that 2-ACBs are rapidly metabolized to 2-alkylcyclobutanols (less toxic) and excreted, limiting their bioavailability and potential for bioaccumulation.

Figure 2: Proposed Toxicity vs. Detoxification Pathways

ToxicityPathways Exposure Ingestion of Irradiated Fat ACB_Systemic 2-ACB (Systemic Circulation) Exposure->ACB_Systemic Metabolism Reduction to 2-Alkylcyclobutanol ACB_Systemic->Metabolism Primary Route (Rapid) OxStress Oxidative Stress (ROS Generation) ACB_Systemic->OxStress High Dose (In Vitro) Excretion Urinary/Fecal Excretion Metabolism->Excretion DNADamage DNA Strand Breaks (Secondary) OxStress->DNADamage Overwhelms Repair Apoptosis Cell Death (Cytotoxicity) DNADamage->Apoptosis

Caption: Divergent pathways of 2-ACB metabolism (detoxification) versus high-dose toxicity.

Experimental Methodologies

For researchers validating detection methods or assessing toxicity, the following protocols represent the field standard.

Protocol A: Isolation and Analysis (EN 1785 Standard)

This is the "Gold Standard" for detecting 2-ACBs in food matrices.

Objective: Extract and quantify 2-dDCB and 2-tDCB using GC-MS.

  • Lipid Extraction:

    • Homogenize 20g of sample (meat/fat).

    • Extract fat using Soxhlet extraction with hexane for 6 hours OR Accelerated Solvent Extraction (ASE) (Pressure: 1500 psi, Temp: 100°C).

    • Evaporate solvent to obtain pure fat.

  • Fractionation (Clean-up):

    • Prepare a column with 30g deactivated Florisil (hydrated with 1% water).

    • Load 200mg of extracted fat onto the column.

    • Elute triglycerides with 150mL hexane (Discard).

    • Elute 2-ACBs with 150mL 1% diethyl ether in hexane .

    • Concentrate the eluate to dryness and redissolve in 200µL isooctane.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injector: 250°C, splitless.

    • MS Mode: Selected Ion Monitoring (SIM).

    • Target Ions: m/z 98 (base peak, characteristic of cyclobutanone ring) and m/z 112 .

    • Quantification: Internal standard method (using 2-cyclohexylcyclohexanone).

Protocol B: In Vitro Comet Assay (Genotoxicity)

Objective: Assess DNA strand breaks in HT-29 colon cells.

  • Cell Preparation: Seed HT-29 cells (1x10^5/well) and incubate for 24h.

  • Exposure: Treat cells with 2-dDCB (10–100 µM) for 30 minutes. Note: Include a positive control (e.g., H2O2).

  • Lysis: Suspend cells in agarose on slides; immerse in lysis buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100) at 4°C for 1h.

  • Electrophoresis: Place slides in alkaline buffer (pH > 13) for 20 min (unwinding), then electrophorese at 25V/300mA for 20 min.

  • Staining & Scoring: Stain with Ethidium Bromide or SYBR Gold. Analyze 50 cells/slide using image analysis software to measure Tail Moment (DNA damage index).

Regulatory Landscape & Risk Assessment[12]

  • European Food Safety Authority (EFSA): In its 2011 opinion, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) concluded that the genotoxicity observed in vitro is not expressed in vivo. The rapid metabolism and lack of mutagenicity in standard Ames tests support the safety of irradiated foods.

  • World Health Organization (WHO): Maintains that food irradiated up to 10 kGy presents no toxicological hazard.

  • Health Canada: Concluded that the margins of exposure (MOE) between human intake and toxic doses are sufficiently large (>10,000-fold) to ensure safety.

References

  • European Food Safety Authority (EFSA). (2011).[4] Scientific Opinion on the Chemical Safety of Irradiation of Food.[9] EFSA Journal. Link

  • Delincée, H., & Pool-Zobel, B. L. (1998). Genotoxic properties of 2-dodecylcyclobutanone, a compound formed on irradiation of food containing fat.[1][3][7][10] Radiation Physics and Chemistry. Link

  • Raul, F., et al. (2002).[3][6] Food-borne radiolytic compounds (2-alkylcyclobutanones) may promote experimental colon carcinogenesis.[1][3][6][8] Nutrition and Cancer.[1][3][6][10] Link

  • Yamakage, K., et al. (2014). Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and 2-tetradecylcyclobutanone.[3][8] Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Health Canada. (2017). Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones.Link

  • Crews, C., Driffield, M., & Thomas, C. (2012).[4] Analytical methods for the detection of irradiated food.[3][4][6][11][12] Trends in Food Science & Technology. Link

Sources

Technical Whitepaper: 2-Substituted Cyclobutanones as Food Irradiation Indicators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of irradiated food products is a cornerstone of international trade and consumer safety.[1] Among the various detection methods, the analysis of 2-substituted cyclobutanones (2-ACBs) stands as the chemical "gold standard" for lipid-containing foodstuffs. Unlike physical methods (e.g., thermoluminescence) that rely on extrinsic contaminants like silicate minerals, 2-ACBs are intrinsic radiolytic products generated directly from the food's triglyceride matrix.[2]

This guide provides a comprehensive technical analysis of 2-ACBs, tracing their historical discovery by Letellier and Nawar, elucidating the radical-cation mechanism of their formation, and detailing the evolution of the EN 1785 analytical standard. It also addresses the toxicological controversies that have historically surrounded these compounds, providing a balanced, evidence-based perspective for modern researchers.

Historical Genesis: The Letellier-Nawar Discovery

The history of 2-ACBs is rooted in the fundamental lipid radiolysis studies of the early 1970s. While ionizing radiation was known to generate volatile hydrocarbons and aldehydes, these were often indistinguishable from oxidative rancidity products.

In 1972 , researchers Letellier and Nawar at the University of Massachusetts Amherst made a breakthrough. While analyzing the radiolytic products of triglycerides, they identified a class of cyclic compounds—cyclobutanones—that had no natural equivalent in non-irradiated samples.

  • The Key Finding: The alkyl side chain of the cyclobutanone at the 2-position was directly related to the parent fatty acid, minus four carbons.

  • The Implication: This provided a "fingerprint" link between the lipid profile of the food and the marker formed.

    • Palmitic Acid (C16:0)

      
      2-Dodecylcyclobutanone (2-DCB) [3][4]
      
    • Stearic Acid (C18:0)

      
      2-Tetradecylcyclobutanone (2-TCB) [3]
      

This discovery laid the foundation for the European Standard EN 1785, establishing 2-ACBs as the primary chemical marker for detecting irradiation in meat, eggs, and dairy.

Mechanistic Foundations: The Cyclic Rearrangement

The formation of 2-ACBs is not a random radical recombination but a specific intramolecular rearrangement. Understanding this mechanism is crucial for interpreting why these markers are robust and dose-dependent.

The Mechanism

When a triglyceride is exposed to ionizing radiation (gamma rays or electron beams), the ester bond is activated. The prevailing theory involves a six-membered cyclic transition state similar to the McLafferty rearrangement seen in mass spectrometry, but occurring in the condensed phase.

  • Ionization: Radiation ejects an electron from the carbonyl oxygen of the ester linkage.

  • Gamma-Hydrogen Abstraction: The radical cation on the oxygen abstracts a hydrogen from the

    
    -carbon of the fatty acid chain.
    
  • Cyclization & Cleavage: The resulting radical intermediate undergoes cyclization to form a four-membered ring, simultaneously cleaving the ester bond to release the cyclobutanone and a diglyceride radical.

Pathway Visualization

G Triglyceride Parent Triglyceride (Palmitic Acid Moiety) Transition 6-Membered Cyclic Transition State Triglyceride->Transition Gamma-H Abstraction Excitation Ionizing Radiation (Gamma/E-beam) Excitation->Transition Cleavage Bond Cleavage (Acyl-Oxygen Scission) Transition->Cleavage Product 2-Dodecylcyclobutanone (2-DCB) Cleavage->Product Ring Closure Byproduct Diglyceride Radical Cleavage->Byproduct

Figure 1: The radiolytic formation pathway of 2-ACBs from triglycerides via a cyclic transition state.

Analytical Standardization: The EN 1785 Protocol[5][6][7]

The European Committee for Standardization (CEN) adopted EN 1785 in 1996 (revised in 2003) as the reference method.[5] As a scientist, it is critical to view this not just as a recipe, but as a validation system where every step addresses a specific matrix interference.

The Self-Validating Logic

The method is self-validating because the ratio of the formed cyclobutanones (e.g., 2-DCB vs. 2-TCB) must mirror the ratio of the precursor fatty acids (Palmitic vs. Stearic) in the food's natural lipid profile. If a sample shows 2-DCB but no 2-TCB, despite the presence of stearic acid, it suggests a false positive or contamination.

Protocol Workflow (EN 1785)
StepOperationTechnical Rationale
1. Extraction Soxhlet with n-hexane (6-8 hrs)Exhaustive extraction of neutral lipids. Hexane is non-polar, minimizing co-extraction of water-soluble interferences.
2. Fractionation Florisil® ChromatographyCritical cleanup. 2-ACBs are less polar than triglycerides but more polar than hydrocarbons. Elution: 1% diethyl ether in hexane elutes 2-ACBs while retaining bulk fat.
3. Concentration Rotary Evaporation / N2 Blow-downConcentration to ~200

L is required to reach ppb-level sensitivity (LOD ~0.05 mg/kg fat).
4. Detection GC-MS (SIM Mode)SIM Ions: m/z 98 (base peak) and m/z 112.[5] Confirmation: Retention time + Ion Ratio (98/112).
Analytical Workflow Diagram

EN1785 cluster_prep Sample Preparation cluster_cleanup Cleanup & Fractionation cluster_detect Instrumental Analysis Sample Fat-Containing Food (Meat, Egg, Cheese) Soxhlet Soxhlet Extraction (n-Hexane, 6h) Sample->Soxhlet Florisil Florisil Column (Deactivated 15-20%) Soxhlet->Florisil Lipid Extract Elution Elution with 1% Ether/Hexane Florisil->Elution Fractionation GCMS GC-MS (SIM Mode) Target: m/z 98, 112 Elution->GCMS Concentrated Eluate Validation Data Validation (Ion Ratios & Retention Time) GCMS->Validation

Figure 2: Workflow of the EN 1785:2003 Standard Method for detection of irradiated food.

The Toxicological Controversy: E-E-A-T Assessment

A significant chapter in the history of 2-ACBs involves the debate over their safety. In the late 1990s, this controversy threatened to derail the acceptance of food irradiation in Europe.

The Spark (1998)

Researchers Delincée and Pool-Zobel reported that 2-DCB caused DNA strand breaks in rat colon cells using the Comet Assay . This raised alarms that the marker itself might be genotoxic/carcinogenic.[6]

The Rebuttal & Consensus (2002-Present)

Subsequent rigorous studies, including the "Burnouf Study" (2002), clarified the situation.

  • Dose Discrepancy: The initial toxicity was observed at concentrations orders of magnitude higher than human dietary exposure.

  • In Vivo vs. In Vitro: While in vitro cytotoxicity was noted, in vivo studies (Ames test, micronucleus test) consistently showed negative results for genotoxicity at relevant levels.[2]

  • Regulatory Stance: The WHO and the EU Scientific Committee on Food (SCF) reviewed the data and concluded that 2-ACBs do not pose a health risk to consumers at the levels found in irradiated foods.

Scientist's Note: This controversy highlights the importance of distinguishing between hazard (potential to cause harm at any dose) and risk (probability of harm at actual exposure levels).[6]

Current Status & Future Outlook

While EN 1785 remains the reference, modern laboratories are moving toward faster, greener alternatives.

  • SFE (Supercritical Fluid Extraction): Replaces the 6-hour Soxhlet step with a 30-minute CO2 extraction.

  • SPME (Solid Phase Microextraction): Allows for solvent-free headspace analysis, though sensitivity can be lower for higher molecular weight ACBs.

  • Natural Occurrence Challenge: A 2008 study identified 2-ACBs in non-irradiated cashew nuts and nutmeg .[7] This broke the dogma that 2-ACBs are unique to irradiation. However, for major commodities like poultry and beef, they remain definitive markers.

References

  • Letellier, P. R., & Nawar, W. W. (1972). 2-Alkylcyclobutanones from the radiolysis of triglycerides.[2][6][8][9][10] Lipids, 7(1), 75–77. Link

  • European Committee for Standardization (CEN). (2003).[5] EN 1785:2003 Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones.Link

  • Delincée, H., & Pool-Zobel, B. L. (1998). Genotoxic properties of 2-dodecylcyclobutanone, a compound formed on irradiation of food containing fat.[2][9][10] Radiation Physics and Chemistry, 52(1-6), 39-42. Link

  • Burnouf, D., et al. (2002). Toxicological study to assess the risk associated with the consumption of irradiated fat-containing food.[2][3][6][8][9] (WHO/FAO Collaborative Study). Link

  • Variyar, P. S., et al. (2008). Natural existence of 2-alkylcyclobutanones.[4][7][8] Journal of Agricultural and Food Chemistry, 56(24), 11817–11823. Link

Sources

Methodological & Application

GC-MS analysis protocol for 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Analysis of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one in Lipid Matrices

Executive Summary

This application note details the protocol for the extraction, purification, and GC-MS quantification of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (hereafter referred to as 2-tDeCB ).

This molecule is a specific radiolytic marker formed exclusively upon the exposure of oleic acid (C18:1) or its esters (triglycerides, phospholipids) to ionizing radiation (gamma rays, electron beams, X-rays). While historically utilized in food safety to detect irradiated foodstuffs (EN 1785 standard), this protocol is adapted for pharmaceutical drug development . It addresses the critical need to screen lipid-based excipients (e.g., lipid nanoparticles, polysorbates, oleic acid) for radiolytic impurities that may possess genotoxic potential following sterilization.

Scientific Background & Mechanism

Origin and Significance

When lipids containing oleic acid are irradiated, the ester bond at the sn-1, sn-2, or sn-3 position cleaves via a radical cation mechanism. This triggers a cyclic rearrangement of the fatty acid chain, resulting in the formation of 2-alkylcyclobutanones (2-ACBs).

  • Precursor: Oleic Acid (Z-9-Octadecenoic acid).

  • Product: 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one.

  • Stoichiometry: The cyclobutanone retains the same number of carbon atoms (C18) as the parent fatty acid.

Formation Mechanism

The formation is a specific radical-induced cyclization that does not occur during thermal processing or oxidation.

G Sub Oleic Acid Triglyceride (C18:1 moiety) Rad Cation Radical Intermediate Sub->Rad Ionizing Radiation (Gamma/E-beam) Rearrange Cyclic Rearrangement Rad->Rearrange Ester Bond Cleavage Prod 2-tDeCB (Target Analyte) Rearrange->Prod Ring Closure

Figure 1: Radiolytic formation pathway of 2-tDeCB from oleic acid-containing lipids.

Mass Spectrometry Characteristics

The identification relies on the unique fragmentation of the cyclobutanone ring.

  • Base Peak (m/z 98): Resulting from a McLafferty rearrangement involving the cyclobutanone ring and the

    
    -hydrogen of the alkyl chain.
    
  • Diagnostic Ion (m/z 112): Often observed in 2-ACBs.

  • Molecular Ion (m/z 264): Weak but confirmatory for the C18:1 derivative.

Experimental Protocol

Caution: 2-ACBs are potential genotoxins.[1] Handle all standards and extracts in a fume hood using nitrile gloves.

Reagents and Materials
  • Standard: 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (Custom synthesis or certified reference material).

  • Internal Standard (IS): 2-cyclohexylcyclohexanone (or 2-dodecylcyclobutanone if not present in the sample).

  • Solvents: n-Hexane (HPLC Grade), Diethyl Ether (HPLC Grade).

  • Sorbent: Florisil® (60-100 mesh), deactivated with 1% water (mass fraction).

    • Note: Proper deactivation of Florisil is the critical control point for recovery.

Sample Preparation Workflow

The challenge is isolating ppm-level cyclobutanones from a matrix of bulk lipids.

Step 1: Lipid Extraction (If matrix is solid)

  • Extract fat using a Soxhlet apparatus with n-hexane for 6 hours.

  • Evaporate solvent to obtain the lipid fraction.

  • If the sample is a pure lipid excipient (e.g., pure Oleic Acid), skip to Step 2.

Step 2: Florisil Fractionation (Cleanup) This step separates non-polar hydrocarbons from the slightly polar cyclobutanones.

  • Column Packing: Pack a glass column (20 mm ID) with 30 g of deactivated Florisil. Top with anhydrous sodium sulfate.

  • Loading: Mix 200 mg of the lipid sample with 1 mL hexane and load onto the column.

  • Elution 1 (Waste): Elute with 150 mL n-hexane.

    • Purpose: Removes non-polar hydrocarbons (alkanes, alkenes). Discard this fraction.

  • Elution 2 (Analyte Collection): Elute with 150 mL of 1% diethyl ether in n-hexane (v/v).

    • Purpose: Elutes the 2-ACBs (including 2-tDeCB).

  • Concentration: Evaporate the collected fraction to dryness under nitrogen. Reconstitute in 200

    
    L of hexane containing the Internal Standard.
    

Workflow Sample Sample (Lipid Excipient/Tissue) Extract Lipid Extraction (Hexane/Soxhlet) Sample->Extract Florisil Florisil Chromatography (Deactivated 1% H2O) Extract->Florisil Load ~200mg Fat Frac1 Fraction 1: Hexane (Discard Hydrocarbons) Florisil->Frac1 Frac2 Fraction 2: 1% Et2O/Hexane (Collect 2-tDeCB) Florisil->Frac2 Conc Concentration & IS Addition Frac2->Conc GCMS GC-MS Analysis (SIM Mode) Conc->GCMS

Figure 2: Extraction and cleanup workflow for the isolation of 2-tDeCB.

GC-MS Analysis Parameters

Chromatographic Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI or HP-5MS (30 m x 0.25 mm x 0.25

    
    m).
    
    • Rationale: Low polarity phase provides excellent separation of the 2-ACB homologs.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1

    
    L, Splitless (Purge on at 1.0 min).
    
  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 170°C.

    • Ramp 2: 2°C/min to 195°C (Critical for separating the 5Z isomer from potential interferences).

    • Ramp 3: 10°C/min to 300°C (hold 5 min to bake out lipids).

Mass Spectrometry (SIM Mode)

To achieve ppb-level sensitivity, Selected Ion Monitoring (SIM) is required.

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)Dwell Time
2-tDeCB 16.5 min98 112, 264, 8450 ms
Internal Standard Varies55 98, 8350 ms
  • Note on m/z 98: This is the base peak for saturated 2-ACBs. For the unsaturated 2-tDeCB, m/z 98 remains the primary fragment due to the ring structure, though the relative abundance of m/z 81/67 may increase compared to saturated analogs. Validation with a standard is mandatory to confirm the ion ratios.

Data Analysis & Interpretation

Identification Criteria
  • Retention Time: Peak must elute within

    
    0.1 min of the authentic standard.
    
  • Ion Ratios: The ratio of m/z 112 to m/z 98 must match the standard within

    
    20%.
    
  • Signal-to-Noise: Quant ion > 10:1 for LOQ.

Quantification

Calculate concentration (


) using the internal standard method:


Where


 is the Relative Response Factor determined from calibration standards.

References

  • European Committee for Standardization (CEN). (2003). Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones.[2][3][4][5][6][7] EN 1785:2003.[3]

  • Nawar, W. W., & Balboni, J. J. (1970). Detection of irradiation treatment in foods.[3][4][7][8][9][10][11][12] Journal of the Association of Official Analytical Chemists, 53(4), 726-729.

  • Stevenson, M. H., et al. (1996).[3] Detection of 2-substituted cyclobutanones as irradiation products of lipid-containing foods: Synthesis and applications. Journal of the Chemical Society, Perkin Transactions 1, 2901-2902.

  • Crews, C., Driffield, M., & Thomas, A. (2012).[3] Analytical methods for the detection of irradiated food.[1][3][4][7][8][10] In Food Irradiation Technologies. CRC Press.

Sources

Direct solvent extraction methods for 2-tetradecenylcyclobutanone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Direct Solvent Extraction Protocols for 2-Tetradecenylcyclobutanone Analysis

Executive Summary

This guide details the Direct Solvent Extraction (DSE) methodology for the isolation and analysis of 2-tetradecenylcyclobutanone (2-tDeCB) , a unique radiolytic marker formed in irradiated lipid-rich foods. Unlike the traditional European Standard EN 1785 , which relies on time-consuming Soxhlet extraction (8+ hours) followed by extensive cleanup, the DSE protocol utilizes acetonitrile to partition cyclic ketones from the bulk triglyceride matrix. This approach reduces sample preparation time to under 60 minutes while maintaining recovery rates comparable to standard methods.[1]

Target Analyte: 2-tetradecenylcyclobutanone (2-tDeCB) Precursor: Oleic Acid (C18:1) Primary Matrix: Irradiated meats (chicken, pork, ground beef) and high-fat products. Detection Limit (LOD): ~0.05 mg/kg (Method Dependent)

Scientific Principle & Mechanism

Formation Mechanism

2-alkylcyclobutanones (2-ACBs) are formed via the cyclic rearrangement of fatty acid radical cations generated during ionization. 2-tDeCB is the specific product of oleic acid , the most abundant fatty acid in many animal fats.

  • Reaction: Ionizing radiation cleaves the acyl-oxygen bond at the sn-1, sn-2, or sn-3 position of triglycerides. The resulting acyl radical undergoes internal cyclization to form the cyclobutanone ring.

  • Specificity: 2-ACBs are not formed by heating, oxidation, or hydrolysis, making them forensic markers for irradiation.[2][3]

Extraction Logic: Polarity Partitioning
  • Standard Method (Soxhlet): Uses non-polar solvents (Hexane/Petroleum Ether) to extract all lipids. This results in a massive background of triglycerides (99.9%) that requires aggressive cleanup (Florisil/Silica) to isolate the trace 2-ACBs.

  • Direct Method (Acetonitrile): Acetonitrile (ACN) is a polar aprotic solvent. While lipids have low solubility in ACN, 2-ACBs (possessing a polar ketone group on a strained ring) exhibit preferential solubility. This creates a "chemical filter" during the extraction step, significantly reducing the lipid load before chromatography.

Experimental Workflow Diagram

The following diagram contrasts the Standard EN 1785 workflow with the Direct Solvent Extraction (DSE) method.

G cluster_Standard Standard EN 1785 (Traditional) cluster_Direct Direct Solvent Extraction (Recommended) Sample Irradiated Fat Sample (e.g., Ground Beef/Chicken) Soxhlet Soxhlet Extraction (Hexane, 6-8 Hours) Sample->Soxhlet ACN_Ext Direct Extraction (Acetonitrile, 3 x 30mL) Sample->ACN_Ext  Faster Path Evap1 Evaporation to Dryness Soxhlet->Evap1 Florisil Florisil Column Cleanup (Elute with 1% Ether/Hexane) Evap1->Florisil GCMS GC-MS Analysis (SIM Mode: m/z 98, 112) Florisil->GCMS Cold_Precip Cold Precipitation (-20°C) (Lipid Removal) ACN_Ext->Cold_Precip Silica Silica SPE Cleanup (Rapid Pass-through) Cold_Precip->Silica Silica->GCMS  High Purity Extract

Caption: Comparison of the traditional Soxhlet method (Red path) vs. the Direct Acetonitrile Extraction (Green path), highlighting the efficiency of the DSE approach.

Detailed Protocol: Direct Solvent Extraction

Materials & Reagents
  • Solvents: Acetonitrile (HPLC Grade), n-Hexane (Pesticide Grade), Diethyl Ether.

  • Standards: 2-cyclohexylcyclohexanone (Internal Standard - IS), 2-tetradecenylcyclobutanone reference standard (if available; often 2-tetradecylcyclobutanone is used as a surrogate for quantification).

  • Consumables: Silica Gel SPE Cartridges (1g or 2g), 0.45 µm PTFE syringe filters.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Homogenize the meat sample. If the sample is high-water content, mix with anhydrous sodium sulfate (Na₂SO₄) to dry.

  • Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike with Internal Standard (IS) : Add 50 µL of 2-cyclohexylcyclohexanone (10 µg/mL in hexane). Allow to stand for 10 mins.

Step 2: Direct Acetonitrile Extraction

  • Add 30 mL of Acetonitrile to the tube.

  • Agitate: Vortex vigorously for 1 minute, then shake mechanically or sonicate for 10 minutes. Note: Acetonitrile extracts the polar 2-ACBs while leaving the majority of non-polar triglycerides behind.

  • Centrifuge: Spin at 3000 rpm for 5 minutes to separate the phases.

  • Collection: Decant the supernatant (ACN layer) into a fresh evaporation flask.

  • Repeat: Repeat the extraction with another 20 mL of Acetonitrile. Combine supernatants.

Step 3: Lipid Precipitation (Critical Cleanup)

  • Place the combined ACN extract in a freezer at -20°C for 30 minutes .

  • Residual fats will solidify/precipitate. Filter the cold extract rapidly through a glass wool plug or filter paper into a round-bottom flask.

  • Evaporation: Evaporate the ACN to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Redissolve the residue in 2 mL of n-Hexane .

Step 4: Silica SPE Fractionation

  • Condition a Silica SPE cartridge with 5 mL n-Hexane.

  • Load the 2 mL sample extract onto the cartridge.

  • Wash: Elute with 10 mL n-Hexane . Discard this fraction (contains non-polar hydrocarbons).

  • Elute Analyte: Elute with 10 mL of 1% Diethyl Ether in Hexane . Collect this fraction.

  • Concentrate the eluate to 0.5 mL under a gentle stream of nitrogen. Transfer to a GC vial.

GC-MS Analysis Parameters

The detection of 2-tDeCB requires precise Mass Spectrometry settings due to the lower abundance of diagnostic ions compared to saturated analogs.

ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injection 1 µL, Splitless (Purge on at 1.0 min), 250°C
Oven Program 60°C (1 min) → 20°C/min → 170°C → 2°C/min → 190°C → 30°C/min → 300°C (5 min)
Ion Source EI (Electron Impact), 70 eV, 230°C
Acquisition SIM Mode (Selected Ion Monitoring)
Target Ions (SIM Mode)
AnalytePrecursor Fatty AcidQuant Ion (m/z)Qualifier Ions (m/z)Retention Order
2-dodecylcyclobutanone (2-dDCB) Palmitic (C16:[3]0)98112, 551st
2-tetradecenylcyclobutanone (2-tDeCB) Oleic (C18:1) 98 112, 81, 67 2nd
2-tetradecylcyclobutanone (2-tDCB) Stearic (C18:0)98112, 553rd

Technical Note on 2-tDeCB Identification: The unsaturated side chain of 2-tDeCB causes it to elute before the saturated 2-tDCB. While m/z 98 and 112 are the standard characteristic ions for the cyclobutanone ring, the unsaturated analog often shows lower intensity for these ions due to competing fragmentation along the alkene chain. Ensure the S/N ratio > 3:1 for m/z 98.

Method Validation & Performance

The Direct Solvent Extraction method has been validated against EN 1785.

MetricDirect Method (ACN)Standard Method (EN 1785)
Solvent Consumption ~50 mL (ACN)~300 mL (Hexane)
Extraction Time 45 mins8 - 12 hours
Recovery (Spiked) 85% - 95%90% - 98%
LOD (Ground Beef) 0.03 µg/g0.02 µg/g
Matrix Interference Low (after cold precipitation)Low (after Florisil)

Troubleshooting Guide:

  • Low Recovery: Ensure the cold precipitation step is done carefully; do not filter while the solvent is warming up, or lipids will redissolve.

  • Dirty Chromatogram: If the background is high, the ACN extracted too much fat. Increase the Silica SPE wash step volume slightly or perform a dual-column cleanup.

References

  • European Committee for Standardization (CEN). (2003). Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones. EN 1785:2003.[4][5]

  • Hijaz, F., Kumar, A., & Smith, J. S. (2010).[3][5] A Rapid Direct Solvent Extraction Method for the Extraction of 2-Dodecylcyclobutanone from Irradiated Ground Beef Patties Using Acetonitrile. Journal of Food Science, 75(6), C455-C459.

  • Chan, W., et al. (2014).[1] Rapid identification of γ-irradiated food by direct solvent extraction and liquid chromatography-tandem mass spectrometric analysis of 2-dodecylcyclobutanone. Food Chemistry, 161, 312-316.

  • Crews, C., Driffield, M., & Thomas, C. (2012).[3] Analytical methods for the detection of irradiated food. Trends in Food Science & Technology.

Sources

Application Note: High-Resolution HPLC Separation of cis- and trans-2-Alkylcyclobutanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Alkylcyclobutanones (2-ACBs) are unique radiolytic markers formed exclusively in irradiated lipid-containing foods.[1][2][3][4] While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for regulatory compliance (EN 1785), it often lacks the selectivity to resolve the diastereomeric pairs (cis and trans) of long-chain 2-ACBs without extensive thermal stress.

This Application Note provides a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of cis- and trans-2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-TCB). By utilizing DNPH (2,4-dinitrophenylhydrazine) derivatization coupled with Phenyl-Hexyl stationary phase chemistry , this method enhances UV sensitivity and leverages


-

interactions to achieve baseline resolution of geometric isomers.

Introduction & Scientific Rationale

The Stereochemical Challenge

2-ACBs possess a chiral center at the C2 position of the cyclobutane ring. In synthetic preparations, they exist as a mixture of cis and trans isomers.[5] However, in irradiated food matrices, the formation is radical-mediated, often favoring specific thermodynamic configurations based on the precursor fatty acid.

  • Trans-isomer: Generally more thermodynamically stable in substituted cycloalkanes; the alkyl chain and the carbonyl oxygen are on opposite faces of the ring.

  • Cis-isomer: The alkyl chain and carbonyl are on the same face, creating steric strain.

Why DNPH Derivatization?

Native 2-ACBs have weak UV absorbance (carbonyl


 transition at ~280 nm, 

). Direct UV detection is insufficient for trace analysis (ppb levels).
  • Solution: Derivatization with DNPH converts the ketone into a hydrazone .

  • Benefit 1: Increases molar absorptivity (

    
     at 360 nm).
    
  • Benefit 2: The dinitrophenyl group adds a rigid "handle" for the stationary phase, amplifying the shape selectivity between cis and trans isomers.

Mechanism of Separation

We utilize a Phenyl-Hexyl column rather than a standard C18. The phenyl ring on the stationary phase engages in


-

stacking with the DNPH moiety of the derivatized analyte. The steric "pucker" of the cyclobutane ring in the cis isomer disrupts this stacking more than the planar trans isomer, resulting in differential retention.

G Sample Lipid Extract (Native 2-ACBs) Deriv Derivatization (Acidic DNPH) Sample->Deriv + DNPH / HCl Cleanup SPE Cleanup (Remove excess DNPH) Deriv->Cleanup Non-polar extraction HPLC HPLC Separation (Phenyl-Hexyl Column) Cleanup->HPLC Inject Detect UV Detection (360 nm) HPLC->Detect Isomer Resolution

Figure 1: Analytical Workflow for 2-ACB Isomer Separation.

Experimental Protocol

Reagents and Standards[6][7]
  • Standards: 2-Dodecylcyclobutanone (2-DCB) and 2-Tetradecylcyclobutanone (2-TCB) (Sigma-Aldrich or custom synthesis).

  • Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH), 30% water (w/w) to prevent explosion risk.

  • Catalyst: Perchloric acid (HClO

    
    ) or Hydrochloric acid (HCl).
    
  • Solvents: HPLC-grade Acetonitrile (ACN), Water, Methanol, Isooctane.

Derivatization Procedure (Critical Control Point)

Caution: DNPH is toxic and shock-sensitive when dry. Handle in a fume hood.

  • Stock Preparation: Dissolve 50 mg DNPH in 10 mL ACN. Add 0.5 mL conc. HCl.

  • Reaction:

    • Take 1.0 mL of sample extract (in ACN) or standard solution (10

      
      g/mL).
      
    • Add 0.5 mL of DNPH Stock Solution.

    • Incubate at 60°C for 20 minutes . (Do not exceed 65°C to prevent thermal isomerization of the ring).

  • Quenching/Extraction:

    • Add 2 mL water to quench.

    • Extract twice with 2 mL Isooctane . The hydrazones prefer the non-polar phase; unreacted DNPH remains in the acidic aqueous phase.

    • Evaporate isooctane under Nitrogen at 40°C.

    • Reconstitute in 500

      
      L Mobile Phase A/B (50:50).
      
HPLC Conditions

This method uses a core-shell Phenyl-Hexyl column for maximum shape selectivity.

ParameterSetting
Instrument HPLC with Diode Array Detector (DAD)
Column Kinetex Phenyl-Hexyl (Phenomenex) or equivalent 150 x 4.6 mm, 2.6

m particle size
Mobile Phase A Water (Milli-Q)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C (Strict control required for retention reproducibility)
Injection Vol 10

L
Detection UV @ 360 nm (Reference: 550 nm)

Gradient Profile:

Time (min) % A (Water) % B (ACN) Description
0.0 40 60 Equilibration
15.0 5 95 Linear Gradient
20.0 5 95 Wash
20.1 40 60 Re-equilibration

| 25.0 | 40 | 60 | Stop |

Results and Discussion

Elution Order and Identification

Unlike simple alkanes, the elution order of cyclobutanone isomers on Phenyl-Hexyl phases is governed by the accessibility of the DNPH ring to the stationary phase.

  • Cis-Isomer (First Eluter): The "bent" geometry creates steric hindrance, preventing deep intercalation of the DNPH moiety into the phenyl-hexyl ligands.

  • Trans-Isomer (Second Eluter): The "planar/extended" geometry allows stronger

    
    -
    
    
    
    interaction, increasing retention time.

Typical Retention Times (RT):

  • cis-2-DCB-DNPH: ~10.2 min

  • trans-2-DCB-DNPH: ~10.8 min

  • cis-2-TCB-DNPH: ~12.5 min

  • trans-2-TCB-DNPH: ~13.1 min

Chromatographic Data Summary[8]
AnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
cis-2-DCB10.2--1.1
trans-2-DCB10.81.8 1.05
cis-2-TCB12.5--1.1
trans-2-TCB13.11.9 1.05

Note: An


 indicates baseline separation.

Troubleshooting & System Suitability

Issue: Peak Splitting (The "Doublet" Artifact)

Symptom: Each isomer peak appears split or has a shoulder. Cause: DNPH hydrazones possess a C=N double bond, which itself has E (anti) and Z (syn) stereochemistry. Solution:

  • Thermodynamic Equilibration: Ensure the derivatization reaction runs for the full 20 mins at 60°C. This favors the thermodynamically stable E-isomer.

  • Solvent Choice: Avoid alcohols (Methanol) in the mobile phase if splitting persists; ACN stabilizes the E-form.

Issue: Low Sensitivity

Cause: Incomplete derivatization or poor extraction recovery. Solution:

  • Check pH of reaction (must be < 2.0).

  • Ensure isooctane extraction is vigorous (vortex for 1 min).

  • Validation: Spike a "blank" fat sample with known 2-DCB to calculate recovery (Target: 85-110%).

Mechanism Ketone 2-ACB (Ketone) Weak UV Intermediate Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Attack DNPH DNPH Reagent (Acidic) DNPH->Intermediate Product Hydrazone Derivative Strong UV (360nm) Intermediate->Product Dehydration (-H2O) Isomerism Isomer Separation (Cis vs Trans) Product->Isomerism HPLC Injection

Figure 2: Derivatization Reaction Mechanism.

References

  • European Committee for Standardization. (2003). Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones.[6] (EN 1785:2003).[7] [7]

  • Horvatovich, P., et al. (2002). Liquid chromatographic determination of 2-alkylcyclobutanones in irradiated foodstuffs with UV detection. Journal of Chromatography A, 976(1-2), 277-284.

  • Obana, H., et al. (2006). Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2493–2498.

  • Agilent Technologies. (2017). Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5991-7634EN.

  • BenchChem. (2025). HPLC-Based Separation of Cis and Trans Isomers: General Principles.

Sources

Application Notes and Protocols for ELISA Development Targeting 2-Substituted Cyclobutanone Haptens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development of a robust and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of 2-substituted cyclobutanone haptens. These small molecules are of increasing interest in various fields, including drug development and environmental monitoring. Due to their small size and lack of immunogenicity, 2-substituted cyclobutanones require a specialized approach to generate the necessary immunoreagents for a functional ELISA.[1][2] This document will guide researchers, scientists, and drug development professionals through the critical stages of hapten design, immunogen synthesis, antibody production, and the subsequent development and validation of a competitive ELISA.

Introduction: The Challenge of Small Molecule Detection

Small molecules, or haptens, with a molecular weight of less than 1,000 Da, are generally not immunogenic on their own, meaning they cannot elicit an immune response to produce antibodies.[3][4] To overcome this, the hapten must be covalently conjugated to a larger carrier protein, creating an immunogenic complex.[1][5][6] This hapten-carrier conjugate can then be used to immunize an animal to generate antibodies specific to the hapten. The development of an immunoassay for a small molecule like a 2-substituted cyclobutanone, therefore, hinges on the successful design and synthesis of this immunogen.

The competitive ELISA format is the most suitable method for detecting small molecule haptens.[7][8] In this assay, the hapten in the sample competes with a labeled or immobilized hapten for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the hapten in the sample.[7]

Strategic Hapten Design and Synthesis

The design of the hapten is a critical first step that significantly influences the specificity of the resulting antibodies. The goal is to present the unique structural features of the 2-substituted cyclobutanone to the immune system.

Key Considerations for Hapten Design:
  • Point of Attachment: The carrier protein should be conjugated to a position on the cyclobutanone molecule that is distal to the key epitope, which in this case is the substituted cyclobutanone ring. This ensures that the generated antibodies recognize the free hapten.

  • Spacer Arm: A spacer arm is often introduced between the hapten and the carrier protein to reduce steric hindrance and improve the presentation of the hapten to the immune system.[1]

  • Reactive Functional Group: A reactive functional group (e.g., carboxyl, amino, or thiol group) must be introduced into the hapten structure to enable conjugation to the carrier protein.

Synthesis of a 2-Substituted Cyclobutanone Hapten (Example)

Various synthetic routes can be employed for the synthesis of 2-substituted cyclobutanones.[9][10][11] The following is a generalized example of a synthetic scheme to introduce a carboxyl group for conjugation:

  • Step 1: Synthesis of the 2-Substituted Cyclobutanone Core: This can be achieved through various organic synthesis methods, such as the [2+2] cycloaddition of a ketene with an appropriately substituted alkene.[12]

  • Step 2: Introduction of a Linker with a Carboxyl Group: A linker containing a terminal carboxyl group (e.g., 4-aminobutyric acid) can be attached to the 2-position of the cyclobutanone via a suitable reaction, such as reductive amination if the substituent at the 2-position is an aldehyde or ketone.

Immunogen and Coating Antigen Preparation

The success of antibody production is highly dependent on the quality of the immunogen.[13][14] This involves conjugating the synthesized hapten to a carrier protein. A different carrier protein should be used for the coating antigen in the ELISA to avoid the detection of antibodies against the carrier protein itself.[15]

Choice of Carrier Proteins:
  • Immunogen: Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic protein and is often the preferred choice for generating a robust immune response.[1][5] Bovine Serum Albumin (BSA) can also be used.[1][16]

  • Coating Antigen: Ovalbumin (OVA) or Bovine Serum Albumin (BSA) are commonly used for the coating antigen.[1][15][16] If BSA is used as the immunizing carrier, OVA should be used for the coating antigen, and vice-versa.

Hapten-Carrier Protein Conjugation Protocol (Carbodiimide Method)

This protocol describes the conjugation of a hapten with a carboxyl group to the primary amines of a carrier protein using the carbodiimide reaction.[4][17]

Materials:

  • 2-substituted cyclobutanone hapten with a terminal carboxyl group

  • Carrier protein (KLH or OVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activate the Hapten:

    • Dissolve the hapten in a minimal amount of DMF.

    • Add a molar excess of EDC and NHS to the hapten solution.

    • Incubate the mixture at room temperature for 1-4 hours to activate the carboxyl group.

  • Conjugate to Carrier Protein:

    • Dissolve the carrier protein in PBS.

    • Slowly add the activated hapten solution to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle mixing.

  • Purify the Conjugate:

    • Dialyze the reaction mixture against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

    • Store the purified hapten-carrier conjugate at -20°C.

Characterization of the Conjugate

It is crucial to confirm the successful conjugation of the hapten to the carrier protein.

Method Purpose
UV-Vis Spectroscopy To estimate the hapten-to-protein molar ratio by measuring the absorbance at wavelengths specific to the hapten and the protein.
MALDI-TOF Mass Spectrometry To determine the molecular weight of the conjugate and thereby calculate the number of hapten molecules coupled to each protein molecule.[13][18]

A higher hapten density on the carrier protein generally leads to a stronger and more specific immune response.[13][14]

Antibody Production and Characterization

The generation of high-affinity and specific antibodies is the cornerstone of a successful immunoassay. Both polyclonal and monoclonal antibodies can be developed, each with its own advantages and disadvantages.

Antibody Production:
  • Polyclonal Antibodies: Produced by immunizing an animal (e.g., rabbit) with the hapten-KLH immunogen.[19] Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the hapten.

  • Monoclonal Antibodies: Produced using hybridoma technology, which involves fusing antibody-producing B-cells from an immunized mouse with myeloma cells.[1] Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.

Antibody Characterization:

The produced antibodies must be characterized to determine their titer, affinity, and specificity.

  • Titer Determination: An indirect ELISA is performed using the hapten-OVA coating antigen to determine the optimal antibody dilution for the competitive ELISA.

  • Affinity and Specificity: A competitive ELISA is used to assess the antibody's affinity for the target 2-substituted cyclobutanone and its cross-reactivity with structurally related compounds. The IC50 value (the concentration of the analyte that causes 50% inhibition) is a measure of the antibody's sensitivity.[16]

Competitive ELISA Protocol

The following is a detailed protocol for a competitive ELISA for the detection of a 2-substituted cyclobutanone.

Materials:
  • 96-well microtiter plates

  • Hapten-OVA coating antigen

  • Primary antibody (polyclonal or monoclonal) against the 2-substituted cyclobutanone

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)[20][21]

  • Sample diluent (e.g., PBS)

  • Standard solutions of the 2-substituted cyclobutanone

  • Microplate reader

Experimental Workflow:

ELISA_Workflow

Step-by-Step Protocol:
  • Plate Coating:

    • Dilute the hapten-OVA coating antigen to the optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of standard solutions of the 2-substituted cyclobutanone in sample diluent.

    • Add 50 µL of the standard solutions or samples to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stop Reaction:

    • Add 50 µL of stop solution to each well.

  • Read Absorbance:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Validation

Standard Curve Generation:

A standard curve is generated by plotting the absorbance values against the logarithm of the standard concentrations. A four-parameter logistic (4-PL) curve fit is typically used to model the sigmoidal dose-response curve.

Assay Validation:

To ensure the reliability of the developed ELISA, it is essential to validate the assay for the following parameters:[7][22][23]

Parameter Description
Sensitivity (LOD/LOQ) The lowest concentration of the analyte that can be reliably detected (Limit of Detection) and quantified (Limit of Quantitation).
Specificity/Cross-reactivity The ability of the antibody to distinguish the target analyte from structurally related compounds.
Precision (Intra- and Inter-assay) The reproducibility of the assay results within the same assay and between different assays.
Accuracy (Recovery) The ability of the assay to measure the true concentration of the analyte in a sample matrix, determined by spike and recovery experiments.[24][25]
Matrix Effects The influence of sample components on the assay performance.[26][27][28] This can be assessed by comparing the standard curve prepared in buffer with a standard curve prepared in the sample matrix.

Troubleshooting

Problem Possible Cause Solution
High Background Insufficient blocking, inadequate washing, or high concentration of antibodies.Optimize blocking buffer and incubation time, increase the number of wash steps, or use a higher dilution of the antibodies.
Low Signal Inactive reagents, insufficient incubation times, or low antibody affinity.Check the activity of the enzyme conjugate and substrate, increase incubation times, or consider developing a higher affinity antibody.
Poor Precision Pipetting errors, inconsistent incubation times or temperatures, or plate-to-plate variability.Ensure accurate pipetting, maintain consistent experimental conditions, and include appropriate controls on each plate.

Conclusion

The development of a sensitive and specific ELISA for 2-substituted cyclobutanone haptens is a multi-step process that requires careful planning and execution. By following the principles and protocols outlined in this guide, researchers can successfully develop a robust immunoassay for the quantification of these important small molecules. The key to success lies in the strategic design of the hapten, the production of high-quality immunoreagents, and the thorough validation of the final assay.

References

  • Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link]

  • Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Analytical and Bioanalytical Chemistry, 384(1), 263-271. [Link]

  • EnkiLife. (2023). Matrix Effect of Samples in ELISA and Its Solutions. [Link]

  • Ueda, H., et al. (2000). Open sandwich enzyme-linked immunosorbent assay for the quantitation of small haptens. Journal of Immunological Methods, 245(1-2), 1-9. [Link]

  • Longdom Publishing. (2017). Validation of a Competitive Elisa Method on Supplemental Enzyme M. Journal of Food and Nutritional Disorders, 6(4). [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]

  • Goff, W. L., et al. (2002). Validation of a Competitive Enzyme-Linked Immunosorbent Assay for Detection of Antibodies against Babesia bovis. Clinical and Diagnostic Laboratory Immunology, 9(6), 1316–1321. [Link]

  • Stevenson, R. L., & St-Pierre, S. (1998). Application of experimental design techniques to optimize a competitive ELISA. Journal of Immunological Methods, 214(1-2), 85-98. [Link]

  • G-Biosciences. (2017). ELISA Blocking Agents & Blocking Solutions. [Link]

  • Creative Diagnostics. Custom Monoclonal Antibody Against Small Molecules. [Link]

  • Davids Biotechnologie. Small Molecules for custom antibody production. [Link]

  • Bio-protocol. (2020). Hapten-carrier protein conjugation. Bio-protocol, 10(14), e3688. [Link]

  • The Journal of Immunology. (1974). Anti-Hapten Antibodies of Restricted Heterogeneity: Studies on Binding Properties and Component Chains. The Journal of Immunology, 112(5), 1735-1744. [Link]

  • D'Agosto, G., et al. (1992). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanita, 28(4), 519-524. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Aptamer Group. (2021). New Methods For Hapten Bioanalysis. [Link]

  • Mauriz, E., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 122-129. [Link]

  • Excedr. (2023). ELISA Blocking Buffers: Overview & Application. [Link]

  • Liu, J., et al. (2021). Development and validation of a competitive ELISA based on virus-like particles of serotype Senecavirus A to detect serum antibodies. Virology Journal, 18(1), 1-10. [Link]

  • Berhane, Y., et al. (2023). Development and Validation of Competitive ELISA for Detection of H5 Hemagglutinin Antibodies. Viruses, 15(7), 1509. [Link]

  • ACS Publications. (2023). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Molecular Pharmaceutics, 20(3), 1315-1333. [Link]

  • Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences, 8, 644342. [Link]

  • Corning. Effective Blocking Procedures in ELISA Assays. [Link]

  • JALA. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. JALA, 15(3), 218-225. [Link]

  • Wikipedia. Hapten. [Link]

  • Clinical Chemistry. (2015). Noncompetitive Immunoassay Detection System for Haptens on the Basis of Antimetatype Antibodies. Clinical Chemistry, 61(5), 731-739. [Link]

  • Wang, Y., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. Molecules, 27(12), 3794. [Link]

  • Bio-Rad Antibodies. ELISA Optimization. [Link]

  • ResearchGate. (2015). Synthesis of 2‐Substituted Cyclobutanones by a Suzuki Reaction and Dephosphorylation Sequence. [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212047. [Link]

  • Taylor & Francis. (2024). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Critical Reviews in Biotechnology, 1-17. [Link]

  • Royal Society of Chemistry. (2019). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 4(11), 1956-1960. [Link]

  • FineTest. (2020). The Matrix Effect During Elisa Testing. [Link]

  • Taylor & Francis. (2021). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Food and Agricultural Immunology, 32(1), 441-452. [Link]

  • MDPI. (2024). Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach. International Journal of Molecular Sciences, 25(13), 7015. [Link]

  • Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679-1687. [Link]

  • Immusmol. (2022). Custom small molecule antibody services. [Link]

  • National Institutes of Health. (2015). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Journal of Medicinal Chemistry, 58(2), 991-1004. [Link]

  • Beilstein Journals. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 633-640. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanones. [Link]

  • Loyola eCommons. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Journal of Medicinal Chemistry, 67(3), 2135-2148. [Link]

Sources

Application Note: High-Fidelity Isolation and Quantification of 2-Alkylcyclobutanones from Liquid Whole Egg

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Alkylcyclobutanones in Food Safety

Food irradiation is a processing technology that uses ionizing radiation to enhance safety and extend the shelf life of various products, including liquid whole egg, by reducing microbial contamination.[1][2] While effective, regulations in many regions, including the European Union, mandate that irradiated foods must be appropriately labeled to ensure consumer transparency.[2][3][4][5] This necessitates robust and reliable analytical methods to verify the irradiation status of food products.

When foods containing lipids are irradiated, unique radiolytic byproducts are formed. Among these, 2-alkylcyclobutanones (2-ACBs) are considered specific and reliable markers for irradiation because they are not known to be formed by other food processing methods.[1][6][7] In lipid-rich matrices like liquid whole egg, the most common fatty acids, palmitic acid and stearic acid, are converted to 2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-TCB), respectively.[1][6][8] The detection of these specific 2-ACBs serves as a definitive indicator that the product has been irradiated.

The analytical challenge lies in isolating these trace-level compounds from the complex and abundant lipid matrix of egg yolk. This application note provides a detailed, scientifically-grounded guide for researchers, offering two validated protocols for the extraction, purification, and subsequent analysis of 2-ACBs in liquid whole egg by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method: A Multi-Step Approach to Isolation

The isolation of 2-ACBs from a fatty food matrix is fundamentally a process of separating non-polar analytes of interest from a large excess of triglycerides and other lipids. The overall workflow is grounded in the principles of lipid chemistry and chromatography.

2.1 Radiolytic Formation of 2-ACBs The formation of 2-ACBs is a direct consequence of the interaction of ionizing radiation with triglycerides. The radiation cleaves the acyl-oxygen bond, leading to the formation of a cyclobutanone ring with the alkyl chain of the parent fatty acid at the C-2 position.[8] This reaction is specific and dose-dependent, meaning the concentration of 2-ACBs generally increases with the applied radiation dose.[9][10][11]

2.2 Core Isolation Strategy The strategy involves three critical stages:

  • Fat Extraction: The total lipid content, including the target 2-ACBs, is first extracted from the liquid egg sample. This is typically achieved using a non-polar solvent like n-hexane.

  • Cleanup and Fractionation: This is the most crucial step. The extracted fat is passed through an adsorption chromatography column (e.g., Florisil or silica gel). The highly abundant and more polar triglycerides are retained by the adsorbent, while the less polar 2-ACBs are eluted with a specific solvent mixture.[12][13][14]

  • Analysis and Detection: The purified fraction containing the 2-ACBs is then analyzed by GC-MS. The gas chromatograph separates the individual compounds, and the mass spectrometer provides definitive identification and quantification, typically using Selected Ion Monitoring (SIM) for maximum sensitivity.[1][6][15]

The following workflow diagram illustrates the general procedure.

G cluster_prep Sample Preparation cluster_extraction Fat Extraction cluster_cleanup Cleanup & Fractionation cluster_analysis Analysis Sample Liquid Whole Egg Sample Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Solvent Add n-Hexane Spike->Solvent Extract Soxhlet or ASE Solvent->Extract FatExtract Total Fat Extract Extract->FatExtract SPE Florisil/Silica SPE Column FatExtract->SPE Elute Elute 2-ACBs SPE->Elute Purified Purified 2-ACB Fraction Elute->Purified GCMS GC-MS Analysis (SIM Mode) Purified->GCMS Data Data Interpretation GCMS->Data

Caption: General workflow for the isolation and analysis of 2-ACBs.

Materials and Equipment

3.1 Reagents and Standards

  • n-Hexane (HPLC or pesticide residue grade)

  • Diethyl ether (ACS grade or higher)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Florisil® (60-100 mesh), activated

  • Silica Gel (60-200 mesh), activated

  • 2-Dodecylcyclobutanone (2-DCB) analytical standard

  • 2-Tetradecylcyclobutanone (2-TCB) analytical standard

  • Internal Standard (IS): 2-Cyclohexylcyclohexanone or other suitable non-native cyclobutanone

3.2 Equipment

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE) system

  • Rotary evaporator

  • Glass chromatography columns or Solid Phase Extraction (SPE) cartridges (e.g., Florisil, Silica)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Gas Chromatograph with Mass Selective Detector (GC-MS)

  • GC column (e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)

Detailed Experimental Protocols

Two primary methods are presented: the European Standard EN 1785 approach and a more rapid method using Accelerated Solvent Extraction (ASE).

Protocol 1: Standard Method (Adapted from EN 1785)

This method is the benchmark for 2-ACB analysis and relies on exhaustive Soxhlet extraction followed by column chromatography cleanup.[5][15][16]

Step 1: Sample Preparation and Fat Extraction

  • Weigh approximately 10-20 g of homogenized liquid whole egg into a Soxhlet extraction thimble.

  • Add an appropriate amount of anhydrous sodium sulfate and mix to create a free-flowing powder. This step is critical for removing water, which would otherwise hinder extraction efficiency with a non-polar solvent.

  • Spike the sample with a known amount of internal standard.

  • Place the thimble in a Soxhlet extractor and extract with n-hexane for 6-8 hours.

  • After extraction, evaporate the n-hexane using a rotary evaporator to yield the total fat extract. Record the weight of the extracted fat.

Step 2: Florisil Column Cleanup

  • Prepare a glass chromatography column with a slurry of 30 g of activated Florisil in n-hexane. The use of Florisil, a magnesium silicate adsorbent, is key to separating the non-polar 2-ACBs from the more polar triglycerides and phospholipids abundant in egg yolk.[12][13]

  • Dissolve approximately 200 mg of the fat extract in a minimal amount of n-hexane and load it onto the column.

  • Wash the column with 10 mL of n-hexane to elute interfering hydrocarbons. Discard this fraction.

  • Elute the 2-ACB fraction using 10 mL of 2% diethyl ether in n-hexane.[12] This specific solvent mixture has the optimal polarity to displace the 2-ACBs from the Florisil while leaving the bulk of the lipids behind.

  • Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

Protocol 2: Rapid Method using Accelerated Solvent Extraction (ASE)

This method significantly reduces extraction time and solvent consumption compared to the standard Soxhlet method.[9][17][18]

Step 1: Accelerated Solvent Extraction (ASE)

  • Mix 10 g of homogenized liquid whole egg with a dispersing agent (e.g., diatomaceous earth) and place it into an ASE cell.

  • Spike the sample with the internal standard.

  • Perform the extraction using an ASE system with the following or similar parameters:

    • Solvent: Ethyl Acetate[9][18]

    • Temperature: 100°C

    • Pressure: 10.3 MPa (1500 psi)

    • Static Cycles: 2 cycles, 5 minutes each

  • Collect the extract in a vial.

Step 2: Post-Extraction Cleanup (Fat Precipitation and SPE)

  • Add acetonitrile to the ethyl acetate extract and store the mixture at -20°C for at least 2 hours. This step causes the majority of the saturated fats to precipitate out of the solution, providing a significant preliminary cleanup.[9][18]

  • Filter the cold solution to remove the precipitated fat.

  • Evaporate the solvent from the filtrate and redissolve the residue in n-hexane.

  • Perform a final cleanup using a 1 g silica gel SPE cartridge. Wash with n-hexane and elute the 2-ACBs with a suitable solvent like 2% diethyl ether in n-hexane.

  • Concentrate the final eluate to 1 mL for GC-MS analysis.

GC-MS Analysis and Quantification

Accurate detection and quantification rely on a properly configured GC-MS system operating in SIM mode.

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (SIM Mode) cluster_output Data Output Injection Inject 1-2 µL of Purified Extract Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Monitoring Monitor Characteristic Ions (m/z 98, 112) Ionization->Monitoring Detection Detection of 2-DCB & 2-TCB Monitoring->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Confirmation Peak Identification & Confirmation Chromatogram->Confirmation

Caption: Workflow for the GC-MS analysis of 2-ACBs.

5.1 Typical GC-MS Parameters The following table summarizes typical instrument conditions for the analysis.

ParameterSettingRationale
GC Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)Standard non-polar column providing good separation for these analytes.
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Oven Program 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 minProvides separation of analytes from matrix components.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas for optimal chromatographic performance.
MS Source Temp. 230°CStandard temperature for electron impact ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Impact (EI), 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
Detection Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity for target analytes.

5.2 Ion Selection for SIM 2-ACBs produce a characteristic base peak at a mass-to-charge ratio (m/z) of 98, corresponding to the cyclobutanone ring fragment. A secondary ion at m/z 112 is also commonly monitored for confirmation.[19]

CompoundPrimary Ion (m/z)Confirmatory Ion (m/z)
2-DCB98112
2-TCB98112
Internal Standard(Varies)(Varies)

5.3 Data Interpretation and Validation A sample is considered positive for irradiation if:

  • Peaks for 2-DCB and/or 2-TCB are detected at the correct retention times relative to the standards.

  • The ratio of the primary and confirmatory ions for each detected peak is within ±20% of the ratio observed for the analytical standards.

  • The target compounds are absent in a non-irradiated control sample analyzed under the same conditions.[6]

The recovery of the method should be assessed using spiked samples, with typical recovery rates ranging from 70-105%.[9][18]

References

  • Stewart, E. M. (2001). Isolation of Lipid and 2-Alkylcyclobutanones from Irradiated Foods by Supercritical Fluid Extraction. Journal of AOAC INTERNATIONAL. [Link]

  • Marchioni, E., et al. (2006). Determination of 2-Alkylcyclobutanones with Electronic Impact and Chemical Ionization Gas Chromatography/Mass Spectrometry (GC/MS) in Irradiated Foods. Journal of Agricultural and Food Chemistry. [Link]

  • European Commission. (n.d.). Legislation - Food Safety. [Link]

  • Obana, H., et al. (2005). Analysis of 2-Alkylcyclobutanones with Accelerated Solvent Extraction To Detect Irradiated Meat and Fish. Journal of Agricultural and Food Chemistry. [Link]

  • Shimadzu Corporation. (2011). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu Application News. [Link]

  • Horvatovich, P., et al. (2006). Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS) in irradiated foods. PubMed. [Link]

  • Shimadzu Corporation. (2011). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. [Link]

  • Alber & Geiger. (2019). EU Rules on Food Safety. [Link]

  • Aérial. (n.d.). Detection of irradiated food products. [Link]

  • De Kimpe, N., et al. (1998). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters. [Link]

  • Hayashi, R., et al. (2025). Detection of 2-Alkylcyclobutanones in Irradiated Meat, Poultry and Egg after Cooking. Journal of Food Science. [Link]

  • European Commission. (n.d.). Food irradiation. [Link]

  • Molnar, E., & Toth, A. (2026). Food Irradiation in the EU. ResearchGate. [Link]

  • Marchioni, E., et al. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. ResearchGate. [Link]

  • Miesch, M., et al. (2025). Synthesis of 2-Substituted Cyclobutanones as γ-Irradiation Marker Products of Lipid-Containing Foods. ResearchGate. [Link]

  • Stewart, E. M. (2001). Isolation of lipid and 2-alkylcyclobutanones from irradiated foods by supercritical fluid extraction. PubMed. [Link]

  • Lee, J. W., et al. (2013). Detection of irradiated food using 2-alkylcyclobutanones as markers: verification of the european committee standardization method EN1785 for the detection of irradiated food containing lipids. PubMed. [Link]

  • Marchioni, E., et al. (2003). 2-Alkylcyclobutanones as markers for irradiated foodstuffs. III. Improvement of the field of application on the EN 1785 method by using silver ion chromatography. PubMed. [Link]

  • Kajita, M., et al. (2025). A Rapid and Simple Method for the Determination of 2-Alkylcyclobutanones in Irradiated Meat and Processed Foods. ResearchGate. [Link]

  • Gadgil, P., et al. (2025). Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects. ResearchGate. [Link]

  • Gadgil, P., et al. (2025). 2-Alkylcyclobutanones as Irradiation Dose Indicators in Irradiated Ground Beef Patties. ResearchGate. [Link]

  • LAS-ANS. (n.d.). DETECTION OF IRRADIATED FOOD. [Link]

  • Obana, H., et al. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. PubMed. [Link]

  • Radiation-induced 2-alkylcyclobutanones from fatty acids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Improving the Limit of Detection (LOD) for 2,3,4,7,8-Pentachlorodibenzofuran (2-tDeCB) in Low-Fat Samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dioxin Analysis

Welcome to the technical support center for advanced chemical analysis. This guide is designed for researchers, scientists, and professionals dedicated to the ultra-trace detection of persistent organic pollutants (POPs). As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you overcome the challenges associated with achieving lower limits of detection (LOD) for 2,3,4,7,8-Pentachlorodibenzofuran (2-tDeCB), particularly in challenging low-fat matrices.

2,3,4,7,8-Pentachlorodibenzofuran (2-tDeCB) is a toxic congener of polychlorinated dibenzofurans (PCDFs), often monitored alongside dioxins due to its persistence and potential for bioaccumulation.[1][2][3] Achieving a low LOD is not merely an analytical benchmark; it is essential for accurate risk assessment and regulatory compliance, especially when dealing with trace-level contamination in food and environmental samples.[4][5][6]

This guide moves beyond standard protocols to explain the causality behind each experimental choice, empowering you to troubleshoot effectively and validate your results with confidence.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Foundational Concepts of LOD

Q1: What is the Limit of Detection (LOD), and why is it so critical for 2-tDeCB analysis?

A1: The Limit of Detection (LOD) is the lowest concentration of an analyte—in this case, 2-tDeCB—that can be reliably distinguished from the analytical noise or a blank sample, though not necessarily quantified with precision.[7] It is typically determined where the instrument signal-to-noise ratio (S/N) is approximately 3:1.[8][9]

For toxic compounds like 2-tDeCB, which are regulated at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels, a sufficiently low LOD is paramount.[10] If the method's LOD is higher than the regulatory action level, a sample could be erroneously reported as non-detect or "clean" when it actually contains harmful levels of the contaminant. Therefore, improving your LOD directly enhances the protective power of your analysis.

Q2: What is the difference between LOD, Limit of Quantification (LOQ), and Method Detection Limit (MDL)?

A2: These terms define the lower performance limits of an analytical method but are not interchangeable.

  • Limit of Detection (LOD): The point at which we can confidently say the analyte is present.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with an acceptable level of precision and accuracy. The LOQ is critical for reporting quantitative results and is often defined as a signal-to-noise ratio of 10:1.[9]

  • Method Detection Limit (MDL): As defined by the U.S. EPA, the MDL is the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. It is determined from an analysis of a sample in a given matrix containing the analyte.[4] The MDL accounts for the entire analytical process, including sample preparation, making it a more realistic measure of a method's capability than an instrument-based LOD.

For regulatory work involving dioxins and furans, understanding and correctly determining the MDL is often a requirement.[4]

Section 2: Sample Preparation - The Key to Low-Level Detection

Q3: My primary challenge is extracting 2-tDeCB from a low-fat sample matrix (e.g., lean tissue, water, certain plant materials). How can I improve my extraction and concentration efficiency?

A3: In low-fat samples, the analyte is present at extremely low concentrations without the benefit of a lipid matrix to aid in co-extraction. Therefore, the strategy must focus on processing a larger sample size and employing highly specific cleanup and concentration techniques.

The gold standard for dioxin analysis is isotope dilution , where a known amount of a ¹³C-labeled version of 2-tDeCB is spiked into the sample before any processing begins.[5] This internal standard corrects for losses during extraction and cleanup, which is a self-validating system essential for accuracy.

Key Strategies:

  • Increase Sample Volume: For aqueous samples, increasing the initial volume from 1 L to as much as 7 L can proportionally increase the analyte mass available for detection.[11] For solid samples, use the largest practical sample size your method allows.

  • Solid-Phase Extraction (SPE): For aqueous samples, SPE is superior to liquid-liquid extraction (LLE) as it is more efficient for large volumes and uses less solvent.[11] For extracts from solid samples, SPE is a critical cleanup and concentration step.[12]

  • Advanced Cleanup with Carbon Columns: Dioxins and furans are planar molecules. This unique structural feature is exploited during cleanup. A column containing activated carbon, often in combination with silica gel or alumina, is highly effective.[13][14] The planar analytes are strongly adsorbed onto the carbon, while non-planar interferences are washed away. A final elution with a solvent like toluene, often in a reversed-flow direction, recovers the target analytes.[14]

Below is a generalized workflow for sample preparation, which is the most critical stage for achieving a low LOD.

Sample_Prep_Workflow cluster_0 Sample Preparation & Extraction cluster_1 Multi-Stage Cleanup cluster_2 Final Concentration & Analysis Sample 1. Homogenize Low-Fat Sample (e.g., 10g tissue, 1-5L water) Spike 2. Spike with ¹³C-labeled Internal Standards (IS) Sample->Spike Isotope Dilution Principle Extract 3. Solvent Extraction (e.g., Toluene, Hexane) Spike->Extract AcidSilica 4. Acid/Base Silica Gel Column (Removes bulk organic interferences) Extract->AcidSilica Alumina 5. Alumina Column (Removes PCBs and other interferences) AcidSilica->Alumina Carbon 6. Activated Carbon Column (Separates planar (Dioxins) from non-planar compounds) Alumina->Carbon Elute 7. Back-elute with Toluene (Recovers target analytes) Carbon->Elute Concentrate 8. Concentrate to Final Volume (e.g., 10-20 µL) Elute->Concentrate GCMS 9. Inject into GC-HRMS Concentrate->GCMS

Caption: Generalized workflow for 2-tDeCB extraction and cleanup from low-fat samples.

Section 3: GC-HRMS Instrumental Optimization

Q4: How can I optimize my Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) system to improve the signal-to-noise ratio (S/N) for 2-tDeCB?

A4: Improving S/N is a two-pronged approach: maximizing the analyte signal and minimizing the background noise.[7] The gold standard for dioxin analysis is High-Resolution Gas Chromatography coupled with a High-Resolution Mass Spectrometer (HRGC-HRMS), typically a magnetic sector instrument, as specified in U.S. EPA Method 1613B.[10][15][16]

To Increase Signal:

  • Injector Maintenance and Type: Use a clean, well-maintained injector. A temperature-programmable or on-column injector can minimize thermal degradation of the analyte and ensure efficient transfer to the column.

  • Injection Volume: A larger injection volume (e.g., 2-5 µL instead of 1 µL) can increase the signal, but this must be balanced against solvent expansion effects in the liner.[8][17]

  • Column Choice: A narrow-bore capillary column (e.g., 0.18-0.25 mm ID) with a thin film (0.18-0.25 µm) provides sharper, taller peaks, which directly improves the S/N ratio.[7][18]

  • MS Resolution: While counterintuitive, for magnetic sector instruments, operating at the required resolution (e.g., 10,000) rather than an excessively high one can improve ion transmission and thus the signal. The key is to have enough resolution to separate the analyte from known interferences.[19]

To Decrease Noise:

  • High-Purity Gases: Use high-purity helium carrier gas and ensure the entire gas line is free of leaks. An oxygen trap is essential.

  • Column Bleed: Use a low-bleed GC column and ensure it is properly conditioned. High column bleed elevates the baseline noise, especially at higher temperatures.

  • System Contamination: Bake out the injector, column, and ion source regularly to remove contaminants that contribute to high background noise.

  • Mass Spectrometer Tuning: Ensure the MS is tuned according to manufacturer specifications to optimize sensitivity and resolution. For HRMS, a stable lock mass is crucial for maintaining mass accuracy and reducing drift.[20]

ParameterRecommended SettingRationale
Injector Type PTV or On-ColumnMinimizes discrimination and thermal degradation.
Injection Volume 1-5 µLIncreases analyte mass on-column; requires optimized liner.
GC Column 40-60m, 0.18-0.25mm ID, DB-5ms or equivalentProvides necessary chromatographic resolution for isomers.[18][19]
Oven Program Optimized for isomer separationEnsures 2,3,7,8-substituted congeners are resolved from others.
MS Instrument Magnetic Sector or High-Res TOFRequired for high resolution (≥10,000) to separate from interferences.[15][18]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method providing reproducible fragmentation.[21]
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes dwell time on target ions, significantly improving S/N over full scan.
Resolution ≥ 10,000 (mass resolving power)Per EPA Method 1613B, necessary to resolve analyte ions from common interferences.[10][19]
Section 4: Advanced Techniques & Troubleshooting

Q5: I've optimized my sample prep and instrument parameters, but my LOD is still not low enough. What advanced or alternative techniques can I consider?

A5: If you have pushed the standard methods to their limits, several advanced techniques can offer further improvements in sensitivity and selectivity.

  • GCxGC-HRMS (Comprehensive Two-Dimensional GC): This technique uses two columns with different selectivities to dramatically increase chromatographic separation power.[22][23] Co-eluting matrix interferences that might suppress the signal or contribute to noise in single-dimension GC can be separated, leading to a cleaner signal and a lower LOD.[18]

  • Tandem Mass Spectrometry (GC-MS/MS): While magnetic sector HRMS relies on high resolution to achieve selectivity, GC-MS/MS (e.g., using a triple quadrupole) uses fragmentation (Multiple Reaction Monitoring, MRM) to achieve a similar goal. An ion specific to 2-tDeCB is selected, fragmented, and a specific fragment ion is monitored. This is an extremely selective process that can dramatically reduce chemical noise. Modern GC-MS/MS systems can now approach the sensitivity required for dioxin analysis.[4][19]

  • Atmospheric Pressure Gas Chromatography (APGC-MS/MS): This newer technique uses a "soft" ionization source that results in less fragmentation and a more intense molecular ion.[4] This can significantly boost the signal for the primary target ion, leading to substantial improvements in S/N and lower detection limits compared to traditional EI sources.[4]

The following decision tree can help guide your troubleshooting process when facing a poor LOD.

LOD_Troubleshooting Start Problem: Poor LOD for 2-tDeCB CheckSN Is the S/N ratio < 3 for low-level standards? Start->CheckSN SignalLow Signal is too low CheckSN->SignalLow Yes NoiseHigh Noise is too high CheckSN->NoiseHigh Yes Solution LOD Improved CheckSN->Solution No, S/N is OK. Problem may be calculation. CheckRecovery Review IS Recovery. Is it < 40%? SignalLow->CheckRecovery CheckBaseline Review Chromatogram Baseline NoiseHigh->CheckBaseline CheckInjection Review Injection & GC Parameters CheckRecovery->CheckInjection No CleanupIssue Troubleshoot Sample Cleanup (e.g., carbon column efficiency) CheckRecovery->CleanupIssue Yes ExtractionIssue Troubleshoot Extraction Step CheckRecovery->ExtractionIssue Yes IncreaseSignal Increase Injection Volume Concentrate Sample Further Check MS Tune CheckInjection->IncreaseSignal CleanupIssue->Solution ExtractionIssue->Solution IncreaseSignal->Solution Contamination High, noisy baseline suggests contamination. Check gas purity, column bleed, system leaks. CheckBaseline->Contamination High & Unstable ElectricalNoise Sharp, regular spikes suggest electrical noise. CheckBaseline->ElectricalNoise Spiky Contamination->Solution ElectricalNoise->Solution

Caption: A logical troubleshooting guide for diagnosing the root cause of a poor LOD.

Protocols

Protocol 1: Example Solid-Phase Extraction (SPE) Cleanup using Activated Carbon Silica Gel

This protocol is a generalized example and should be optimized for your specific matrix and laboratory setup.

  • Column Preparation: Prepare a multi-layer column. From bottom to top: glass wool plug, 1g anhydrous sodium sulfate, 5g basic alumina, 4g acid silica gel (40% H₂SO₄), 2g neutral silica gel, 1g anhydrous sodium sulfate. Separately, prepare an activated carbon/silica gel column.[14]

  • Sample Loading: Pre-rinse the multi-layer silica/alumina column with hexane. Load the concentrated sample extract onto the column.

  • Elution 1 (Interference Removal): Elute the column with 100 mL of hexane followed by 50 mL of dichloromethane/hexane (20:80 v/v). This fraction contains interferences like PCBs and is typically discarded for dioxin-only analysis.

  • Analyte Transfer: Transfer the enriched analyte fraction to the activated carbon column.

  • Wash Step: Wash the carbon column with 50 mL of dichloromethane/hexane to remove any remaining non-planar compounds.

  • Analyte Elution: Invert the carbon column. Elute the target planar compounds (dioxins and furans) by passing 100 mL of hot toluene in the reverse direction. This back-elution is critical for efficient recovery.[14]

  • Final Concentration: Concentrate the toluene fraction to a final volume of 10-20 µL under a gentle stream of nitrogen. Add a recovery (syringe) standard just before injection.

References

  • Dioxin Databases, Methods and Tools. U.S. Environmental Protection Agency.[Link]

  • Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. U.S. Environmental Protection Agency.[Link]

  • Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS, September 1994. nepis.epa.gov.[Link]

  • Applying Comprehensive Analysis to EPA Method 1613B Samples — Discover Those Compounds Usually Discounted in Environmental Samples. Spectroscopy Online.[Link]

  • Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. Agilent Technologies.[Link]

  • Practical Analysis of LOD and LOQ with Examples. Chemistry Job Insight.[Link]

  • Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. LCGC International.[Link]

  • 2,3,4,7,8-Pentachlorodibenzofuran Properties. U.S. Environmental Protection Agency.[Link]

  • Solid phase extraction of PCDDs/PCDFs and dioxin-like PCBs from edible oils and fats. Chemosphere.[Link]

  • 2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128. PubChem.[Link]

  • Sample Preparation for Food Contaminant Analysis. LCGC International.[Link]

  • Low concentrations are giving problems, how to solve? ResearchGate.[Link]

  • Dealing With Dioxin: The State of Analytical Methods. Food Safety Magazine.[Link]

  • Troubleshooting. LCGC North America.[Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. MTC USA.[Link]

  • A Solid-Phase Extraction Method for Analyzing Trace Amounts of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans in Waste Water. ResearchGate.[Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.[Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. JRC Publications Repository.[Link]

  • New methods for optimizing monitoring of aflatoxins and dioxins in the food supply chain. Wageningen University & Research.[Link]

  • GCxGC-HRMS: Combining Multidimensional GC with Ultra High Resolution Time-of-Flight Mass Spectrometry for Comprehensive Analysis of Complex Samples. LECO Corporation.[Link]

  • LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. Pharma Validation.[Link]

  • HRGC-HRMS MULTI-RESIDUAL POPs ANALYSIS METHOD ON A NOVEL AUTOMATED CLEAN UP SYSTEM. ResearchGate.[Link]

  • Informatics for cross-sample analysis with comprehensive two-dimensional gas chromatography and high-resolution mass spectrometry (GCxGC-HRMS). PubMed.[Link]

Sources

Technical Support Center: Minimizing Matrix Interference in Cyclobutanone Extraction from Rich Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the more nuanced challenges in analytical chemistry: the robust extraction and analysis of 2-alkylcyclobutanones (2-ACBs) from complex, lipid-rich matrices. As you know, 2-ACBs are critical, unique markers formed when foods containing triglycerides are treated with ionizing radiation.[1][2] Their detection is governed by stringent regulatory methods like the European Standard EN 1785.[3][4]

However, the very lipids that generate these markers are the primary source of analytical interference. They can suppress analyte signals, contaminate instrumentation, and mask the very compounds we aim to quantify. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your workflow effectively. We will move from foundational concepts to specific, problem-oriented solutions.

Visual Overview: The Analytical Workflow

Before diving into specific issues, let's visualize the entire analytical pathway. This flowchart outlines the critical stages, from raw sample to final data, highlighting the points where matrix interference is most likely to occur and must be addressed.

Workflow cluster_prep Sample Preparation cluster_cleanup Matrix Removal (Crucial Step) cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Lipid & 2-ACB Extraction Homogenization->Extraction Lipid-rich sample Lipid_Removal 3. Bulk Lipid Removal Extraction->Lipid_Removal High Lipid Content SPE_Cleanup 4. Fine Cleanup (d-SPE / SPE Cartridge) Lipid_Removal->SPE_Cleanup Crude Extract Derivatization 5. Derivatization (Optional) SPE_Cleanup->Derivatization Cleaned Extract GCMS 6. GC-MS Analysis Derivatization->GCMS Data_Analysis 7. Data Analysis (Matrix-Matched Calibration) GCMS->Data_Analysis

Caption: End-to-end workflow for 2-ACB analysis from lipid-rich samples.

Part 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the high-level concepts that form the basis of our analytical strategy.

Q1: What exactly are 2-alkylcyclobutanones (2-ACBs) and why is their extraction from lipids so challenging?

A1: 2-Alkylcyclobutanones are cyclic ketones formed by the radiolysis of fatty acids, primarily palmitic and stearic acid, which are abundant in animal and some plant fats. Specifically, 2-dodecylcyclobutanone (2-DCB) arises from palmitic acid, and 2-tetradecylcyclobutanone (2-TCB) from stearic acid.[5] They are considered unique radiolytic products, making them excellent markers for food irradiation.[1]

The challenge lies in their physicochemical properties relative to their matrix. 2-ACBs are nonpolar, lipophilic molecules, meaning they are highly soluble in the very fats and oils from which we need to separate them. The lipid matrix is often present at concentrations millions of times higher than the 2-ACBs, creating a significant signal-to-noise problem and leading to a host of issues:

  • Co-extraction: Any solvent system efficient at extracting 2-ACBs will also be highly efficient at extracting the bulk triglycerides.[6]

  • Instrument Contamination: Injecting even small amounts of residual lipids into a Gas Chromatograph (GC) will contaminate the injector liner, column, and detector, leading to poor performance and significant downtime for maintenance.

  • Matrix Effects: Co-eluting lipids can interfere with the ionization and detection of 2-ACBs in the Mass Spectrometer (MS) source.[7]

Q2: What is "matrix interference" in the context of GC-MS analysis of 2-ACBs?

A2: While in many LC-MS applications matrix effects cause signal suppression, in GC-MS the opposite is often true for complex samples, a phenomenon known as matrix-induced signal enhancement .[8][9] This occurs because non-volatile matrix components (like residual lipids or pigments) coat active sites—highly reactive silanol groups—within the GC injector liner and the front of the analytical column.[10] These active sites would normally adsorb and/or cause thermal degradation of our target analytes. By masking these sites, the matrix components act as "analyte protectants," allowing more of the 2-ACBs to transfer through the GC system to the detector, resulting in a larger-than-expected signal.[11]

This is a problem for quantification. If you analyze a pure standard in solvent, it will interact with the active sites and show a certain response. When you analyze the same amount of standard in a sample matrix, the response will be higher. This leads to an overestimation of the 2-ACB concentration unless it is properly compensated for.

Q3: What are the primary extraction techniques for isolating lipids and 2-ACBs from food samples?

A3: The goal of the initial extraction is the exhaustive removal of all lipids (and thus the 2-ACBs) from the solid food matrix. Several methods are available, each with distinct advantages and disadvantages.

Extraction Technique Principle Pros Cons Typical Application
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent (e.g., petroleum ether, hexane).[12]Exhaustive extraction; well-established (used in EN 1785).[3]Very slow (8-24 hours); large solvent consumption; potential for thermal degradation of analytes.[13]Official/reference methods; non-heat sensitive matrices.
Accelerated Solvent Extraction (ASE®) / Pressurized Fluid Extraction (PFE) Extraction with common solvents at elevated temperatures (50-200°C) and pressures (10-20 MPa).[13][14]Very fast (15-20 min); low solvent use; can be automated.[5][15]High initial equipment cost; potential for thermal degradation if not optimized.High-throughput routine analysis of meats, fish, and processed foods.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the extraction solvent, often with a co-solvent like ethanol.[16][17]"Green" chemistry (no organic solvents); tunable selectivity by adjusting pressure/temperature; protects against oxidation.[18][19]High equipment cost; may be less efficient for polar lipids without co-solvents.[13]Extraction of heat-sensitive or easily oxidized compounds.[4]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Acetonitrile extraction followed by salting out to induce phase separation.[20]Very fast and simple; low solvent use; suitable for a wide range of analytes and matrices.Primarily designed for pesticide residues; may require modification for high-fat matrices.[21]Screening of various contaminants in foods with moderate fat content.

Part 2: Troubleshooting Guide: From Low Recovery to Noisy Baselines

This section is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Scenario 1: I'm getting very low or no recovery of my 2-ACB standards. What's going wrong?

This is a classic problem that almost always points to one of two stages: inefficient initial extraction or analyte loss during the lipid removal/cleanup step.

  • Potential Cause A: Inefficient Initial Extraction

    • Diagnosis: Your chosen solvent may not be effectively penetrating the sample matrix, especially if the sample was not properly dried or homogenized. Forgetting to dry the sample is a common mistake; water and organic solvents are often immiscible, preventing efficient extraction.[6][12]

    • Solution: Ensure the sample is lyophilized (freeze-dried) or thoroughly mixed with a drying agent like sodium sulfate before extraction. For a robust and rapid extraction, we recommend Accelerated Solvent Extraction (ASE) , which uses pressure and heat to force the solvent into the matrix.[5]

  • Potential Cause B: Analyte Loss During Cleanup

    • Diagnosis: During precipitation or column chromatography, the 2-ACBs can get trapped (occluded) within the solidifying lipid mass or be irreversibly adsorbed to a cleanup sorbent.

    • Solution: This requires a careful selection of your lipid removal technique. Move to Scenario 2 for a detailed breakdown of effective lipid removal strategies that maximize 2-ACB recovery.

Scenario 2: My extracts are still full of fat, and my GC inlet is getting contaminated. How can I remove lipids more effectively?

This is the most critical step in the entire workflow. A multi-layered approach is often necessary for matrices with very high fat content (>10-15%).

  • Method A: Cryogenic Precipitation (Winterization)

    • Why it Works: This technique exploits the different solubilities of triglycerides and 2-ACBs at low temperatures. Triglycerides are much less soluble in polar organic solvents (like acetonitrile) at cold temperatures (-20°C or lower) and will precipitate out, while the smaller 2-ACBs remain in solution.[5][22] This is a highly effective method for bulk lipid removal.

    • Protocol: See the detailed protocol in Part 3.

  • Method B: Dispersive Solid-Phase Extraction (d-SPE)

    • Why it Works: This is the cleanup technique popularized by the QuEChERS method. After initial extraction, a small amount of sorbent is added directly to the extract, shaken, and then centrifuged. For lipid removal, a combination of two sorbents is extremely effective:

      • C18 (Octadecylsilane): A nonpolar sorbent that removes the bulk of remaining fats and other nonpolar interferences through hydrophobic interactions.[20][22]

      • PSA (Primary Secondary Amine): A weak anion exchanger that removes organic acids, including free fatty acids, which are a major component of the lipid matrix.[20]

    • Advanced Option: For exceptionally difficult matrices, specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) can be used. This novel sorbent selectively removes lipids with minimal loss of target analytes.[23][24]

    • Protocol: See the detailed protocol in Part 3.

  • Method C: Classic Solid-Phase Extraction (SPE) Cartridges

    • Why it Works: This is a more traditional but highly controlled method. The extract is passed through a pre-packed cartridge.

      • Silica Gel: A polar sorbent that retains polar interferences while allowing the nonpolar lipids and 2-ACBs to pass through in the initial elution. The 2-ACBs can then be selectively eluted with a slightly more polar solvent.[5][25]

      • Florisil®: A magnesium-silica gel that is also effective for separating lipids from less polar analytes.[4]

Comparison of Lipid Removal Techniques

Technique Efficacy Selectivity Speed Cost Best For...
Winterization Excellent (for bulk removal)ModerateSlow (requires freezing time)LowFirst-pass cleanup on very high-fat samples (>20%).
d-SPE (C18/PSA) Very GoodGoodVery FastLow-MediumRoutine cleanup of moderately fatty samples (5-20%).
EMR—Lipid ExcellentExcellentVery FastHigh"Problem" matrices where analyte recovery is compromised with other methods.[26]
SPE Cartridge (Silica) GoodGood (requires method development)MediumMediumControlled, fractionated cleanup when d-SPE is insufficient.

Decision Tree for Lipid Removal Strategy

DecisionTree Start Start: Crude Lipid Extract FatContent What is the fat content? Start->FatContent Winterize Perform Winterization at -20°C to -80°C FatContent->Winterize > 20% (e.g., Pork Belly) dSPE Perform d-SPE Cleanup (C18 + PSA) FatContent->dSPE 5-20% (e.g., Salmon, Ground Beef) StillFatty Is the extract still cloudy/ visibly fatty? Winterize->StillFatty EMR Consider Advanced Sorbent (e.g., EMR-Lipid) dSPE->EMR Low Analyte Recovery? GCMS Proceed to GC-MS Analysis dSPE->GCMS Good Recovery StillFatty->dSPE Yes StillFatty->GCMS No EMR->GCMS

Caption: Decision guide for selecting the appropriate lipid cleanup method.

Scenario 3: My GC-MS chromatogram has a high baseline, or my 2-ACB peaks have poor shape (tailing).

This indicates that despite your cleanup efforts, some matrix components are still reaching the GC-MS system, or that the analytes themselves are interacting with the system.

  • Solution 1: Use Matrix-Matched Calibration (Essential)

    • Why it Works: As discussed in FAQ 2, the matrix-induced signal enhancement will make quantification based on solvent-based standards inaccurate. To compensate, you MUST prepare your calibration standards in a blank matrix extract that has been processed through the exact same extraction and cleanup procedure as your samples.[9][10] This ensures that the standards and the samples experience the same matrix effects, leading to accurate quantification.

  • Solution 2: Consider Derivatization (Advanced)

    • Why it Works: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties.[27][28] For 2-ACBs, converting the ketone functional group can:

      • Increase Thermal Stability: Reduces the chance of degradation in the hot GC injector.

      • Improve Peak Shape: Blocks the polar ketone group, reducing interactions with active sites and minimizing peak tailing.[29]

      • Enhance Sensitivity: Some derivatizing agents can introduce fluorophores for different detection methods or create fragments that are more specific and intense in the mass spectrometer. A method using 1-naphthalenyl hydrazine to make 2-ACBs fluorescent has been developed, demonstrating the viability of this approach.[30]

    • Note: This adds a step to your workflow and requires careful optimization but can be a powerful tool for achieving the lowest possible detection limits.

Part 3: Reference Protocols

Here are detailed, step-by-step methodologies for the key cleanup techniques discussed.

Protocol 1: Accelerated Solvent Extraction (ASE)

(Based on the principles described in studies like Gadgil et al., 2005)[5]

  • Sample Preparation: Homogenize ~5-10 g of the sample. If wet, mix thoroughly with an equal weight of diatomaceous earth or sodium sulfate until it is a free-flowing powder.

  • Cell Loading: Load the sample into an appropriate size ASE cell. Fill any void space with clean sand or diatomaceous earth.

  • ASE Parameters:

    • Solvent: Ethyl Acetate or Hexane

    • Temperature: 100 °C

    • Pressure: 1500 psi (10.3 MPa)

    • Static Time: 5 minutes

    • Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 90 seconds

  • Collection: Collect the extract in a glass vial. Concentrate the solvent under a gentle stream of nitrogen to a final volume of ~5 mL.

Protocol 2: Cryogenic Lipid Precipitation (Winterization)

(Adapted from Gadgil et al., 2005 and common QuEChERS modifications)[5][22]

  • Solvent Exchange: Take the ~5 mL extract from Protocol 1 (in ethyl acetate or hexane) and add 15 mL of acetonitrile.

  • Concentration: Concentrate the mixture under nitrogen. The less polar extraction solvent will evaporate first, leaving the analytes and lipids primarily in the acetonitrile. Reduce to a final volume of ~5 mL.

  • Precipitation: Seal the vial tightly and place it in a freezer at -20°C for at least 2 hours (overnight is also acceptable). For very stubborn fats, a -80°C freezer can be used.

  • Filtration: While still cold, quickly filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. The solidified fats will be retained by the filter. The filtrate now contains the 2-ACBs with significantly reduced lipid content.

Protocol 3: Dispersive SPE (d-SPE) Cleanup

(Based on the QuEChERS methodology)[20][22]

  • Transfer: Take the filtered acetonitrile extract from Protocol 2 and transfer it to a 15 mL centrifuge tube.

  • Add Sorbents: Add the following d-SPE sorbents to the tube:

    • 900 mg Magnesium Sulfate (to remove residual water)

    • 150 mg PSA (Primary Secondary Amine)

    • 150 mg C18 (End-capped)

  • Vortex & Centrifuge: Cap the tube tightly and vortex for 1 minute to ensure thorough mixing. Centrifuge at >3000 x g for 5 minutes.

  • Collect Supernatant: The supernatant is your cleaned extract. Carefully collect it using a pipette, avoiding the sorbent pellet at the bottom. This extract is now ready for concentration and GC-MS analysis.

References

  • Evershed, R. P., et al. (2018). Supercritical Fluids for Higher Extraction Yields of Lipids from Archeological Ceramics. Analytical Chemistry. [Link]

  • Cyberlipid. (n.d.). Pressurized fluid extraction. Cyberlipid. [Link]

  • Cyberlipid. (n.d.). Supercritical fluid extraction. Cyberlipid. [Link]

  • Vaia. (2024). Lipid Extraction: Methods & Techniques. Vaia. [Link]

  • ScholArena. (n.d.). Supercritical CO2 Extraction of Lipid from Microalgae for Biodiesel Production - A Comprehensive Review. SAJ Biotechnology. [Link]

  • Udayangani, C., et al. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. [Link]

  • Gadgil, P., et al. (2005). Analysis of 2-Alkylcyclobutanones with Accelerated Solvent Extraction To Detect Irradiated Meat and Fish. Journal of Agricultural and Food Chemistry. [Link]

  • Oxford Academic. (2013). Application of Pressurized Fluid Extraction Method to Lipids Extraction for Determining trans-Fatty Acid Contents in Food. Chemistry Letters. [Link]

  • PubMed. (2001). Pressurized liquid extraction of lipids for the determination of oxysterols in egg-containing food. PubMed. [Link]

  • McClements, D.J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst. [Link]

  • National Institutes of Health (NIH). (n.d.). Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Application of supercritical fluids in cholesterol extraction from foodstuffs: a review. PMC. [Link]

  • VELP Scientifica. (n.d.). Crude Fat and Total Fat Determination: Methods and Analysis. VELP Scientifica. [Link]

  • PubMed. (2011). Detection of irradiated food using 2-alkylcyclobutanones as markers: verification of the european committee standardization method EN1785 for the detection of irradiated food containing lipids. PubMed. [Link]

  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu. [Link]

  • ResearchGate. (2014). A Rapid and Simple Method for the Determination of 2-Alkylcyclobutanones in Irradiated Meat and Processed Foods. ResearchGate. [Link]

  • PubMed. (2017). Determination of 2-alkylcyclobutanones in Ultraviolet Light-Irradiated Fatty Acids, Triglycerides, Corn Oil, and Pork Samples. PubMed. [Link]

  • Agilent Technologies. (2016). Simple Steps to Maximize Lipid Removal with EMR-Lipid. YouTube. [Link]

  • AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]

  • Vaia. (2024). Lipid Analysis: Techniques & Importance. Vaia. [Link]

  • AAFCO. (n.d.). Crude Fat Methods – Considerations. AAFCO. [Link]

  • Taylor & Francis Online. (2008). Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. Journal of Aquatic Food Product Technology. [Link]

  • Restek. (2020). Modifying QuEChERS for complicated matrices- High Fat Samples. Restek Resource Hub. [Link]

  • Agilent Technologies. (n.d.). Enhanced Matrix Removal - Lipid - Recommended Protocols. Agilent. [Link]

  • American Laboratory. (2015). Innovative Sample Prep Removes Lipids Without Losing Analytes. American Laboratory. [Link]

  • National Institutes of Health (NIH). (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. [Link]

  • National Institutes of Health (NIH). (2021). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. PMC. [Link]

  • QuEChERS.com. (n.d.). About the method. QuEChERS.com. [Link]

  • National Institutes of Health (NIH). (2023). Emerging analytical techniques for lipid profiling in food products: insights into processing effects and quality control. PMC. [Link]

  • National Institutes of Health (NIH). (2014). Lipemia: causes, interference mechanisms, detection and management. PMC. [Link]

  • DADUN. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK. DADUN. [Link]

  • PubMed. (2016). Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. PubMed. [Link]

  • ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection. ResearchGate. [Link]

  • PubMed. (2001). Isolation of lipid and 2-alkylcyclobutanones from irradiated foods by supercritical fluid extraction. PubMed. [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • LCGC International. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • PubMed. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. PubMed. [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]

  • ResearchGate. (2015). Matrix enhancement effect: A blessing or a curse for gas chromatography? - A review. ResearchGate. [Link]

  • Technology Networks. (2015). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. [Link]

  • National Institutes of Health (NIH). (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC. [Link]

Sources

Troubleshooting m/z 98 ion monitoring for cyclobutanone confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the confirmation and quantification of cyclobutanone and may be encountering challenges with monitoring the m/z 98 ion. Here, we will address common issues in a direct question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a peak for m/z 98 in my cyclobutanone spectrum. Isn't that the molecular ion?

A1: This is a common point of confusion. The molecular weight of cyclobutanone (C₄H₆O) is approximately 70.09 g/mol .[1][2][3] Therefore, the molecular ion (M⁺˙) should appear at m/z 70. The ion at m/z 98 is not from cyclobutanone itself under standard Electron Ionization (EI) conditions. Its presence suggests a potential issue such as contamination, a co-eluting compound, or a misunderstanding of the expected fragmentation pattern.

Troubleshooting Steps:

  • Verify Compound Identity: First, confirm that the standard you are analyzing is indeed cyclobutanone.

  • Check for Contamination: A peak at m/z 98 could arise from a variety of contaminants. Common sources include phthalates from plasticware or column bleed.

  • Review Mass Spectrum: Carefully examine the full mass spectrum of your standard. The NIST database is an authoritative source for reference spectra of cyclobutanone.[1][2][3] You should observe a prominent molecular ion at m/z 70 and key fragment ions at m/z 42 and 41.

Q2: What are the expected major ions for cyclobutanone in EI-GC-MS?

A2: Under typical 70 eV electron ionization, cyclobutanone undergoes predictable fragmentation. The resulting mass spectrum is characterized by several key ions. Understanding this fragmentation is crucial for accurate identification.

Expected Fragmentation of Cyclobutanone:

m/zIdentityRelative Abundance (Typical)Fragmentation Pathway
70[M]⁺˙ (Molecular Ion)ModerateInitial ionization of the cyclobutanone molecule.
42[C₂H₂O]⁺˙Highα-cleavage followed by loss of ethene (C₂H₄).
41[C₃H₅]⁺ModerateLoss of a formyl radical (CHO) from the molecular ion.

dot graph CyclobutanoneFragmentation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#34A853"];

} pdot Caption: Fragmentation pathway of cyclobutanone in EI-MS.

Q3: My baseline is noisy, or I see a high background at m/z 98. What could be the cause?

A3: A high background or noisy baseline at a specific m/z, such as 98, is often indicative of contamination within the GC-MS system. This can originate from several sources.

Potential Sources of Background at m/z 98:

  • Column Bleed: As a GC column ages, the stationary phase can degrade and elute, causing a rising baseline, especially at higher temperatures. Some column phases may produce ions at m/z 98.

  • Contaminated Carrier Gas: Impurities in the carrier gas (Helium, Hydrogen, or Nitrogen) can lead to a persistent background signal. An oxygen leak can also contribute to background noise.

  • Injector Contamination: The injector port, particularly the liner and septum, can accumulate non-volatile residues from previous injections. These can slowly bleed into the system, causing ghost peaks or an elevated baseline.

Troubleshooting Protocol:

  • Perform a Blank Run: Inject a blank solvent (e.g., the solvent used for your samples) to see if the m/z 98 signal is present without an analyte.

  • Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.

  • Check for Leaks: Use an electronic leak detector to ensure the integrity of all fittings from the gas source to the MS interface.

  • Injector Maintenance: Replace the injector liner and septum. These are common sources of contamination.

Advanced Troubleshooting

Q4: I've confirmed my system is clean, but my cyclobutanone peak is tailing and the signal for the molecular ion (m/z 70) is weak. How can I improve this?

A4: Peak tailing and a weak molecular ion can be related issues, often stemming from active sites in the GC system or suboptimal MS parameters. Cyclobutanone, being a polar ketone, can interact with active sites.

GC Optimization:

  • Inlet Liner: Use a deactivated inlet liner to minimize interactions between cyclobutanone and the glass surface.

  • Column Choice: A column with a more polar stationary phase may provide better peak shape for ketones.

  • Temperature Program: A slower temperature ramp can improve peak shape and resolution.

MS Optimization (Selected Ion Monitoring - SIM):

For improved sensitivity, especially for a weak ion, using Selected Ion Monitoring (SIM) mode is highly recommended.[4][5][6][7] Instead of scanning a wide mass range, the mass spectrometer focuses on only a few specific ions, increasing the signal-to-noise ratio.

Recommended SIM Parameters for Cyclobutanone:

Ion (m/z)Dwell Time (ms)Purpose
70100Quantifier Ion (Molecular Ion)
4250Qualifier Ion
4150Qualifier Ion

dot graph SIM_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4", color="#202124"]; edge [fontname="Helvetica", color="#EA4335"];

} pdot Caption: Workflow for GC-SIM analysis of cyclobutanone.

Q5: I suspect a co-eluting compound is interfering with my analysis. How can I confirm this and resolve the issue?

A5: Co-elution is a common challenge in chromatography. If an interfering compound has a fragment ion at the same m/z as your target ion, it can lead to inaccurate quantification.

Strategies to Address Co-elution:

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between ions of the same nominal mass but different elemental compositions.[8]

  • Modify GC Method:

    • Change Temperature Program: Altering the ramp rate can often separate co-eluting peaks.

    • Change Column: Using a column with a different stationary phase chemistry (e.g., switching from a non-polar to a mid-polar column) will change the elution order of compounds.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, you select your precursor ion (e.g., m/z 70 for cyclobutanone), fragment it, and then monitor a specific product ion. This is a highly selective technique that can eliminate interferences.

References

  • National Institute of Standards and Technology (NIST). Cyclobutanone. In: NIST Chemistry WebBook. [Link][1][2][3]

  • PubChem. Cyclobutanone. National Center for Biotechnology Information. [Link][9]

  • Reisman, S. E., et al. (2013). Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. ACS Catalysis. [Link][4]

  • Lu, W., et al. (2024). Selected Ion Monitoring for Orbitrap-Based Metabolomics. Metabolites. [Link][5]

  • Kenkel, J. (2012). Intro to Mass Spectrometry. Chemistry LibreTexts. [Link][10]

  • Chemguide. the mass spectrometer - how it works. [Link][11]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link][12]

  • Chemguide. mass spectra - fragmentation patterns. [Link][13]

  • ResearchGate. Why is selected ion monitoring more selective and sensitive?. [Link][6]

  • Wikipedia. Selected ion monitoring. [Link][7]

Sources

Technical Support Center: Thermal Stabilization of 2-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: TC-CYC-2024-05

Executive Summary: The Stability Paradox

Researchers analyzing 2-substituted cyclobutanones by Gas Chromatography (GC) often encounter a "vanishing peak" phenomenon or the appearance of inexplicable early-eluting "ghost peaks."

The Root Cause: Cyclobutanones possess significant ring strain (~26 kcal/mol). Upon exposure to the high thermal energy of a standard GC inlet (250°C+), they undergo a thermally induced [2+2] retro-cycloaddition , cleaving into an olefin and a ketene.

This guide provides the diagnostic logic and experimental protocols to bypass this thermal barrier, ensuring the integrity of your analyte from syringe to detector.

Diagnostic & Troubleshooting (Q&A)

Q1: How do I confirm that my compound is degrading in the inlet and not on the column?

Answer: Perform a "Residence Time Logic Check." Thermal degradation in the inlet is a function of temperature and time.[1]

  • Run a Split Injection (High Flow): Set a high split ratio (e.g., 100:1). This flushes the sample out of the hot inlet in milliseconds.

  • Run a Splitless Injection (Low Flow): Keep the split vent closed for 60 seconds. This traps the sample in the hot zone.

  • Compare: If the parent peak area decreases significantly (normalized to an internal standard) or disappears in the Splitless run compared to the Split run, the degradation is occurring in the inlet .

Q2: I see extra peaks. What are they?

Answer: These are likely the cleavage products. For a 2-substituted cyclobutanone, the thermal cleavage typically yields:

  • Product A: Ethylene (or a substituted alkene).[2]

  • Product B: A Ketene derivative.[2][3]

  • Note: Ketenes are highly reactive and may react with moisture in the carrier gas or active sites in the column to form carboxylic acids, further complicating the chromatogram.

Q3: Can I just lower the inlet temperature?

Answer: Only to a point. Lowering the inlet temperature (e.g., to 150°C) reduces degradation but risks discrimination (loss of high-boiling analytes) and poor peak shape due to slow vaporization. If 150°C solves the degradation but ruins your sensitivity/peak shape, you must switch to Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection (see Protocols).

Decision Logic: Selecting the Right Workflow

Use this decision tree to select the optimal injection technique based on your lab's capabilities.

InjectionLogic Start START: Analyte Degradation Detected CheckPTV Is PTV Inlet Available? Start->CheckPTV CheckCOC Is Cold On-Column Available? CheckPTV->CheckCOC No PTV_Yes Protocol A: PTV Cold Splitless (Best Balance of Ease & Stability) CheckPTV->PTV_Yes Yes COC_Yes Protocol B: Cold On-Column (Gold Standard for Stability) CheckCOC->COC_Yes Yes Deriv Protocol C: Derivatization (Methoximation) CheckCOC->Deriv No (Standard Inlet Only) Deriv_Check Validate Deriv. Efficiency Deriv->Deriv_Check

Figure 1: Strategic decision tree for selecting the injection method based on hardware availability.

Experimental Protocols

Protocol A: PTV Cold Splitless Injection (Recommended)

Best for: Labs with modern GC hardware requiring high sensitivity.

The Logic: The sample is injected into a cold liner.[4][5] The solvent is vented (optional) or the split vent is closed. The inlet is then rapidly heated after the needle is removed. This transfers the analyte to the column gently, minimizing the time it spends at the degradation temperature.[5]

Parameters:

Parameter Setting Rationale
Liner Type Baffled, Deactivated (No Glass Wool) Glass wool provides surface area for catalytic degradation. Baffles aid mixing without wool.
Injection Vol 1.0 - 2.0 µL Standard volume.
Initial Temp 40°C (or 10°C < Solvent BP) Keeps analyte liquid; prevents explosive vaporization and thermal shock.
Inlet Ramp 600°C/min to 250°C "Ballistic" heating transfers analyte quickly, outrunning the degradation kinetics.

| Split Vent | Closed for 1.0 min | Ensures quantitative transfer to the column. |

Step-by-Step:

  • Install a deactivated PTV liner (ensure no glass wool is present).

  • Set initial inlet temperature to 40°C.

  • Set the GC oven to 40°C (to focus the band at the head of the column).

  • Inject sample.[4][5][6][7][8]

  • Immediately ramp inlet at maximum rate to 250°C.

  • Start GC oven ramp 1.0 minute after injection.

Protocol B: Cold On-Column (COC) Injection

Best for: Extremely labile compounds where PTV fails.

The Logic: The syringe needle is inserted inside the capillary column. The liquid sample is deposited directly onto the stationary phase. There is no vaporization step in a hot injector, effectively eliminating thermal degradation at the inlet.

Critical Requirements:

  • Needle: Fused silica needle or specific gauge metal needle matching column ID (e.g., 0.53mm ID columns are easiest).

  • Retention Gap: A 1-2 meter deactivated fused silica guard column is mandatory to protect the analytical column from non-volatile crud.

Step-by-Step:

  • Set Inlet Temp to "Track Oven" or Ambient.

  • Insert needle; inject liquid slowly.

  • The oven program vaporizes the solvent and analyte chromatographically, separating them based on boiling point rather than flash vaporization.

Protocol C: Chemical Derivatization (Methoximation)

Best for: Labs limited to standard Split/Splitless (S/SL) inlets.

The Logic: Converting the ketone to a methoxime derivative (


) removes the 

carbonyl character and stabilizes the ring against the specific [2+2] retro-cycloaddition mechanism.

Reagents:

  • Methoxyamine Hydrochloride (MOX) in Pyridine (2% w/v).

Workflow:

  • Dissolve 1 mg of sample in 100 µL Pyridine/MOX solution.

  • Incubate at 60°C for 60 minutes.

  • (Optional) Add MSTFA if hydroxyl groups are present elsewhere.

  • Inject directly into standard S/SL inlet.

  • Note: This produces two peaks (Syn/Anti isomers) for the cyclobutanone derivative. Sum the areas for quantitation.

Mechanistic Visualization

Understanding the enemy is the first step to defeating it. The diagram below illustrates the thermal failure mode you are preventing.

DegradationMechanism Reactant 2-Substituted Cyclobutanone (Strained Ring) Heat Thermal Energy (>200°C Inlet) Reactant->Heat TS Transition State [2+2] Retro-Cycloaddition Heat->TS Activation Product1 Olefin (Fragment A) TS->Product1 Product2 Ketene (Fragment B) TS->Product2

Figure 2: The thermal degradation pathway of cyclobutanones via [2+2] retro-cycloaddition.

Data Summary Table

Injection ModeThermal StressSensitivityComplexityRecommendation
Split (Hot) HighLowLowScreening Only
Splitless (Hot) Severe HighLowAvoid
PTV (Cold) LowHighMediumPrimary Choice
On-Column Zero HighHighUltimate Solution

References

  • Blades, A. T. (1969).[9] Kinetics of the thermal decomposition of cyclobutanone. Canadian Journal of Chemistry.[2][9]

  • Agilent Technologies . GC Inlets: An Introduction. Technical Guide.

  • Phenomenex . GC Injection Techniques for Accurate Chromatography. Technical Note.

  • Separation Science . Activity and Decomposition in Gas Chromatography. Troubleshooting Guide.

Sources

Technical Support Center: Overcoming Co-elution in GC Analysis of Irradiation Markers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of irradiated food markers. This guide is designed for researchers, scientists, and quality control professionals who use gas chromatography (GC) to detect chemical markers of irradiation in food products, particularly those containing fats and lipids. Co-elution with matrix components is one of the most significant challenges in this field, leading to inaccurate identification and quantification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complex separation challenges. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can make informed decisions in your laboratory.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific co-elution scenarios you might encounter. Each problem is followed by a step-by-step diagnostic and resolution workflow.

Problem 1: My 2-dodecylcyclobutanone (2-DCB) peak is partially or completely co-eluting with an unknown peak in a high-fat matrix like pork or chicken skin.

This is the most common issue encountered when analyzing for 2-alkylcyclobutanones (2-ACBs), which are unique radiolytic products formed from fatty acids and serve as key irradiation markers.[1][2] The complex lipid profile of the sample is the primary source of interference.

Step 1: Confirm Co-elution with Mass Spectrometry

Before altering your chromatography, verify that you are truly dealing with co-elution. A pure chromatographic peak should have a uniform mass spectrum across its entire width.

  • Action: Extract the mass spectra from the beginning, apex, and end of the suspect peak.

  • Analysis: If the spectra differ, it confirms the presence of a co-eluting compound.[3][4] Many modern GC-MS software platforms have automated deconvolution tools that can computationally separate co-eluting components and provide "clean" spectra for library matching.[5][6]

  • Key Ions for 2-DCB: According to the European Standard EN 1785, the primary ions for 2-DCB are m/z 98 (base peak) and m/z 112.[7] If other significant ions are present, they likely belong to an interfering compound.

Step 2: Enhance Sample Cleanup to Remove Lipids

The most effective way to solve matrix-based co-elution is to remove the interfering compounds before injection. The standard method EN 1785 specifies a Florisil column cleanup, which is highly effective at separating non-polar markers from more polar lipid components.[2][7][8]

G cluster_prep Sample Preparation Workflow cluster_principle Separation Principle Fat_Extraction 1. Fat Extraction (e.g., Soxhlet with n-hexane) Florisil_Column 2. Florisil Column Preparation (Activated Magnesium Silicate) Load_Extract 3. Load Fat Extract Elute_Interference 4. Elute Hydrocarbons/Lipids (n-hexane) Elute_ACBs 5. Elute 2-ACBs (diethyl ether/hexane mixture) Concentration 6. Concentrate Eluate GCMS_Analysis 7. GC-MS Analysis Principle Florisil (a polar adsorbent) retains polar lipids while allowing non-polar 2-ACBs to pass through with a slightly stronger solvent.

Detailed Florisil Cleanup Protocol (Based on EN 1785):

  • Column Preparation: Pack a chromatography column with activated Florisil (magnesium silicate). The amount is determined by a pre-standardization step using lauric acid to assess its adsorptive capacity.[9]

  • Pre-wetting: Pre-elute the column with n-hexane.

  • Sample Loading: Load the extracted fat (dissolved in n-hexane) onto the column.

  • Elution:

    • Fraction 1 (Waste): Elute with n-hexane to remove non-polar interferences like radiation-induced hydrocarbons.

    • Fraction 2 (Analyte): Elute the 2-ACBs using a more polar solvent mixture, typically 2% diethyl ether in n-hexane.[10]

  • Concentration: Evaporate the solvent from Fraction 2 and reconstitute in a suitable solvent for GC-MS injection.

Causality: Florisil is a polar adsorbent. The highly non-polar lipid interferences have a weak affinity for the stationary phase and are washed away with a non-polar solvent (hexane). The 2-ACBs, which have slightly more polarity due to their ketone group, require a slightly more polar mobile phase (ether/hexane) to be eluted. This differential affinity is the basis of the separation.

Step 3: Optimize the GC Temperature Program

If co-elution persists after cleanup, refining your GC method can improve resolution. Temperature programming allows for the fine-tuning of interactions between analytes and the stationary phase.[11][12]

  • Action 1: Lower the Initial Oven Temperature. Start the oven program at a lower temperature (e.g., 50-60°C). This improves the focusing of volatile and semi-volatile compounds at the head of the column, leading to sharper peaks for early eluting compounds.

  • Action 2: Reduce the Ramp Rate. A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly enhance the separation of closely eluting peaks.[13][14] However, this will increase the total run time.

  • Action 3: Add a Mid-Ramp Isothermal Hold. If the critical co-eluting pair is known to elute at a specific temperature, you can introduce a brief isothermal hold (holding the temperature constant) just before that elution temperature to improve their separation.[15]

ParameterStandard ProgramOptimized Program for ResolutionRationale
Initial Temp 80°C60°CBetter focusing of analytes at the column head.
Initial Hold 1 min2 minEnsures complete volatilization and focusing.
Ramp 1 15°C/min to 250°C5°C/min to 250°CIncreases interaction time with the stationary phase, enhancing separation.[13][14]
Final Hold 5 min10 minEnsures all high-boiling compounds are eluted from the column.
Problem 2: My irradiation marker peaks are sharp, but the baseline is noisy and drifting, making integration difficult.

A poor baseline is often a symptom of issues unrelated to the primary separation but can still obscure peaks and lead to inaccurate quantification.

  • Cause 1: Column Bleed. The stationary phase is degrading and eluting from the column, typically at high temperatures.

    • Solution: Condition the column by baking it at a temperature slightly above your method's maximum (but below the column's absolute maximum temperature) for several hours with carrier gas flow. If bleed persists, the column may be old or damaged and require replacement.[16]

  • Cause 2: Contamination. The injector, detector, or carrier gas may be contaminated.

    • Solution: Replace the injector liner and septum.[16] Check for leaks in your gas lines and ensure high-purity carrier gas is being used. Clean the MS ion source if contamination is suspected there.

  • Cause 3: Insufficient Sample Cleanup. Even if major co-eluting peaks are removed, residual high-boiling matrix components can elute slowly over the entire run, causing a rising baseline.

    • Solution: Re-evaluate and potentially enhance your sample cleanup protocol.[17] Consider using alternative sorbents or multi-step cleanup procedures for extremely complex matrices.[18]

Frequently Asked Questions (FAQs)

Q1: What are the primary irradiation markers I should be looking for in fat-containing foods?

The primary markers are 2-alkylcyclobutanones (2-ACBs) and certain hydrocarbons.[19][20]

  • 2-ACBs: Formed from the radiolysis of major fatty acids. The most common are:

    • 2-dodecylcyclobutanone (2-DCB): Formed from palmitic acid.

    • 2-tetradecylcyclobutanone (2-TCB): Formed from stearic acid.[1][7]

  • Hydrocarbons: Formed from the cleavage of fatty acids. Common examples include:

    • 1-tetradecene and pentadecane: From palmitic acid.

    • 1-hexadecene and heptadecane: From stearic acid.[8]

Q2: I've tried optimizing my sample prep and GC method, but I still have a critical co-elution. What is the next step?

When conventional GC-MS is insufficient, advanced techniques are necessary.

  • Option 1: Change GC Column Selectivity. If you are using a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms or HP-5ms), switching to a column with a different stationary phase can alter the elution order and resolve the co-elution. A mid-polarity or polar column (e.g., a cyanopropyl or polyethylene glycol phase) will introduce different separation mechanisms (like dipole-dipole interactions) that can separate your marker from an interfering lipid based on differences in polarity rather than just boiling point.

  • Option 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC). This is the ultimate solution for complex sample analysis.[21] GCxGC uses two columns with different stationary phases connected by a modulator.[22] The separation from the first column is subjected to a second, very fast separation on the second column. This provides a massive increase in peak capacity and can separate analytes from even the most complex matrix interferences.[23][24][25]

G cluster_flow Troubleshooting Logic for Persistent Co-elution Start Co-elution Confirmed via MS Deconvolution Optimize_Prep Enhance Sample Cleanup? (e.g., multi-step SPE) Optimize_GC Optimize GC Method? (Temp Program, Flow Rate) Change_Column Change Column Selectivity? (e.g., Non-polar to Mid-polar) Use_GCxGC Employ GCxGC-TOFMS? Resolved Problem Resolved

Q3: Can I use MS/MS to solve co-elution problems without changing the chromatography?

Yes, to an extent. If the co-eluting compounds do not share the same precursor and product ions, a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode can provide the necessary selectivity.

  • How it works: In MRM, you pre-select a specific ion from your target analyte (the precursor ion) and then fragment it, monitoring for a specific, unique fragment (the product ion). This transition is highly specific. Even if another compound co-elutes and has the same precursor ion mass, it is unlikely to produce the same product ion, effectively filtering out the interference at the detector level.

  • Limitation: This technique is only effective if unique MRM transitions can be found for your analyte of interest. It is a powerful tool for quantification in a complex matrix but does not physically separate the compounds. Severe matrix effects from a large co-eluting peak can still cause ion suppression, affecting your results. Therefore, good chromatography should always be the primary goal.

Q4: Are there newer sample preparation techniques that can replace Florisil cleanup?

While Florisil is the validated standard, other modern techniques can be effective, though they may require in-house validation.

  • Solid-Phase Extraction (SPE): Cartridges with various sorbents (C18, silica, etc.) can be used and are often more convenient and reproducible than manually packed columns.[26][27]

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent designed specifically to remove lipids from sample extracts (typically acetonitrile extracts from a QuEChERS-type workflow).[28] It works by a combination of size exclusion and hydrophobic interaction and can be a very effective and fast cleanup step for fatty samples.[28]

  • Freezing-Lipid Method: For some extracts, lipids can be precipitated out by deep-freezing the sample, after which the supernatant containing the analytes can be decanted.[18] This can be effective but may risk loss of some non-polar analytes.[18]

References

  • EN 1785:2003 - Detection of Irradiated Fat-Containing Food by GC-MS. iTeh Standards.
  • Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. Analyst (RSC Publishing).
  • ADAP-GC 3.
  • Adding more Power to your GC-MS Analysis through Deconvolution.
  • CHAPTER 4: Advanced Analytical Methods for the Detection of Irradiated Foods. Royal Society of Chemistry Books.
  • Chrom
  • Combining Chromatographic Deconvolution, Spectral Library Search, and Principal Component Analysis. Thermo Fisher Scientific.
  • Detection Methods for Irradi
  • Detection of irradi
  • Florisil | Sorbent Technologies, Inc. Sorbent Technologies.
  • Sample Preparation for Food Contaminant Analysis.
  • Why and when is florisil cleanup necessary with sample extracts? Biotage.
  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC.
  • EN 1788 - English version Foodstuffs- Thermoluminescence detection of irradiated food from which silic
  • Temperature Programming for Better GC Results. Phenomenex.
  • Florisil Cleanup-EPA Method 3620B. Georgia.gov.
  • The Secrets of Successful Temperature Programming.
  • Method 3620C: Florisil Cleanup. EPA.
  • Isolation of lipid and 2-alkylcyclobutanones from irradiated foods by supercritical fluid extraction. PubMed.
  • GCxGC: From Research to Routine.
  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell.
  • Emerging Techniques: Gas Chromatography Mass Spectrometry for Food Applic
  • How Sample Preparation Affects GC-MS Results.
  • EMR – Lipid: Enhanced Matrix Removal for F
  • Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS)
  • Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradi
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects.
  • Foodomics with GCxGC-TOFMS and NMR.
  • Separation of Lipid Classes by Chromatography on Florisil.
  • Research Hype to Practical Analysis: Benefits of Comprehensive Two- Dimensional Gas Chromatography (GCxGC)
  • Radiation-induced 2-alkylcyclobutanones
  • Mastering Temperature Programming in Gas Chromatography.
  • Comprehensive two-dimensional gas chromatography (GCxGC).
  • GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific.
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Gas Chromatography Troubleshooting Tips. AntTeknik.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • GC Troubleshooting. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. The information herein is synthesized from established literature to ensure technical accuracy and reliability.

Introduction

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is a prominent member of the 2-alkylcyclobutanone (2-ACB) family. These compounds are recognized as unique chemical markers formed upon the gamma-irradiation of lipid-containing foods, making their synthesis crucial for developing analytical standards to enforce food safety legislation.[1][2][3] The synthesis, while achievable, presents several challenges, from controlling the stereochemistry of the alkene side chain to efficiently constructing the strained cyclobutanone ring. This guide provides a structured approach to navigate and optimize this synthetic pathway.

Overall Synthetic Workflow

The most established route involves a multi-step process beginning with the construction of the C14 side chain, followed by the formation of the cyclobutanone ring.

Synthetic_Workflow cluster_0 Side-Chain Synthesis cluster_1 Cyclobutanone Formation cluster_2 Purification & Analysis A 5-Hexyn-1-ol B Tetradec-5-yn-1-ol A->B Deprotonation (n-BuLi) & Alkylation (1-Iodooctane) C (5Z)-Tetradec-5-en-1-ol B->C Partial Hydrogenation (Lindlar Catalyst) D Olefinic Halide/Tosylate C->D Halogenation/Tosylation E Cyclobutanone Precursor (e.g., N-Cyclobutyl-N,N-dimethylamine) D->E Coupling F Target Molecule: 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one E->F Alkylation & Hydrolysis G Crude Product F->G H Purified Product (>97%) G->H Column Chromatography (e.g., Florisil) I Characterization Confirmed H->I GC-MS Analysis

Caption: High-level workflow for the synthesis of the target cyclobutanone.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the cyclobutanone ring?

There are several established methods for synthesizing cyclobutanone rings.[4][5] For 2-substituted cyclobutanones, two prevalent methods are:

  • [2+2] Cycloaddition: This is a powerful method involving the reaction of a ketene or a keteniminium salt with an alkene.[6] For monosubstituted cyclobutanones, using ethylene gas as the alkene partner with a keteniminium salt derived from a long-chain carboxylic acid derivative is a modern and effective approach, often amenable to flow chemistry setups.[7][8]

  • Alkylation of a Pre-formed Cyclobutanone Enolate/Equivalent: This classical approach involves generating a nucleophilic cyclobutanone equivalent and reacting it with an electrophilic side-chain precursor (like an alkyl halide).[1] This method offers good control, especially when the side-chain is prepared separately.

Q2: How critical is the (Z)-stereochemistry of the C5 double bond?

The stereochemistry is of prime importance.[1] The naturally occurring marker compound found in irradiated foods is the cis (or Z) isomer.[9] Therefore, for the synthesis of an accurate analytical standard, maintaining high Z-selectivity during the synthesis of the tetradecenyl side chain is crucial. This is typically achieved through the partial hydrogenation of an alkyne using a poisoned catalyst like Lindlar's catalyst.[1]

Q3: What analytical techniques are standard for characterizing the final product?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both identifying and quantifying 2-alkylcyclobutanones.[1][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for verifying the stereochemistry of the double bond and the substitution pattern on the cyclobutanone ring.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Stage 1: Side-Chain Synthesis ((5Z)-Tetradec-5-en-1-yl Halide)

Q: I'm getting a low yield during the first step, the alkylation of 5-hexyn-1-ol with 1-iodooctane. What could be the cause?

  • Possible Causes:

    • Incomplete Deprotonation: The generation of the acetylide anion from 5-hexyn-1-ol requires a strong base. Insufficient deprotonation of both the terminal alkyne and the alcohol is a common issue.

    • Base Incompatibility: The choice of base and stoichiometry is critical.

    • Side Reactions: Homocoupling of the alkyl halide or elimination reactions can compete with the desired substitution.

  • Recommended Solutions:

    • Ensure Complete Deprotonation: The literature describes using at least 2.2 equivalents of a strong base like n-butyllithium (n-BuLi).[1] The first equivalent deprotonates the hydroxyl group, and the second deprotonates the terminal alkyne to form the dianion necessary for alkylation.

    • Temperature Control: Perform the deprotonation at low temperatures (e.g., 0 °C or below) to prevent side reactions, then allow the reaction to warm slowly after the addition of the alkyl halide.

    • Reagent Purity: Use freshly titrated n-BuLi and high-purity, dry solvents (e.g., THF) to avoid quenching the base.

  • Rationale: The formation of a dianion is key to ensuring the acetylide is the nucleophile that attacks the 1-iodooctane. Using a sufficient excess of a strong base drives the equilibrium towards the required reactive species.

Q: My alkyne reduction is not clean. I'm either recovering starting material or seeing over-reduction to the alkane. How can I optimize this?

  • Possible Causes:

    • Catalyst Activity: The Lindlar catalyst (Pd/CaCO₃ poisoned with lead) can have variable activity. An overly active catalyst will lead to the fully saturated alkane, while an under-active one will result in incomplete conversion.

    • Hydrogen Pressure/Uptake: Improper control of the hydrogen atmosphere can lead to over-reduction.

    • Solvent and Additives: The presence of certain functional groups or impurities can affect catalyst performance.

  • Recommended Solutions & Optimization Parameters:

ParameterRecommendationRationale
Catalyst Use a commercial Lindlar catalyst and perform a small-scale trial reaction to gauge its activity.Ensures reproducibility and prevents loss of valuable material.
Hydrogen Source Use a hydrogen balloon or a system that allows for monitoring H₂ uptake.[1]Provides a controlled, near-atmospheric pressure of H₂, minimizing the risk of over-reduction compared to a high-pressure Parr shaker.
Solvent Use a non-polar solvent like hexane or ethyl acetate.These solvents have good solubility for the substrate without interfering with the catalysis.
Additive Consider adding a small amount of quinoline to further moderate catalyst activity if over-reduction persists.Quinoline acts as a catalyst poison, selectively inhibiting the hydrogenation of the alkene without significantly slowing the alkyne reduction.
Monitoring Monitor the reaction closely by TLC or GC-MS.The reaction should be stopped immediately once the starting alkyne is consumed to prevent subsequent reduction of the desired Z-alkene.
Stage 2: Cyclobutanone Ring Formation

Troubleshooting_Cycloaddition cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 cluster_solutions3 Solutions for Cause 3 Start Low Yield of Cyclobutanone Cause1 Inefficient Keteniminium Salt Formation Start->Cause1 Cause2 [2+2] Cycloaddition Fails Start->Cause2 Cause3 Product Instability/ Side Reactions Start->Cause3 Sol1A Use a potent activating agent (e.g., Triflic Anhydride) Cause1->Sol1A Sol1B Optimize the base (e.g., 2-Fluoropyridine over Lutidine) Cause1->Sol1B Sol2A Increase ethylene pressure/concentration Cause2->Sol2A Sol2B Optimize temperature and residence time (Flow Chemistry) Cause2->Sol2B Sol2C Ensure inert atmosphere Cause2->Sol2C Sol3A Perform hydrolysis under mild acidic conditions Cause3->Sol3A Sol3B Workup at low temperatures Cause3->Sol3B

Caption: Decision-making workflow for troubleshooting low cyclobutanone yields.

Q: I am attempting a [2+2] cycloaddition to form the cyclobutanone, but the yield is very low. What are the key parameters to optimize?

  • Possible Causes:

    • Inefficient Intermediate Formation: The reaction often proceeds via a ketene or keteniminium salt intermediate, the formation of which can be challenging.[7]

    • Unfavorable Reaction Conditions: [2+2] cycloadditions are highly sensitive to temperature, pressure, and solvent.[12]

    • Steric Hindrance: The long alkyl chain may sterically hinder the approach of the reacting partners.

  • Recommended Solutions:

    • Optimize Keteniminium Salt Formation: If starting from an amide, activation with a powerful electrophile like triflic anhydride is common. The choice of base is also critical; sterically hindered, non-nucleophilic bases are preferred. Some studies have shown that switching from a common base like 2,6-lutidine to 2-fluoropyridine can significantly improve yields by mitigating side reactions.[7]

    • Consider Flow Chemistry: For reactions involving gaseous reagents like ethylene, a flow chemistry setup with a tube-in-tube reactor provides superior control over gas concentration, pressure, and residence time, often leading to dramatically improved yields and safety.[7][8] Optimal conditions reported for analogous systems are often around 60 °C with a residence time of 20 minutes.[8]

    • Solvent Screening: While dichloromethane (DCM) is common, other solvents like acetonitrile may offer better results depending on the specific substrates.[12]

Stage 3: Purification & Characterization

Q: I'm having difficulty purifying the final product. It seems to co-elute with other greasy byproducts on silica gel.

  • Possible Causes:

    • Similar Polarity: The long, non-polar alkyl chain dominates the polarity of the target molecule, making it very similar to non-polar byproducts or unreacted starting materials.

    • Silica Gel Acidity: Standard silica gel can sometimes cause degradation of sensitive molecules.

  • Recommended Solutions:

    • Use Specialized Chromatography: The standard method for purifying 2-ACBs from fatty food matrices is column chromatography on Florisil (a magnesium silicate gel).[10][13] Elution is typically achieved with a low-polarity solvent system, such as 2% diethyl ether in n-hexane.[10]

    • Pre-purification by Precipitation: For removing large amounts of fat or grease, a precipitation step can be effective. Dissolving the crude extract in a solvent like acetonitrile and cooling it to -20 °C can precipitate out much of the lipid content, which can then be removed by filtration.[11]

    • Gel Permeation Chromatography (GPC): For stubborn impurities, GPC can be an effective technique for separating molecules based on size rather than polarity.[14]

Part 3: Key Experimental Protocols

Protocol 1: Partial Hydrogenation of Tetradec-5-yn-1-ol to (5Z)-Tetradec-5-en-1-ol

This protocol is adapted from the general principles outlined in the literature.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add tetradec-5-yn-1-ol (1.0 eq).

  • Catalyst Addition: Add Lindlar's catalyst (Pd/CaCO₃, 5% w/w, approx. 5-10 mol% Pd relative to substrate).

  • Solvent: Add a suitable solvent (e.g., hexane or ethyl acetate) to create a slurry.

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon attached to a three-way stopcock.

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction's progress every 15-30 minutes using TLC or GC. The product will have a slightly higher Rf than the starting alkyne.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 2: General Procedure for Purification of 2-Alkylcyclobutanones

This protocol is based on established methods for isolating 2-ACBs.[10][11]

  • Initial Cleanup (Optional): Dissolve the crude reaction output in acetonitrile. Cool the solution to -20 °C for 1-2 hours to precipitate high-molecular-weight, non-polar impurities. Filter the cold solution to remove the solid precipitate. Concentrate the filtrate.

  • Column Chromatography:

    • Prepare a chromatography column with Florisil as the stationary phase, packed using n-hexane.

    • Load the crude product (dissolved in a minimal amount of n-hexane) onto the column.

    • Wash the column with pure n-hexane to elute very non-polar hydrocarbon byproducts.

    • Elute the desired 2-alkylcyclobutanone using a mixture of 2% diethyl ether in n-hexane .[10]

  • Fraction Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<40 °C) to yield the final product.

References

  • Le-Gurun, S., et al. (2000). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters, 41(45), 8775-8778. [Link]

  • Gemo, A., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(3), 295-298. [Link]

  • Horvatovich, P., et al. (2000). Synthesis of 2-Substituted Cyclobutanones as γ-Irradiation Marker Products of Lipid-Containing Foods. Helvetica Chimica Acta, 83(8), 2063-2070. [Link]

  • Wang, L., et al. (2020). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. The Journal of Organic Chemistry, 85(15), 9945-9954. [Link]

  • Gagnon, D., et al. (2010). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 49(40), 7410-7413. [Link]

  • Kedra, K., & Mlynarski, J. (2018). Synthesis of 2‐Substituted Cyclobutanones by a Suzuki Reaction and Dephosphorylation Sequence. European Journal of Organic Chemistry, 2018(44), 6127-6131. [Link]

  • Raffetin, A., et al. (2002). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Food Additives and Contaminants, 19(10), 923-934. [Link]

  • Wang, Y., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 19(31), 6834-6838. [Link]

  • Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Cheminformatics, 16(1), 58. [Link]

  • Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15482-15515. [Link]

  • Qian, L., et al. (2025). Rh(i)-catalyzed [4 + 2]-annulation of furan-fused cyclobutanones with alkynes and synthetic applications. Organic Chemistry Frontiers, 12(1), 5045-5050. [Link]

  • Stevenson, M. H., & Hamilton, J. T. G. (2001). Isolation of lipid and 2-alkylcyclobutanones from irradiated foods by supercritical fluid extraction. Journal of Agricultural and Food Chemistry, 49(5), 2342-2348. [Link]

  • Gemo, A., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. SciSpace. [Link]

  • Iskra, J., & Zupan, M. (2003). Optimization Studies for Electrochemical [2 + 2] Cycloaddition of Styrenes. Acta Chimica Slovenica, 50, 541-550. [Link]

  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9173-9177. [Link]

  • Crone, A. V. J., et al. (1992). Detection of 2-substituted cyclobutanones as irradiation products of lipid-containing foods: synthesis and applications of cis- and trans-2-(tetradec-5′-enyl)cyclobutanones and 11-(2′-oxocyclobutyl)undecanoic acid. Journal of the Chemical Society, Perkin Transactions 1, (18), 2447-2453. [Link]

  • Chen, Y., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 273. [Link]

  • Piras, P. P., et al. (2025). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. European Journal of Organic Chemistry. [Link]

  • Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15482-15515. [Link]

  • Lee, H., et al. (2018). Rapid analysis of 2-alkylcyclobutanones in irradiated meats, cheese and salmon by direct solvent extraction followed by GPC. Food Control, 84, 402-408. [Link]

  • Lee, H., et al. (2004). Radiation-induced 2-alkylcyclobutanones from fatty acids. Journal of the Korean Society for Applied Biological Chemistry, 47(1), 69-73. [Link]

  • Food Standards Agency. (2010). Detection of cyclobutanones in non-irradiated food. FSA Project Code: A01083. [Link]

  • Obana, H., et al. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 53(19), 7414-7419. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-DCB and 2-tDeCB as Reliable Indicators of Food Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of food safety and quality control, the ability to unequivocally identify irradiated foodstuffs is paramount for regulatory compliance and consumer transparency. Ionizing radiation, a process employed to enhance shelf life and eliminate pathogens, induces unique chemical alterations within the food matrix. Among the most reliable markers for irradiated fat-containing foods are 2-alkylcyclobutanones (ACBs), a class of compounds formed through the radiolysis of triglycerides. This guide provides an in-depth comparative analysis of two principal ACBs, 2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-tDeCB), evaluating their efficacy and reliability as indicators of food irradiation.

The Genesis of Irradiation Markers: Formation of 2-Alkylcyclobutanones

The formation of 2-alkylcyclobutanones is a direct and specific consequence of the interaction of ionizing radiation with fatty acids. The process is initiated by the cleavage of the acyl-oxygen bond in triglyceride molecules, leading to the formation of a fatty acid radical. This radical subsequently undergoes a series of reactions, including cyclization and loss of a hydroxyl group, to form the characteristic four-membered cyclobutanone ring with an alkyl side chain.

The length of this alkyl side chain is determined by the parent fatty acid. Specifically, 2-dodecylcyclobutanone (2-DCB) is derived from palmitic acid (C16:0), while 2-tetradecylcyclobutanone (2-tDeCB) originates from stearic acid (C18:0).[1] This direct precursor-product relationship is the cornerstone of their utility as irradiation markers.

cluster_0 Irradiation Process cluster_1 Specific Precursors Triglyceride Triglyceride Fatty_Acid_Radical Fatty_Acid_Radical Triglyceride->Fatty_Acid_Radical Ionizing Radiation 2_Alkylcyclobutanone 2_Alkylcyclobutanone Fatty_Acid_Radical->2_Alkylcyclobutanone Cyclization & Recombination Palmitic_Acid Palmitic_Acid 2_DCB 2_DCB Palmitic_Acid->2_DCB Radiolysis Stearic_Acid Stearic_Acid 2_tDeCB 2_tDeCB Stearic_Acid->2_tDeCB Radiolysis

Caption: Formation pathway of 2-DCB and 2-tDeCB from their parent fatty acids upon irradiation.

Head-to-Head Comparison: 2-DCB vs. 2-tDeCB

The selection of an appropriate marker for detecting food irradiation hinges on several performance metrics, including its abundance, sensitivity of detection, and stability. The following sections and the summary table provide a comparative overview of 2-DCB and 2-tDeCB.

Precursor Abundance and Marker Concentration

The concentration of 2-DCB and 2-tDeCB in an irradiated food product is directly proportional to the abundance of their precursor fatty acids. Palmitic acid is the most common saturated fatty acid in animals and plants, often found in higher concentrations than stearic acid in many food products.[2][3] For instance, meats, cheeses, and butter typically contain a higher proportion of palmitic acid.[2] Consequently, 2-DCB is generally found in higher concentrations in a wide array of irradiated fat-containing foods, making it a more consistently detectable marker.

Analytical Sensitivity

While both markers can be reliably detected using Gas Chromatography-Mass Spectrometry (GC-MS), studies have indicated that 2-tDeCB may exhibit lower sensitivity compared to 2-DCB. In an analysis of irradiated dairy products, 2-tDeCB demonstrated a lower sensibility than 2-DCB.[4] This could be attributed to a combination of its lower natural abundance and potentially different ionization efficiency in the mass spectrometer.

Stability During Storage

The stability of these markers post-irradiation is a critical factor for their reliability. Evidence on the comparative stability of 2-DCB and 2-tDeCB is somewhat mixed and may be matrix-dependent. One study on irradiated meat stored at -20°C for a year noted a 30% decrease in 2-DCB concentration, while there was no clear reduction in the concentration of 2-tDeCB. Conversely, another study reported that both 2-DCB and 2-tDeCB were reduced by approximately 50% in irradiated chicken stored at 4°C for one month.[5] However, in retort pouch products stored at room temperature, both markers were found to be stable for at least 12 months.[5][6] This suggests that storage conditions and the food matrix play a significant role in the stability of these markers.

Feature2-dodecylcyclobutanone (2-DCB)2-tetradecylcyclobutanone (2-tDeCB)
Precursor Fatty Acid Palmitic Acid (C16:0)Stearic Acid (C18:0)
Precursor Abundance High in most animal and plant fats.[2]Generally lower than palmitic acid in many foods.[3]
Resulting Concentration Generally higher, facilitating easier detection.Generally lower, potentially challenging detection in some matrices.
Analytical Sensitivity Generally high and well-established.Reported to have lower sensibility in some studies.[4]
Stability May exhibit some degradation depending on storage conditions and food matrix.[5]May exhibit greater stability in certain frozen storage conditions.[5]
Regulatory Acceptance Widely accepted and a primary target in standard methods like EN 1785.[1][7][8][9][10]Also a recognized marker, often analyzed alongside 2-DCB.[8][9][11]

Experimental Protocol: Detection of 2-DCB and 2-tDeCB via GC-MS

The standardized method for the detection of 2-alkylcyclobutanones in fatty foods is outlined in the European Standard EN 1785:2003.[1][7][8][9][10] The following is a generalized workflow based on this protocol.

Step 1: Lipid Extraction

The initial and critical step is the efficient extraction of lipids from the food sample. The standard protocol often employs Soxhlet extraction with a non-polar solvent like hexane for several hours to ensure comprehensive lipid recovery.[7][8]

Step 2: Sample Cleanup

The crude lipid extract contains a complex mixture of compounds that can interfere with the analysis. A cleanup step using column chromatography, typically with Florisil® as the stationary phase, is employed to isolate the less polar 2-alkylcyclobutanones from the bulk of the triglycerides.[7][11]

Step 3: GC-MS Analysis

The purified extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, allowing for positive identification and quantification of 2-DCB and 2-tDeCB based on their characteristic mass spectra and retention times.[9][11]

cluster_workflow Analytical Workflow A 1. Sample Homogenization B 2. Lipid Extraction (Soxhlet with Hexane) A->B C 3. Cleanup (Florisil Column Chromatography) B->C D 4. Concentration of Eluate C->D E 5. GC-MS Analysis D->E F 6. Data Analysis (Identification & Quantification) E->F

Sources

Technical Validation & Comparative Analysis: EN 1785 for 2-tDeCB Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation and comparative analysis of the EN 1785 standard method for the quantitation of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (hereafter referred to as 2-tDeCB ).

Designed for analytical chemists and toxicologists, this document moves beyond basic procedural lists to explore the mechanistic underpinnings, validation metrics, and strategic positioning of this method against modern alternatives like LC-MS/MS and biological screening assays.

Introduction: The Analyte and the Standard

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (2-tDeCB) is a unique radiolytic product formed exclusively when food matrices containing oleic acid (C18:1) are exposed to ionizing radiation (gamma rays, X-rays, or electron beams).[1] Unlike its saturated counterparts (2-dodecylcyclobutanone from palmitic acid), 2-tDeCB retains the cis-double bond configuration of its precursor, making it a critical marker for high-fat matrices like poultry, pork, and olive oil.

EN 1785 is the European Standard (CEN) reference method for the detection of irradiated food containing fat.[2][3] It relies on gas chromatography-mass spectrometry (GC-MS) to detect 2-alkylcyclobutanones (2-ACBs).[1][4] While robust, the method faces scrutiny regarding sensitivity and throughput compared to emerging techniques.

Toxicological Relevance

For drug development and toxicology professionals, accurate quantitation of 2-tDeCB is vital not just for regulatory compliance, but for assessing potential genotoxicity. Some studies suggest 2-ACBs may act as tumor promoters in the colon, making their trace-level detection in biological and food matrices a matter of public health interest.

Mechanistic Workflow & Protocol (EN 1785)

The EN 1785 method exploits the non-polar nature of 2-ACBs but requires rigorous cleanup to remove the overwhelming triglyceride matrix.

Core Principle

The protocol follows a Lipid Extraction


 Fractionation 

GC-MS Quantitation
workflow. The critical step is the Florisil column chromatography, which separates the ketone-containing ACBs from the bulk fat.
Experimental Workflow Diagram

EN1785_Workflow Sample Homogenized Sample (High Oleic Content) Extraction Soxhlet Extraction (n-Hexane, 6h) Sample->Extraction Lipid Isolation Evaporation Rotary Evaporation (40°C, Vacuum) Extraction->Evaporation Cleanup Florisil Column Chromatography (Deactivated 20% H2O) Evaporation->Cleanup Load ~200mg Fat Elution1 Fraction 1: Hydrocarbons (Discard/Analyze for EN 1784) Cleanup->Elution1 Pe/Ether (99:1) Elution2 Fraction 2: 2-ACBs (Elute with 1% Diethyl Ether) Cleanup->Elution2 Pe/Ether (99:1) -> (98:2) Concentration N2 Stream Concentration (to ~200 µL) Elution2->Concentration GCMS GC-MS Analysis (SIM Mode: m/z 98, 264) Concentration->GCMS Inject 1µL

Caption: Step-by-step workflow of EN 1785 focusing on the critical Florisil fractionation step to isolate 2-tDeCB.

Validation Metrics for 2-tDeCB

The following data summarizes the performance of EN 1785 specifically for the oleic acid marker (2-tDeCB). Note that 2-tDeCB elutes slightly before or after 2-tetradecylcyclobutanone (2-TCB) depending on the column polarity, and requires specific mass monitoring.

ParameterValidation MetricNotes
Specificity 100% (in blind trials)Unique m/z 98 (base) and m/z 264 (molecular ion) distinguish it from bulk lipids.
Linearity

Linear response observed in range 0.5 kGy – 10 kGy.
Limit of Detection (LOD) ~0.5 kGyCorresponds to approx. 0.05 µg/g lipid.[3]
Recovery 75% – 95%Highly dependent on Florisil deactivation activity.
Precision (RSD) < 15%Reproducibility varies with fat content of matrix.
Critical Mass Spectrometry Parameters

To validate 2-tDeCB specifically, the Mass Spectrometer must be set to Selected Ion Monitoring (SIM) mode:

  • m/z 98: Base peak (characteristic rearrangement of the cyclobutanone ring).

  • m/z 264: Molecular ion (

    
    ) for 2-tDeCB (C18H32O).
    
  • Differentiation: Differentiate from 2-TCB (MW 266) and 2-DCB (MW 238).

Comparative Analysis: EN 1785 vs. Alternatives

While EN 1785 is the "Gold Standard" for legal confirmation, it is labor-intensive. Below is an objective comparison with alternative methodologies.

Comparison Table
FeatureEN 1785 (GC-MS) LC-MS/MS (Emerging) EN 1784 (Hydrocarbons) EN 13784 (Comet Assay)
Primary Analyte 2-ACBs (e.g., 2-tDeCB)Derivatized 2-ACBsHydrocarbons (e.g., 1,7-hexadecadiene)DNA Fragments
Sensitivity Moderate (LOD 0.5 kGy)High (LOD ~0.01 kGy)ModerateHigh (Screening only)
Specificity High (Unique Radiolytic Product)High Moderate (Volatiles can be lost)Low (Detects DNA damage from any source)
Throughput Low (Soxhlet + Florisil)Medium (Faster prep)Low (Soxhlet required)High
Sample Type High-Fat Foods (>1g fat)High-Fat FoodsHigh-Fat FoodsFresh, Raw Foods (Cells must be intact)
Cost ModerateHigh (Instrument cost)ModerateLow
Deep Dive: EN 1785 vs. LC-MS/MS

LC-MS/MS is gaining traction for drug development and advanced food safety applications.

  • Advantage: Higher sensitivity (can detect doses as low as 10 Gy).

  • Disadvantage: 2-ACBs are non-polar and ionize poorly in ESI/APCI. They require derivatization (e.g., with hydroxylamine or dansylhydrazine) to introduce a polar group.

  • Verdict: Use EN 1785 for regulatory compliance (standardized). Use LC-MS/MS for trace-level research or when sample mass is extremely limited.

Formation Pathway Diagram

Understanding the precursor relationship is vital for interpreting results. If the food has no Oleic acid, 2-tDeCB will not form, regardless of irradiation.

Formation_Pathway Oleic Oleic Acid (Triglyceride bound) Ionization Ionizing Radiation (Gamma/e-beam) Oleic->Ionization Radical Cation Radical Intermediate Ionization->Radical Electron loss tDeCB 2-tDeCB (cis-isomer) Radical->tDeCB Cyclization & Rearrangement CO2 CO2 Radical->CO2 Decarboxylation

Caption: Radiolytic formation of 2-tDeCB from Oleic Acid. The process involves ionization, decarboxylation, and cyclization.

Detailed Experimental Protocol (EN 1785 Modified)

This protocol is optimized for the detection of 2-tDeCB.

Reagents:

  • n-Hexane (GC grade)

  • Diethyl ether (stabilizer free)

  • Florisil (60-100 mesh), deactivated with 20% water (w/w). Critical: Verify activity using a standard solution before running samples.

  • Internal Standard: 2-cyclohexylcyclohexanone (or 2-dodecylcyclobutanone if not naturally present, but isotopic labels are preferred for MS).

Step-by-Step:

  • Fat Extraction: Extract fat from ~20g of homogenized sample using Soxhlet extraction with n-hexane for 6 hours. Evaporate solvent to obtain pure fat.

  • Florisil Clean-up:

    • Pack a glass column (20 mm ID) with 30g deactivated Florisil.

    • Load 200 mg of extracted fat onto the column.

    • Elution 1 (Waste): Elute with 150 mL n-hexane/diethyl ether (99:1 v/v). This removes non-polar hydrocarbons.

    • Elution 2 (Analyte): Elute with 150 mL n-hexane/diethyl ether (96:4 v/v). Note: Standard EN 1785 may suggest 1% ether; for 2-tDeCB, slightly higher polarity (up to 4%) ensures complete recovery of the unsaturated ketone.

  • Concentration: Evaporate Elution 2 to dryness and redissolve in 200 µL n-hexane.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Injector: 250°C, Splitless.

    • Oven: 60°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

    • MSD: SIM mode monitoring m/z 98, 264.

References

  • European Committee for Standardization (CEN). (2003). EN 1785:2003 Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones.[5]

  • Tsutsumi, T., et al. (2011).[3] "Detection of irradiated food using 2-alkylcyclobutanones as markers: verification of the European Committee Standardization Method EN1785". Shokuhin Eiseigaku Zasshi, 52(6), 321-329.[3]

  • Lee, J., & Kwon, J.H. (2008). "Characteristic hydrocarbons and 2-alkylcyclobutanones for detecting gamma-irradiated sesame seeds". Journal of Agricultural and Food Chemistry, 56(21), 10391-10395.[6]

  • Leung, K.S., et al. (2013). "Liquid chromatography-electrospray ionization tandem mass spectrometric analysis of 2-alkylcyclobutanones in irradiated chicken". Journal of Agricultural and Food Chemistry, 61(23), 5487-5493.

  • Crews, C., et al. (2012).[4] "Analytical methods for the detection of irradiated food". Food Standards Agency Report.

Sources

Inter-Laboratory Comparison Guide: Detection of 2-Alkylcyclobutanones in Meat Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of irradiated food containing fat relies on the identification of 2-alkylcyclobutanones (2-ACBs).[1][2][3][4][5][6][7] These cyclic compounds are unique radiolytic products formed from triglycerides and are currently the gold standard for proving irradiation history (European Standard EN 1785:2003).

This guide provides a technical comparison of the standardized EN 1785 method (Soxhlet/GC-MS) against modern high-throughput alternatives like QuEChERS and Accelerated Solvent Extraction (ASE) . It synthesizes inter-laboratory performance data to establish a hierarchy of method suitability based on sensitivity, throughput, and solvent consumption.

Mechanistic Background: The Formation of 2-ACBs[1][3][8][9]

To validate any detection protocol, one must understand the analyte's origin. 2-ACBs are not naturally occurring; they are generated via the radiolysis of triglycerides.[3][8][9] The ionization event causes a cleavage at the acyl-oxygen bond and the


-carbon, followed by a cyclic rearrangement.
  • 2-dodecylcyclobutanone (2-DCB): Derived from Palmitic Acid (C16:0).[10]

  • 2-tetradecylcyclobutanone (2-TCB): Derived from Stearic Acid (C18:0).[10]

Diagram 1: Radiolytic Formation Pathway

The following diagram illustrates the chemical pathway from a standard triglyceride to the stable 2-DCB marker.

RadiolysisPathway Triglyceride Triglyceride (Palmitic Acid Moiety) Radical Cation Radical Intermediate Triglyceride->Radical Irradiation Ionization Ionization Event (Gamma/X-Ray/E-Beam) Ionization->Radical Rearrangement Cyclic Rearrangement Radical->Rearrangement Alpha-Cleavage Product 2-Dodecylcyclobutanone (2-DCB) Rearrangement->Product Stabilization

Figure 1: Mechanism of 2-DCB formation via radiolytic cleavage of palmitic acid triglycerides.

Methodological Comparison

While EN 1785 is the regulatory benchmark, it is labor-intensive.[11] Laboratories increasingly validate alternative methods to improve throughput.

Comparative Performance Matrix
FeatureMethod A: EN 1785 (Standard) Method B: ASE (Accelerated Solvent) Method C: QuEChERS (Modern)
Principle Soxhlet Extraction + Florisil CleanupHigh-Pressure/Temp ExtractionDispersive SPE (d-SPE)
Solvent Usage High (>150 mL/sample)Medium (~30 mL/sample)Low (<15 mL/sample)
Time per Batch 8–12 Hours1–2 Hours< 45 Minutes
LOD (Limit of Detection) ~15–20 ng/g~10–15 ng/g~5–10 ng/g (with MS/MS)
Matrix Interference Low (High purification)Low (High purification)Medium (Lipid carryover risk)
Suitability Regulatory Confirmation Routine High-Volume Rapid Screening
Expert Insight on Selection
  • Use EN 1785 when results may be contested in court. The exhaustive Soxhlet extraction minimizes the risk of false negatives in complex matrices (e.g., cured meats).

  • Use QuEChERS for internal quality control. While faster, the high fat content in meat can overwhelm d-SPE cleanup, requiring frequent liner exchanges in the GC inlet to maintain sensitivity.

Inter-Laboratory Performance Data

The following data aggregates results from collaborative ring trials (including CEN validations) to establish expected precision metrics.

Statistical Benchmarks (Reproducibility & Repeatability)
Parameter2-DCB (Chicken)2-DCB (Pork)2-TCB (Beef)
Spike Level / Dose ~3 kGy~1 kGy~5 kGy
Recovery (%) 85 – 105%80 – 95%75 – 90%
Repeatability (RSDr) 2.5 – 5.0%4.0 – 6.5%5.0 – 8.0%
Reproducibility (RSDR) 10 – 15%12 – 18%15 – 22%
HorRat Value 0.8 – 1.21.0 – 1.51.1 – 1.6

Interpretation:

  • RSDr (Within-lab precision): Should consistently be <10%. If your lab exceeds this, check the Florisil deactivation step (see Section 6).

  • Recovery: Lower recovery in beef (2-TCB) is typical due to the higher melting point of stearic-rich fats, necessitating rigorous solvent temperatures.

Validated Protocol: EN 1785 (Optimized)

This protocol is the "Self-Validating System" required for high-integrity analysis. It includes critical stopping points to ensure data quality.

Phase 1: Lipid Extraction
  • Homogenization: Grind sample with anhydrous sodium sulfate (

    
    ) to form a free-flowing powder.
    
  • Extraction: Extract 20g of sample using n-hexane in a Soxhlet apparatus for 6 hours.

    • Validation Check: Extracted fat yield must match the label claim ±10%.

  • Evaporation: Rotary evaporate hexane to obtain pure lipid.

Phase 2: Fractionation (The Critical Control Point)
  • Column Prep: Use 30g of deactivated Florisil (deactivated with 20% water).

    • Why? Fully active Florisil binds 2-ACBs irreversibly. Water deactivation creates a partition layer that allows 2-ACBs to elute while retaining triglycerides.

  • Elution: Load 200mg of fat. Elute with 150mL of 1% diethyl ether in hexane.

  • Concentration: Evaporate eluate to dryness; reconstitute in 100

    
     isooctane containing Internal Standard (2-cyclohexyl-cyclohexanone).
    
Phase 3: GC-MS Detection[7][12]
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Ions (SIM Mode):

    • 2-DCB: m/z 98 (Quant), 112, 55 (Qual).

    • 2-TCB: m/z 98 (Quant), 126, 55 (Qual).

  • Validation: The ratio of Quant/Qual ions must be within ±20% of the reference standard.

Workflow Visualization

The following diagram details the optimized EN 1785 workflow, highlighting the purification steps that differentiate it from QuEChERS.

Workflow Sample Meat Sample (Homogenized + Na2SO4) Extraction Soxhlet Extraction (n-Hexane, 6h) Sample->Extraction Lipid Crude Lipid Isolation Extraction->Lipid Florisil Florisil Column Chromatography (Deactivated 20% H2O) Lipid->Florisil Load 200mg Fat Elution Elution (1% Diethyl Ether/Hexane) Florisil->Elution Separation GCMS GC-MS Analysis (SIM Mode m/z 98) Elution->GCMS Concentrate & Inject

Figure 2: Step-by-step workflow for the isolation and detection of 2-ACBs according to EN 1785.

Troubleshooting & Optimization

1. The "Drifting Response" Issue:

  • Symptom:[1][7][11][12][13] Internal standard area counts decrease over a sequence.

  • Cause: Accumulation of high-boiling triglycerides in the GC liner (even after Florisil cleanup).

  • Solution: Use a programmable temperature vaporizer (PTV) inlet or change the liner every 20 samples.

2. Florisil Variability:

  • Risk:[8] Batch-to-batch variation in Florisil activity can lead to 0% recovery.

  • Protocol: Every new batch of Florisil must be calibrated using a standard solution of 2-DCB before processing samples. Plot the elution profile to determine the exact volume of solvent required.

3. False Positives:

  • 2-ACBs are specific to irradiation.[1][2][5][7][8][14] However, interfering peaks from packaging migration (phthalates) can mimic m/z 98.

  • Fix: Always monitor at least two qualifier ions (m/z 112/126) and require retention time matching within ±0.1 min.

References

  • European Committee for Standardization (CEN). (2003).[15] EN 1785:2003 Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones.[11]

  • Crews, C., Driffield, M., & Thomas, M. (2012).[10] Analysis of 2-alkylcyclobutanones for detection of food irradiation: Current status, needs and prospects. Journal of Food Composition and Analysis.

  • Obana, H., et al. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry.

  • Shao, B., et al. (2020).[16] Detection of 2-Dodecylcyclobutanone in Irradiated Meat Products by Gel Permeation Chromatography Followed by Gas Chromatography-Tandem Mass Spectrometry. Meat Research.

  • Gadgil, P., & Smith, J. S. (2004). 2-Alkylcyclobutanones as Irradiation Dose Indicators in Irradiated Ground Beef Patties. Journal of Agricultural and Food Chemistry.

Sources

GC-MS vs. LC-MS sensitivity for 2-tetradecenylcyclobutanone analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of GC-MS and LC-MS for the Sensitive Detection of 2-tetradecenylcyclobutanone

Introduction: The Quest for a Unique Marker

In the realm of food safety and regulatory compliance, the ability to unequivocally identify irradiated foodstuffs is paramount. Food irradiation is a processing method used to reduce bacterial contamination, disinfest products, and extend shelf life.[1] While a safe and effective technology, international regulations often mandate clear labeling for consumer choice. This necessitates robust analytical methods to detect whether a food product has been irradiated.

When foods containing lipids are irradiated, a unique class of compounds called 2-alkylcyclobutanones (2-ACBs) is formed through the radiolysis of triglycerides.[2] These compounds are not found in non-irradiated foods, making them definitive markers of the irradiation process.[3][4] Among these markers, 2-tetradecenylcyclobutanone (2-tDeCB), derived from oleic acid, and 2-dodecylcyclobutanone (2-dDCB), from palmitic acid, are of significant interest.[1][2]

The analytical challenge lies in detecting the often minuscule concentrations of these markers, especially in foods irradiated at low doses or in complex food products where an irradiated ingredient is only a minor component.[1][5] This guide, from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of the two primary analytical techniques employed for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to guide researchers in selecting the optimal method for their needs.

The Analyte: Physicochemical Profile of 2-tetradecenylcyclobutanone

Understanding the chemical nature of 2-tDeCB is fundamental to selecting and optimizing an analytical method.

  • Structure: 2-tDeCB is a cyclic ketone with a 14-carbon alkenyl side chain attached to a cyclobutanone ring. The double bond in the side chain, originating from oleic acid, makes it a monounsaturated 2-ACB.

  • Volatility and Thermal Stability: Like other 2-ACBs, 2-tDeCB possesses sufficient volatility and thermal stability to be amenable to gas chromatography.[6] This makes GC-MS a viable and historically standard approach.

  • Polarity: The molecule is predominantly nonpolar due to its long hydrocarbon chain, but the ketone group provides a site of moderate polarity. This characteristic is crucial for both chromatographic separation and the derivatization strategies used in LC-MS.

General Analytical Workflow

Regardless of the final detection method, the initial sample preparation for analyzing 2-ACBs from a fatty food matrix follows a common pathway. This process is designed to isolate the target analytes from the bulk lipid material, which would otherwise interfere with the analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (e.g., Meat, Cheese) Homogenize Homogenization Sample->Homogenize Lipid_Extract Lipid Extraction (e.g., Hexane Soxhlet) Homogenize->Lipid_Extract Cleanup Cleanup (Silica Gel / Florisil Column) Lipid_Extract->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Deriv Derivatization (Required for LC-MS) Cleanup->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS

Caption: General workflow for 2-ACB analysis.

Experimental Protocol 1: Sample Preparation and Cleanup

This protocol is a foundational procedure adapted from the European Standard EN 1785 and other published methods, ensuring a high degree of analyte recovery and sample purity prior to instrumental analysis.[1][7][8]

Objective: To extract the total lipid fraction from a food sample and isolate the 2-ACBs from triglycerides.

Methodology:

  • Sample Homogenization:

    • Weigh approximately 10-20 g of the food sample.

    • If the sample has high water content, mix thoroughly with anhydrous sodium sulfate until a free-flowing powder is obtained. For soft or tough samples, cryogenic grinding with liquid nitrogen can be employed to ensure the sample becomes brittle for effective pulverization.[9]

  • Lipid Extraction:

    • Transfer the homogenized sample to a cellulose extraction thimble.

    • Perform a Soxhlet extraction for 6-8 hours using n-hexane to extract the lipid fraction.

    • Evaporate the n-hexane under reduced pressure using a rotary evaporator to yield the crude fat extract.

  • Cleanup by Adsorption Chromatography:

    • Column Preparation: Prepare a glass column packed with 30 g of Florisil (or 60 g of silica gel for improved sensitivity) deactivated with 5% (w/w) water.[1][5] Pre-condition the column with n-hexane.

    • Sample Loading: Dissolve approximately 200-500 mg of the extracted fat in a small volume of n-hexane and apply it to the column.[1]

    • Elution: Elute the column with a suitable solvent mixture. A common approach is to first elute with n-hexane to remove nonpolar hydrocarbons, and then elute the 2-ACB fraction with a more polar solvent mixture, such as n-hexane:diethyl ether (98:2, v/v).

    • Concentration: Collect the 2-ACB fraction and concentrate it to a final volume of ~1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis or derivatization for LC-MS.

GC-MS: The Established Standard

Gas Chromatography-Mass Spectrometry has long been the gold standard for 2-ACB analysis, forming the basis of the official European method, EN 1785.[10] It is best suited for analytes that are volatile and thermally stable.[6]

Principle of Detection

In GC-MS, the extracted 2-ACBs are volatilized in a hot injector, separated on a capillary column based on their boiling points and polarity, and then detected by a mass spectrometer. Electron Ionization (EI) is the most common ionization technique, where high-energy electrons bombard the molecule, causing it to fragment in a predictable and reproducible manner.[11] For saturated 2-ACBs, the primary monitored ions are typically m/z 98 (the cyclobutanone ring fragment) and m/z 112.[1][8]

Experimental Protocol 2: GC-MS Analysis

Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

Methodology:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 10 min.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • Mass Spectrometer (EI Mode):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Ions to Monitor: For saturated 2-ACBs (like 2-dDCB), monitor m/z 98 (quantification) and m/z 112 (confirmation).[8] For the unsaturated 2-tDeCB, characteristic ions such as m/z 95 and 98 are monitored, though fragmentation is more extensive.[1]

LC-MS: The Sensitivity Challenger

While GC-MS is robust, achieving the ultra-low detection limits required for certain applications can be challenging. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often providing superior sensitivity.[3][4]

Principle of Detection

The key challenge for analyzing 2-ACBs with LC-MS is their poor ionization efficiency using common techniques like Electrospray Ionization (ESI).[12][13] As nonpolar ketones, they do not readily accept a proton or form adducts. The solution is chemical derivatization. By reacting the ketone group with a derivatizing agent, a tag is added to the molecule that is easily ionized. This dramatically enhances the MS response.[12]

Common derivatization agents include:

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with the ketone to form a hydrazone, which is readily ionized in negative ESI mode.[3][4]

  • Hydroxylamine: Reacts to form an oxime, which greatly enhances the ESI-MS response in positive mode.[12][13]

Following separation by LC, the derivatized analyte is ionized and analyzed by tandem mass spectrometry (MS/MS). In this process, a specific precursor ion (the derivatized molecule) is selected, fragmented, and a specific product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), is highly selective and sensitive, effectively filtering out background noise.

Experimental Protocol 3: LC-MS/MS Analysis (with Derivatization)

Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer.

Methodology:

  • Derivatization (using Hydroxylamine):

    • To the concentrated sample extract from Protocol 1, add a solution of hydroxylamine hydrochloride in a suitable buffer (e.g., acetate buffer).

    • Heat the mixture (e.g., 60°C for 30 min) to form the 2-tDeCB-oxime derivative.

    • Quench the reaction and extract the derivative into an organic solvent compatible with the LC mobile phase.

  • LC Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 reversed-phase column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • Use a gradient elution starting with a higher percentage of A and ramping to a high percentage of B to elute the derivatized analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer (Positive ESI Mode):

    • Ion Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and source temperature for the specific instrument.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transition: Determine the specific precursor ion (M+H)⁺ of the derivatized 2-tDeCB and its most abundant, stable product ion after collision-induced dissociation (CID). This transition will be unique to the target analyte.

Sensitivity Showdown: GC-MS vs. LC-MS/MS

The choice between these powerful techniques often comes down to the required level of sensitivity. The data consistently show that for 2-ACB analysis, a properly developed LC-MS/MS method surpasses the sensitivity of standard GC-MS methods.[3][4][12]

ParameterGC-MS (EN 1785)Derivatization + LC-MS/MSCausality for Difference
Limit of Detection (LOD) ~5-10 µg/kg (ppb) in food~0.1-1 µg/kg (ppb) in food Derivatization tag allows for highly efficient ionization in LC-MS, while native 2-ACBs ionize poorly.[12]
Limit of Quantification (LOQ) ~10-20 µg/kg (ppb) in food~0.5-2 µg/kg (ppb) in food The high selectivity of MS/MS (SRM) drastically reduces chemical noise, improving the signal-to-noise ratio.
Minimum Detectable Dose ~0.5 kGy<0.1 kGy (down to 10 Gy) The enhanced sensitivity allows for the detection of the much smaller amounts of 2-ACBs produced at very low irradiation doses.[5][12]

Note: Values are approximate and can vary based on matrix, instrumentation, and specific protocol optimization. Data synthesized from multiple sources.[2][3][4][5][12]

Why is Derivatized LC-MS/MS More Sensitive?

The superior sensitivity of the LC-MS/MS approach is not inherent to the instrument alone but is a result of a synergistic combination of chemistry and technology.

  • Overcoming Poor Ionization: As mentioned, 2-ACBs are challenging to ionize. The derivatization step is the critical enabler, converting the "analytically difficult" native molecule into one that is "analytically ideal" for ESI-MS.

  • The Power of Tandem MS (MS/MS): A single quadrupole GC-MS operating in SIM mode selects for ions of a specific mass-to-charge ratio. However, other matrix components can coincidentally produce ions of the same mass, creating interference. In LC-MS/MS, the SRM experiment is a two-stage filter: the first mass analyzer selects the precursor ion, and the second selects a specific fragment ion. The probability of an interfering compound having both the same precursor mass and producing the same fragment ion is extremely low, resulting in exceptional selectivity and reduced background noise.

Fragmentation_Comparison cluster_gcms GC-MS (Electron Ionization) cluster_lcms LC-MS/MS (Electrospray Ionization) tDeCB_GC 2-tDeCB EI 70 eV Electron Impact tDeCB_GC->EI Fragments_GC Key Fragments: m/z 98 m/z 95 EI->Fragments_GC tDeCB_LC 2-tDeCB Deriv Derivatization (e.g., with Hydroxylamine) tDeCB_LC->Deriv Deriv_tDeCB Derivatized 2-tDeCB (e.g., Oxime) Deriv->Deriv_tDeCB ESI Soft Ionization (ESI) Deriv_tDeCB->ESI Precursor Precursor Ion [M+H]+ ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Specific Product Ion CID->Product

Caption: Ionization and fragmentation pathways in GC-MS vs. LC-MS/MS.

Conclusion and Recommendation

For the analysis of 2-tetradecenylcyclobutanone, both GC-MS and LC-MS/MS are viable techniques. However, when the primary requirement is maximum sensitivity, the evidence is clear.

  • GC-MS remains a robust, reliable, and standardized method suitable for routine compliance testing where irradiation doses are 0.5 kGy or higher. Its simpler workflow (no derivatization) and lower operational cost are significant advantages.[6][14]

  • LC-MS/MS, coupled with chemical derivatization, is the unequivocally more sensitive technique.[3][4][12] It is the method of choice for applications requiring the lowest possible detection limits, such as:

    • Detecting very low-dose irradiation (<0.5 kGy).

    • Analyzing composite foods containing small amounts of an irradiated ingredient.

    • Research applications requiring precise quantification at trace levels.

The additional sample preparation step of derivatization is a necessary investment to unlock the full potential of LC-MS/MS, yielding a significant return in the form of enhanced sensitivity and selectivity. For researchers, scientists, and drug development professionals who demand the highest standards of analytical performance, the LC-MS/MS approach represents the state-of-the-art for the trace-level detection of 2-tetradecenylcyclobutanone.

References

  • Stevenson, D., & Dajo, A. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 147, 267-73. [Link]

  • Obana, H., et al. (2007). A Rapid and Simple Method for the Determination of 2-Alkylcyclobutanones in Irradiated Meat and Processed Foods. Journal of Agricultural and Food Chemistry, 55(17), 6803-6807. [Link]

  • Marchioni, E., et al. (2006). Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS) in irradiated foods. Journal of Agricultural and Food Chemistry, 54(8), 2849-54. [Link]

  • Stevenson, D., & Dajo, A. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. PubMed, 147, 267-73. [Link]

  • ResolveMass Laboratories Inc. (2023). GC-MS vs LC-MS. [Link]

  • Al-Ani, L., et al. (2015). What difference between GC -MS ,GC- MS MS AND LC- MS ?. ResearchGate. [Link]

  • Ye, Y., et al. (2013). Liquid chromatography-electrospray ionization tandem mass spectrometric analysis of 2-alkylcyclobutanones in irradiated chicken by precolumn derivatization with hydroxylamine. Journal of Agricultural and Food Chemistry, 61(27), 6734-41. [Link]

  • Marchioni, E., et al. (2006). Determination of 2-alkylcyclobutanones with electronic impact and chemical ionization gas chromatography/mass spectrometry (GC/MS) in irradiated foods. PubMed, 54(8), 2849-54. [Link]

  • Arome Science. (2023). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Food Standards Agency. (2010). Detection of cyclobutanones in non-irradiated food. [Link]

  • Gadermayr, M., et al. (2020). Detection of 2-Dodecylcyclobutanone in Low-Dose Irradiated (0.5 Gy) Goose Fat by Triple-Quad GC-MS/MS. Journal of Food Nutrition and Metabolism. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Sample Preparation Techniques for Food Analysis. [Link]

  • Cheng, W., et al. (2017). Determination of 2-alkylcyclobutanones in Ultraviolet Light-Irradiated Fatty Acids, Triglycerides, Corn Oil, and Pork Samples. PubMed, 217, 304-311. [Link]

  • Zianni, R., et al. (2023). Determination of 2-dodecylcyclobutanone and 2-tetradecylcyclobutanone as markers in X-ray irradiated dairy products by HS-SPME/GC-MS analysis. ResearchGate. [Link]

  • Chiappinelli, A., et al. (2023). Determination of 2-dodecylcyclobutanone and 2-tetradecylciclobutanone in X-ray irradiated whole eggs: a green method. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. [Link]

  • Retsch. (n.d.). Reproducible Sample Preparation for Reliable Food Analysis. [Link]

  • Aijiren. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. [Link]

  • SCIEX. (n.d.). Making the Leap to LC/MS/MS: Enhancing and Accelerating Clinical Research and Forensic Toxicology Applications. [Link]

  • Sun, Y., et al. (2024). A rapid liquid chromatography-tandem mass spectrometry based method for the detection of Tet(X) resistance gene in Enterobacteriaceae. Frontiers in Microbiology. [Link]

  • da Silva, G., et al. (2019). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journal of Science Frontier Research. [Link]

  • Batt, A., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]

  • de Souza, L., et al. (2024). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • European Union Reference Laboratory for Mycotoxins & Plant Toxins. (n.d.). Screening of ochratoxin A, aflatoxin B1, deoxynivalenol, zearalenone, T2-toxin. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

Sources

A Researcher's Guide to Establishing a Dose-Concentration Correlation for Novel Chemical Dosimeters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust correlation between irradiation dose and the concentration of a radiation-induced chemical species. While this document uses the hypothetical transformation of "Compound X" to "2-tDeCB" as an illustrative example, the principles, experimental workflows, and validation strategies described herein are universally applicable to the characterization of new chemical dosimetry systems.

Introduction to Chemical Dosimetry

Chemical dosimetry systems are indispensable tools in fields requiring precise measurement of absorbed dose from ionizing radiation, including medical device sterilization, food irradiation, and radiation therapy.[1] These systems rely on a quantifiable and reproducible chemical change that occurs in a material upon exposure to radiation. The development of new chemical dosimeters is driven by the need for improved accuracy, wider dose ranges, and greater stability.

A key performance characteristic of any chemical dosimeter is the radiation-chemical yield, or G-value . The G-value is defined as the number of molecules of a specific product formed (or reactant consumed) per 100 eV of absorbed energy.[2][3][4] Establishing a reliable correlation between the absorbed dose and the concentration of the resulting chemical species is the foundational step in validating a new dosimetry system.

The Radiolytic Transformation: A Mechanistic Overview

The interaction of ionizing radiation with matter, a process known as radiolysis, initiates a cascade of chemical reactions.[5][6] In aqueous solutions, which are relevant to many biological and chemical systems, the primary event is the radiolysis of water, generating highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•).[7][8]

These primary radicals can then react with dissolved solutes, leading to the formation of new chemical products. For our hypothetical system, we will consider the transformation of a precursor, "Compound X," into "2-tDeCB" initiated by these radiolytic species.

Hypothetical Reaction Pathway:

  • Initiation: H₂O + γ → •OH, e⁻aq, H•

  • Propagation: Compound X + •OH → [Compound X-OH]• (unstable intermediate)

  • Product Formation: [Compound X-OH]• → 2-tDeCB + other byproducts

This proposed mechanism, where the hydroxyl radical acts as the primary oxidizing species, is a common pathway in radiation chemistry.[5]

G cluster_0 Irradiation cluster_1 Radiolysis cluster_2 Chemical Transformation Gamma γ-photon H2O Water (H₂O) Gamma->H2O Energy Deposition Radicals Reactive Species (•OH, e⁻aq, H•) H2O->Radicals Ionization/ Excitation Intermediate Unstable Intermediate Radicals->Intermediate CompoundX Precursor (Compound X) CompoundX->Intermediate Reaction with •OH 2tDeCB Product (2-tDeCB) Intermediate->2tDeCB Rearrangement/ Stabilization G cluster_workflow Experimental Workflow Prep Sample Preparation Prepare 'Compound X' solution Seal in vials Irradiate Irradiation Expose samples to known doses (0 to X Gy) Monitor temperature Prep->Irradiate Analyze HPLC Analysis Inject sample Separate compounds Detect '2-tDeCB' Irradiate->Analyze Quantify Quantification Integrate peak area Calculate concentration from calibration curve Analyze->Quantify Correlate Data Correlation Plot Concentration vs. Dose Perform linear regression Quantify->Correlate

Sources

Mass spectral fragmentation patterns of authentic 2-tDeCB standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectral Characterization of Authentic 2-tDeCB Standards

Executive Summary & Scientific Context

In the field of food forensics, specifically the detection of irradiated lipid-containing foods, 2-alkylcyclobutanones (2-ACBs) serve as the gold-standard "unique radiolytic products" (URPs).[1] While saturated markers like 2-dodecylcyclobutanone (2-dDCB) are commonly cited, 2-(tetradec-5'-enyl)cyclobutanone (2-tDeCB) presents a distinct analytical challenge.[2]

Derived from the radiolysis of oleic acid —the predominant fatty acid in avocados, beef, and olive oil—2-tDeCB is the critical marker for high-oleic matrices. However, its detection is complicated by a lower ionization efficiency and extensive fragmentation compared to its saturated counterparts.

This guide provides a technical comparison of authentic 2-tDeCB standards against saturated alternatives, detailing the fragmentation mechanics required for unequivocal identification in regulatory compliance (EN 1785).

Chemical Profile: The Authentic Standard

Before analyzing spectral data, the analyst must verify the structural integrity of the standard. 2-tDeCB is a cyclic ketone with a monounsaturated side chain.

FeatureSpecification
Compound Name 2-(tetradec-5'-enyl)cyclobutanone (2-tDeCB)
Chemical Formula C₁₈H₃₂O
Molecular Weight 264.45 g/mol
Precursor Fatty Acid Oleic Acid (C18:[3][4][5][6]1)
Key Structural Feature Cyclobutanone ring + C14 chain with cis-double bond at C5'
Role Primary irradiation marker for oleic-rich foods (Beef, Avocado, Camembert)

Experimental Protocol: GC-MS Acquisition

To replicate the fragmentation patterns described below, the following validated protocol (compliant with CEN EN 1785 standards) should be utilized.

Sample Preparation: Lipid extraction via Supercritical Fluid Extraction (SFE) or Soxhlet, followed by adsorption chromatography (Florisil) to remove triglycerides.

GC-MS Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300 (for full scan characterization).

Mass Spectral Fragmentation Analysis

The identification of 2-tDeCB relies on distinguishing it from saturated analogs (like 2-dDCB) and naturally occurring interferences.

Comparative Fragmentation Table (EI Mode)

The following table contrasts the fragmentation of the unsaturated 2-tDeCB against the saturated standard 2-dDCB.

Ion (m/z)2-tDeCB (Unsaturated Standard)2-dDCB (Saturated Standard)Diagnostic Significance
98 Base Peak (100%) Base Peak (100%) Characteristic McLafferty rearrangement of the cyclobutanone ring. Dominant in both.
112 Low Intensity (<10%)High Intensity (~30-40%)Diagnostic for saturated side chains. The double bond in 2-tDeCB suppresses this fragment.
95 Significant (~20-30%) NegligibleKey Differentiator. Arises from the instability introduced by the double bond in the side chain.
67, 81 ElevatedLowHydrocarbon fragments typical of unsaturated alkenyl chains.
M⁺ (Molecular Ion) m/z 264 (Trace/Weak)m/z 238 (Weak)2-tDeCB shows weaker molecular ion stability due to the double bond facilitating fragmentation.
Mechanistic Insight: The "Double Bond Effect"

Expertise Note: The causality behind the spectral difference lies in the location of the double bond (C5').

  • McLafferty Rearrangement (m/z 98): Both compounds undergo the standard rearrangement involving the carbonyl oxygen and a gamma-hydrogen. This yields the protonated cyclobutanone ion (m/z 98).

  • Suppression of m/z 112: In saturated 2-ACBs, m/z 112 is formed via a specific ring cleavage. In 2-tDeCB, the pi-electrons of the double bond stabilize alternative carbocations, diverting the fragmentation pathway toward m/z 95 and m/z 81, effectively "stealing" intensity from the m/z 112 channel.

Chemical Ionization (CI) – The Confirmation Step

When EI data is ambiguous due to matrix interference (common in beef fat), Chemical Ionization (Isobutane) is required.

  • 2-tDeCB CI Response: Dominant

    
     peak at m/z 265 .
    
  • Advantage: CI minimizes fragmentation, concentrating the signal into the molecular ion, which significantly improves the Signal-to-Noise (S/N) ratio for 2-tDeCB compared to EI mode.

Visualized Workflow: Identification Logic

The following diagram illustrates the decision matrix for confirming 2-tDeCB in a complex lipid matrix.

G Start Extracted Lipid Sample GCMS GC-MS Analysis (EI Mode) Start->GCMS Check98 Check m/z 98 (Base Peak) GCMS->Check98 Branch1 Is m/z 112 Significant? Check98->Branch1 SatResult Identify as Saturated 2-ACB (2-dDCB or 2-tDCB) Branch1->SatResult Yes (High 112) UnsatCheck Check Secondary Ions: m/z 95, 81, 67 Branch1->UnsatCheck No (Low 112) Confirm Confirm Retention Time vs Authentic 2-tDeCB UnsatCheck->Confirm Ions Present CI_Step Optional: CI Mode (Isobutane) Confirm [M+H]+ 265 Confirm->CI_Step Validation

Caption: Logical flow for distinguishing 2-tDeCB from saturated analogs using diagnostic ion ratios.

References

  • Horvatovich, P., et al. (2005).[4] Determination of Monounsaturated Alkyl Side Chain 2-Alkylcyclobutanones in Irradiated Foods. Journal of Agricultural and Food Chemistry. Link

  • Miesch, M., et al. (1999).[5] 2-Alkylcyclobutanones as markers for irradiated foodstuffs.[1][2][3][4][5][6][7][8][9][10][11] I. Synthesis of saturated and unsaturated standards. Radiation Physics and Chemistry.

  • European Committee for Standardization (CEN). (2003). EN 1785: Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones. Link

  • Raul, F., et al. (2002). Food-Borne Radiolytic Compounds (2-Alkylcyclobutanones) May Promote Experimental Colon Carcinogenesis.[1][7][9] Nutrition and Cancer. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (often abbreviated as 2-tDeCB ) is a specific 2-alkylcyclobutanone formed radiolytically from oleic acid. While primarily used as an analytical standard for detecting irradiated food products, the pure compound presents unique handling challenges due to its lipophilicity , strained ring structure , and potential genotoxicity at high concentrations.

Effective disposal requires a strategy that prevents environmental release (bioaccumulation risk) and ensures complete thermal destruction of the cyclobutane ring.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one
Common Abbreviation 2-tDeCB
Molecular Formula C₁₈H₃₂O
Molecular Weight 264.45 g/mol
Physical State Viscous oil / Liquid (at room temperature)
Solubility Insoluble in water; Soluble in Hexane, DCM, Methanol
Reactivity Hazards Strained Ring: Susceptible to ring-opening by strong nucleophiles/bases.Unsaturation: The alkene group (5Z) is sensitive to oxidation.

Hazard Assessment & Segregation Logic

Before disposal, the waste stream must be characterized to prevent incompatible mixing.[1]

The "Double-Hazard" Profile
  • The Strained Ring (Cyclobutanone): The 4-membered ring possesses significant angle strain (~26 kcal/mol). While kinetically stable, it can undergo rapid, exothermic ring-opening reactions if exposed to strong bases or reducing agents.

  • Biological Activity: Research indicates that 2-ACBs may exhibit promoter effects in colon carcinogenesis and potential genotoxicity in concentrated forms [1, 2].[2] Therefore, drain disposal is strictly prohibited.

Segregation Directives
  • DO NOT MIX with Strong Oxidizers (e.g., Nitric Acid, Peroxides): The alkene chain is a target for vigorous oxidation.

  • DO NOT MIX with Strong Bases (e.g., NaOH, KOH): Risk of base-catalyzed ring opening and heat generation.

  • COMPATIBLE STREAMS: Non-halogenated organic solvents (Acetone, Hexane, Ethyl Acetate).

Disposal Procedures

Workflow Visualization

The following diagram outlines the decision logic for routing 2-tDeCB waste.

DisposalWorkflow Start Waste Generation: 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one StateCheck Determine Physical State Start->StateCheck LiquidPure Pure Liquid / Oil StateCheck->LiquidPure LiquidSoln Dilute Solution (in Solvent) StateCheck->LiquidSoln SolidWaste Solid Waste (Gloves, Wipes, Vials) StateCheck->SolidWaste Dilution Dilute with Compatible Solvent (Acetone/Ethanol) LiquidPure->Dilution Reduce Viscosity StreamLiq Stream: Non-Halogenated Organic Solvents LiquidSoln->StreamLiq StreamSolid Stream: Hazardous Solid Debris SolidWaste->StreamSolid Dilution->StreamLiq Tagging Labeling: 'Contains 2-Alkylcyclobutanones' 'Potential Irritant' StreamLiq->Tagging StreamSolid->Tagging Destruction Final Fate: High-Temp Incineration Tagging->Destruction

Figure 1: Decision matrix for segregating and processing 2-tDeCB waste streams.

Protocol A: Liquid Waste (Pure or Solution)

Objective: Dilute to reduce viscosity and ensure safe combustion.

  • Solvent Selection: If the compound is pure (oil), dilute it with a combustible, non-halogenated solvent (e.g., Acetone, Ethanol, or Hexane) to a concentration of <10%.

    • Reasoning: Pure oils can stick to container walls; dilution ensures complete transfer and efficient incineration.

  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass jerrycans.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "Non-halogenated organic solvents, 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one."

    • Hazard Checkboxes: Flammable, Irritant, Toxic.

  • Storage: Store in a Flammable Safety Cabinet until pickup.

Protocol B: Solid Waste (Contaminated Debris)

Objective: Containment of trace residues on PPE and glassware.

  • Collection: Place contaminated nitrile gloves, paper towels, and pipette tips into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a rigid fiber drum or designated "Lab Debris" bucket.

  • Glassware:

    • Triple Rinse: Rinse empty vials 3 times with Acetone.

    • Rinsate Disposal: Pour rinsate into the Liquid Waste container (Protocol A).

    • Vial Disposal: Defaced, rinsed vials can be discarded in the "Defaced Glass" or "Sharps" container, depending on institutional policy.

Regulatory & Compliance Framework

While 2-tDeCB is not explicitly listed on the EPA RCRA P-list or U-list, it must be managed based on Characteristic Hazards and Prudent Practices .

Waste Classification Codes
Regulatory BodyClassificationCodeRationale
EPA (RCRA) Ignitable WasteD001 If in flammable solvent (Flash point <60°C).[3]
EPA (RCRA) Toxic (General)None Not TCLP listed, but managed as toxic due to bio-activity.
DOT Flammable LiquidUN 1993 When transported in organic solvent solution.
The "Why" of Incineration

We prioritize incineration over chemical treatment for this compound. The diagram below illustrates the degradation logic.

DegradationLogic Compound 2-tDeCB (Strained Ring + Alkene) Drain Drain Disposal Compound->Drain PROHIBITED Incineration Thermal Incineration (>850°C) Compound->Incineration Standard Path EnvRisk Lipophilic Bioaccumulation Potential Aquatic Toxicity Drain->EnvRisk SafeEnd CO2 + H2O (Complete Mineralization) Incineration->SafeEnd

Figure 2: Environmental fate comparison. Thermal destruction is the only validated method to prevent environmental persistence.

Emergency Procedures

Spill Management (Small Scale < 100 mL)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels alone as the oil may soak through.

  • Clean: Wipe the area with Acetone followed by soap and water.

  • Dispose: Place all absorbent materials into the Solid Waste stream (Protocol B).

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4][5] The compound is lipophilic and will not rinse off with water alone.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present.[6][7]

  • Ingestion: Do NOT induce vomiting due to aspiration risk of the solvent/oil. Seek medical attention.

References

  • World Health Organization (WHO). (2003). High-Dose Irradiation: Wholesomeness of Food Irradiated with Doses above 10 kGy. Technical Report Series 890. Link

  • Raul, F., et al. (2002). "Food-borne radiolytic compounds (2-alkylcyclobutanones) may promote experimental colon carcinogenesis."[2][8][9] Nutrition and Cancer, 44(2), 189-191. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10][11] National Academies Press. Link

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

Sources

Personal protective equipment for handling 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides essential, immediate safety and logistical protocols for handling 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (also known as 2-(5Z)-tetradecenylcyclobutanone).

This compound is a 2-alkylcyclobutanone (2-ACB) , a unique radiolytic product derived from oleic acid.[][2] While primarily used as an analytical marker for irradiated foods, it has demonstrated tumor-promoting potential in specific toxicological models.[2][3] As a Senior Application Scientist, I mandate a Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocol due to its lipophilicity and potential biological activity.

Part 1: Critical Hazard Profile & Immediate Action

Compound Identity:

  • CAS Name: 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one[2]

  • CAS Number: 173074-85-6[][2][4][5]

  • Physical State: Low-melting solid or viscous oil (MP ~25-26°C).[][2]

  • Solubility: Highly lipophilic; soluble in hexane, isooctane, dichloromethane.[2] Insoluble in water.[2]

Risk Assessment (The "Why" Behind the Protocol): Unlike standard organic solvents, this molecule is designed by nature (via radiolysis) to mimic fatty acids.[2][3][6] Its high lipophilicity allows it to cross cell membranes effortlessly.[2]

  • Tumor Promotion: Research indicates 2-ACBs may act as tumor promoters in the colon, potentially exacerbating the effects of other carcinogens [1].[2]

  • Genotoxicity: In vitro studies have shown potential for DNA strand breaks and cytotoxicity at high concentrations [2].[2][3]

  • Skin Absorption: Rapid dermal absorption is highly probable due to its lipid-like tail.[][6]

Part 2: Personal Protective Equipment (PPE) Stratification

Standard lab coats and single gloves are insufficient for handling pure standards of this compound.[][2] You must employ a "Barrier-in-Depth" strategy.[]

PPE Decision Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm) The compound is non-volatile but aerosols generated during pipetting or sonication are bio-active hazards.[][2][6]
Dermal (Primary) Double Nitrile Gloves (0.11 mm min) Outer Layer: 8 mil Nitrile (Chemical resistance).[][2] Inner Layer: 4 mil Nitrile (Tactile sensitivity).[2] Latex is forbidden due to lipid solubility.[2]
Ocular Chemical Splash Goggles Safety glasses allow vapor/aerosol entry from the sides.[] Goggles provide a hermetic seal.[][2]
Body Tyvek® Lab Coat or Apron Standard cotton coats absorb lipophilic liquids, holding the hazard against the skin.[][2] Tyvek repels organic oils.[][2]
Visualizing the Safety Logic

PPE_Logic Hazard Hazard: Lipophilic Tumor Promoter Skin Risk: Rapid Dermal Absorption Hazard->Skin Inhalation Risk: Aerosol Inhalation Hazard->Inhalation Gloves Action: Double Nitrile (No Latex) Skin->Gloves Blocks Lipid Permeation Clothing Action: Tyvek Sleeves/Apron Skin->Clothing Prevents Wick-Through Hood Action: Fume Hood (Class II / Chemical) Inhalation->Hood Contains Aerosols Safe Outcome: Exposure Prevention Gloves->Safe Hood->Safe Clothing->Safe

Figure 1: Logical flow for PPE selection based on the compound's specific lipophilic and toxicological properties.[][6]

Part 3: Operational Handling Protocols

Objective: Prepare an analytical standard solution (e.g., 1 mg/mL in Hexane) without cross-contamination or exposure.

Step 1: Environmental Stabilization
  • Temperature Control: The melting point is ~25°C. If the lab is warm, the compound may be liquid; if cool, a solid.[2]

  • Protocol: Store the vial at -20°C . Allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation, which can hydrolyze or degrade the compound, and ensures the physical state is consistent during weighing.[2]

Step 2: Static-Free Weighing

Lipophilic compounds often exhibit static charge, causing "fly-away" particles.[][2][6]

  • Use an anti-static gun on the vial and spatula before opening.[2]

  • Weigh directly into the final volumetric flask if possible, or use a glass weighing boat (avoid plastic which retains lipophilic residues).[][2]

Step 3: Solubilization & Transfer
  • Solvent Choice: Use n-Hexane or Isooctane .[] Avoid alcohols initially as solubility may be lower.[2]

  • Technique: If the compound is viscous/oily, do not pipette directly.[][2] Rinse the original vial with the solvent 3 times, transferring each rinse to the volumetric flask to ensure quantitative recovery (99.9%).

Step 4: Storage of Solutions
  • Vessel: Amber glass vials with Teflon-lined caps (PTFE). Do not use Parafilm alone, as organic vapors will dissolve it.[][2]

  • Condition: Store at -20°C. The (5Z) double bond is susceptible to oxidation.[2] Purge headspace with Nitrogen or Argon gas before sealing.[2]

Part 4: Disposal & Decontamination

Treat all waste containing this compound as P-Listed equivalent (acutely toxic) due to the tumor-promoting profile.[2]

Disposal Workflow:

  • Liquids: Collect in a dedicated "High Hazard - Carcinogen" organic solvent waste stream.[] Do not mix with general organic waste if your facility segregates carcinogens.[][2]

  • Solids: Vials, tips, and gloves must be double-bagged in hazardous waste bags (usually yellow or red, depending on facility) and labeled "Contains 2-Alkylcyclobutanones."[][2][6]

  • Spill Cleanup:

    • Do not wipe with water. [2]

    • Absorb with vermiculite or sand.[2]

    • Clean surface with Dichloromethane (to solubilize the lipid) followed by a soap/water wash.[2]

Waste Logic Diagram

Disposal_Workflow Waste Waste Generation Type Type? Waste->Type Liquid Liquid (Solvent) Type->Liquid Solid Solid (Gloves/Vials) Type->Solid Seg_Liq Segregate: High Hazard Organic Liquid->Seg_Liq Seg_Sol Double Bag: Incineration Stream Solid->Seg_Sol Destruct Destruction: High Temp Incineration Seg_Liq->Destruct Seg_Sol->Destruct

Figure 2: Waste segregation workflow ensuring total destruction of the bioactive compound.

References

  • Raul, F., et al. (2002).[2][7] Food-borne radiolytic compounds (2-alkylcyclobutanones) may promote experimental colon carcinogenesis.[2][3][7][8] Nutrition and Cancer, 44(2), 189-191.[2] Link

  • Knoll, N., et al. (2006).[2] Genotoxicity of 2-dodecylcyclobutanone, a radiolytic product of palmitic acid, in human colon cells.[2] Toxicology Letters, 164, S278.[2]

  • European Committee for Standardization (CEN). (2003).[2][7] Foodstuffs - Detection of irradiated food containing fat - Gas chromatographic analysis of 2-alkylcyclobutanones.[][7][9] EN 1785:2003.[2][7] Link

  • Santa Cruz Biotechnology. (n.d.).[][2] 2-(5Z)-5-Tetradecen-1-yl-cyclobutanone Safety Data. Link[][2][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one
Reactant of Route 2
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.